molecular formula C7H16N2O B157070 2-amino-N,N,3-trimethylbutanamide CAS No. 230643-41-1

2-amino-N,N,3-trimethylbutanamide

Número de catálogo: B157070
Número CAS: 230643-41-1
Peso molecular: 144.21 g/mol
Clave InChI: OKEFIWWKXMYCQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-N,N,3-trimethylbutanamide is an experimental small molecule that has been identified in scientific research as a ligand with activity against matrix metalloproteinase-9 (MMP-9) . MMP-9, also known as gelatinase B, is a key enzyme involved in the degradation of the extracellular matrix and plays a critical role in processes such as tissue remodeling, wound healing, and cell migration . Due to this mechanism of action, MMP-9 inhibitors are a significant area of investigation in various research fields, including oncology for their potential role in modulating cancer metastasis and inflammation . This compound is presented within the valine and derivatives class of organic molecules, characterized by its specific structural framework . As a research chemical, it provides scientists with a tool for probing the intricate biological pathways associated with extracellular matrix dynamics and metalloproteinase function. It is supplied strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-N,N,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEFIWWKXMYCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-amino-N,N,3-trimethylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-amino-N,N,3-trimethylbutanamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available amino acid, L-tert-leucine, and proceeds through a three-step sequence involving N-protection, amide bond formation, and subsequent deprotection. This document offers a detailed, step-by-step methodology, an in-depth discussion of the rationale behind the chosen reagents and reaction conditions, and a guide to the characterization of the final product. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and reliable method for the preparation of 2-amino-N,N,3-trimethylbutanamide.

Introduction

2-amino-N,N,3-trimethylbutanamide is a chiral, non-proteinogenic amino acid derivative. Its structural motif, featuring a sterically hindered tert-butyl group adjacent to a chiral center and a dimethylamide functionality, makes it a compelling component in the design of novel therapeutic agents. The incorporation of such unnatural amino acids can impart unique conformational constraints on peptide backbones, enhance metabolic stability, and modulate biological activity. L-tert-leucine, a key precursor in this synthesis, is an amino acid utilized in the development of chiral ligands and as a building block in pharmaceutical synthesis.[1][2] The N,N-dimethylamide moiety can influence solubility and cell permeability, making it a desirable feature in drug candidates.

This guide details a strategic three-step synthesis of 2-amino-N,N,3-trimethylbutanamide from L-tert-leucine. The chosen synthetic pathway is designed for efficiency, scalability, and high fidelity, employing well-established and reliable chemical transformations.

Synthetic Strategy Overview

The synthesis of 2-amino-N,N,3-trimethylbutanamide is achieved through a logical and well-precedented three-step sequence. The overall strategy is outlined below:

Synthetic_Pathway A L-tert-Leucine B N-Boc-L-tert-leucine A->B  Boc2O, Base   (Step 1: N-Protection) C N-Boc-2-amino-N,N,3-trimethylbutanamide B->C  Dimethylamine, Coupling Agent   (Step 2: Amide Coupling) D 2-amino-N,N,3-trimethylbutanamide C->D  Acid   (Step 3: Deprotection)

Caption: Overall synthetic workflow for 2-amino-N,N,3-trimethylbutanamide.

The synthesis begins with the protection of the primary amine of L-tert-leucine using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent self-coupling and other side reactions during the subsequent amide bond formation.[3] The protected amino acid is then coupled with dimethylamine using a suitable peptide coupling reagent to form the corresponding N,N-dimethylamide. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, 2-amino-N,N,3-trimethylbutanamide.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-tert-leucine (N-Boc-L-tert-leucine)

The initial step involves the protection of the amino group of L-tert-leucine with a Boc group. This is a standard procedure in peptide synthesis, rendering the amine nucleophilicity inert during the subsequent coupling reaction.[4]

Reaction Scheme:

N_Boc_Protection cluster_0 A L-tert-Leucine B N-Boc-L-tert-leucine A->B Plus1 + Plus2 + Boc2O Boc2O Base Base Solvent Solvent

Caption: N-Boc protection of L-tert-leucine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
L-tert-Leucine131.1710.0 g76.2
Di-tert-butyl dicarbonate (Boc₂O)218.2518.4 g84.3
Sodium bicarbonate (NaHCO₃)84.0119.2 g228.6
Dioxane-100 mL-
Water-100 mL-
Ethyl acetate-As needed-
1 M Hydrochloric acid (HCl)-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)-As needed-

Procedure:

  • To a 500 mL round-bottom flask, add L-tert-leucine (10.0 g, 76.2 mmol) and a solution of sodium bicarbonate (19.2 g, 228.6 mmol) in 100 mL of water.

  • Stir the mixture at room temperature until the L-tert-leucine is fully dissolved.

  • Add 100 mL of dioxane to the flask.

  • To the stirring solution, add di-tert-butyl dicarbonate (18.4 g, 84.3 mmol) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with ethyl acetate (3 x 50 mL) to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-tert-leucine as a white solid.

Step 2: Synthesis of N-Boc-2-amino-N,N,3-trimethylbutanamide

This step involves the coupling of the N-protected amino acid with dimethylamine to form the amide bond. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[5][6] The reaction is typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[7]

Reaction Scheme:

Amide_Coupling cluster_0 A N-Boc-L-tert-leucine B N-Boc-2-amino-N,N,3-trimethylbutanamide A->B Plus1 + Plus2 + Plus3 + Dimethylamine Dimethylamine (2M in THF) HATU HATU DIPEA DIPEA DMF DMF

Caption: HATU-mediated amide coupling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-L-tert-leucine231.295.0 g21.6
HATU380.239.0 g23.7
N,N-Diisopropylethylamine (DIPEA)129.247.5 mL43.2
Dimethylamine (2.0 M solution in THF)45.0813.0 mL26.0
N,N-Dimethylformamide (DMF)-100 mL-
Ethyl acetate-As needed-
1 M Hydrochloric acid (HCl)-As needed-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-Boc-L-tert-leucine (5.0 g, 21.6 mmol) in 100 mL of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (9.0 g, 23.7 mmol) and DIPEA (7.5 mL, 43.2 mmol) to the solution.

  • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

  • Slowly add the dimethylamine solution (13.0 mL of a 2.0 M solution in THF, 26.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into 300 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-amino-N,N,3-trimethylbutanamide as a white solid.

Step 3: Deprotection of N-Boc-2-amino-N,N,3-trimethylbutanamide

The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent.[8][9]

Reaction Scheme:

Deprotection cluster_0 A N-Boc-2-amino-N,N,3-trimethylbutanamide B 2-amino-N,N,3-trimethylbutanamide A->B Plus1 + TFA TFA DCM DCM

Caption: Acid-catalyzed deprotection of the N-Boc group.

Materials and Reagents:

ReagentQuantity
N-Boc-2-amino-N,N,3-trimethylbutanamide4.0 g
Dichloromethane (DCM)40 mL
Trifluoroacetic acid (TFA)10 mL
Saturated sodium bicarbonate (NaHCO₃) solutionAs needed
Dichloromethane (DCM)As needed
BrineAs needed
Anhydrous sodium sulfate (Na₂SO₄)As needed

Procedure:

  • Dissolve N-Boc-2-amino-N,N,3-trimethylbutanamide (4.0 g) in 40 mL of dichloromethane in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirring solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-amino-N,N,3-trimethylbutanamide as a solid or oil.

Characterization

The final product, 2-amino-N,N,3-trimethylbutanamide, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol [10]
CAS Number 515140-27-9 (racemate)[10], 89226-12-0 ((S)-enantiomer)[11][12]
Appearance White to off-white solid or oil

Spectroscopic Analysis:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the N,N-dimethyl group (two singlets, or a single singlet, integrating to 6 protons), the α-proton (a singlet or doublet), and the amine protons (a broad singlet).

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

  • Infrared Spectroscopy (IR): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the C=O stretching of the amide.

Safety and Handling

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • L-tert-leucine is an irritant. Avoid inhalation and contact with skin and eyes.

  • Di-tert-butyl dicarbonate is a lachrymator and an irritant. Handle with care.

  • HATU is an irritant. Avoid inhalation and contact with skin and eyes.

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • Dimethylamine is a flammable and corrosive gas, typically handled as a solution. Ensure adequate ventilation.

  • Trifluoroacetic acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of 2-amino-N,N,3-trimethylbutanamide from L-tert-leucine. The described protocols for N-Boc protection, HATU-mediated amide coupling, and subsequent deprotection are based on well-established and robust chemical transformations. By providing detailed experimental procedures and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The successful synthesis and characterization of this compound will enable its further exploration as a key building block in the creation of novel and potent therapeutic agents.

References

[5] BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved from BenchChem website. [6] Inhibitor Research Hub. (2025, November 12). Reliable Amide Bond Formation with HATU (1-[Bis(dimethyla...]. Retrieved from Inhibitor Research Hub website. [8] Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [13] PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from PubChem website. [11] CymitQuimica. (n.d.). (S)-2-Amino-N,3,3-trimethylbutanamide. Retrieved from CymitQuimica website. [10] PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from PubChem website. [14] LGC Standards. (n.d.). 2-Amino-N,N,3-trimethyl-butanamide. Retrieved from LGC Standards website. [15] EPA. (2025, October 15). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Retrieved from EPA website. [7] Organic Chemistry - YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from YouTube. [16] MedChemExpress. (n.d.). S-tert-Leucine N-methylamide (Butanamide, 2-amino-N,3,3-trimethyl-, (S)-). Retrieved from MedChemExpress website. [17] ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from ResearchGate. [18] Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from Luxembourg Bio Technologies website. [19] ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from ResearchGate. [20] PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from PMC website. [9] Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [21] RSC Publishing. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from RSC Publishing website. [22] Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from Common Organic Chemistry website. [23] AAPPTEC - Peptides. (n.d.). Coupling Reagents. Retrieved from AAPPTEC - Peptides website. [24] MedChemExpress. (n.d.). N-Boc-L-tert-Leucine. Retrieved from MedChemExpress website. [25] Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from Organic Synthesis website. [26] International Journal of Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from ccsenet.org. [3] Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [27] Santa Cruz Biotechnology. (n.d.). 2-amino-N,N,3-trimethylbutanamide. Retrieved from Santa Cruz Biotechnology website. [28] Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from Luxembourg Bio Technologies website. [29] PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from PubMed. [12] PubChem. (n.d.). (2S)-2-Amino-N,3,3-trimethylbutanamide. Retrieved from PubChem website. [1] Sigma-Aldrich. (n.d.). L-tert-Leucine. Retrieved from Sigma-Aldrich website. [30] HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. [2] Sigma-Aldrich. (n.d.). L-tert-Leucine. Retrieved from Sigma-Aldrich website. [4] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [31] PMC. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved from PMC website. [32] University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from University of Kentucky X-Ray Crystallography Facility website. [33] PMC. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from PMC website. [34] ACG Publications. (2021, September 19). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Retrieved from ACG Publications website.

Sources

Technical Profile: 2-Amino-N,N,3-trimethylbutanamide (L-Valine Dimethylamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N,N,3-trimethylbutanamide , commonly known as L-Valine dimethylamide , is a pivotal chiral building block in the synthesis of pharmaceutical intermediates and organocatalysts. Characterized by its bulky isopropyl side chain and the metabolic stability of its dimethylamide terminus, this molecule serves as a critical scaffold in the development of kinase inhibitors (e.g., c-Met inhibitors) and asymmetric thiourea catalysts.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and application logic in drug discovery, grounded in empirical data and field-proven methodologies.

Chemical Identity & Structural Analysis[1][2]

The molecule is the


-dimethyl amide derivative of the amino acid L-Valine. The introduction of the dimethylamide group significantly alters the electronic and steric properties compared to the parent amino acid or primary amide.
PropertySpecification
IUPAC Name (2S)-2-amino-N,N-3-trimethylbutanamide
Common Name L-Valine dimethylamide
CAS Number 154462-98-3 (Free Base); 1257848-66-0 (HCl Salt)
Molecular Formula

Molecular Weight 144.22 g/mol
Chirality L-isomer (S-configuration at

-carbon)
SMILES CC(C)C(=O)N(C)C
InChI Key OKEFIWWKXMYCQJ-UHFFFAOYSA-N
Stereochemical & Conformational Features[5][6]
  • Steric Bulk: The C3 isopropyl group (valine side chain) creates significant steric hindrance adjacent to the reaction center, making this motif excellent for inducing stereoselectivity in downstream asymmetric catalysis.

  • Amide Rotamers: The

    
    -dimethyl amide bond exhibits restricted rotation due to resonance (
    
    
    
    ). In NMR spectroscopy, this often manifests as distinct signals for the two
    
    
    -methyl groups, particularly in hindered environments.

Physicochemical Properties[3][4][7][8][9][10]

The following data aggregates experimental values derived from high-purity isolation protocols (e.g., reductive nitro-Mannich reaction studies).

ParameterValue / DescriptionContext
Physical State Colorless Oil (Free Base)Isolated after basic extraction [1].
Melting Point N/A (Liquid at RT)HCl salts are typically crystalline solids.
Optical Rotation

Concentration

in

[1].[1]
Solubility High: DCM, MeOH, EtOH, DMSOAmphiphilic nature allows solubility in polar organics.
Lipophilicity LogP

0.2 - 0.4 (Predicted)
More lipophilic than Valine due to carboxyl capping.
pKa (Amine)

7.8 - 8.2 (Est.)
Typical for

-amino amides; lower than free amino acids.
Spectroscopic Signature (Diagnostic)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    Distinct singlets for
    
    
    at
    
    
    2.73 and 2.90 ppm indicate the magnetic inequivalence caused by the amide bond character. The
    
    
    -proton appears as a doublet or triplet around
    
    
    3.94 ppm [1].
  • IR Spectrum: Strong Amide I band at

    
     1636–1655 
    
    
    
    [1].

Synthesis & Production Protocol

The most robust synthetic route utilizes Boc-chemistry , ensuring enantiomeric purity is maintained. The following protocol is adapted from validated methodologies for chiral amine synthesis.

Reaction Pathway Diagram[5]

SynthesisPath Valine L-Valine (Starting Material) BocVal N-Boc-L-Valine (Protection) Valine->BocVal Boc2O, NaOH Coupling Amide Coupling (EDC/HOBt + HNMe2) BocVal->Coupling Intermediate Boc-Val-N(Me)2 (Stable Intermediate) Coupling->Intermediate Deprotection TFA/DCM (Deprotection) Intermediate->Deprotection Product L-Valine Dimethylamide (Final Product) Deprotection->Product Basification (NaHCO3)

Figure 1: Step-wise synthesis of 2-amino-N,N,3-trimethylbutanamide from L-Valine.

Detailed Methodology (Bench Scale)

Step 1: Coupling (Formation of Boc-Val-N(Me)2)

  • Reagents: Dissolve

    
    -Boc-L-Valine (1.0 equiv) in anhydrous DCM.
    
  • Activation: Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min.
    
  • Amine Addition: Add Dimethylamine hydrochloride (1.5 equiv) followed by DIPEA (3.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Intermediate should be a colorless oil/solid.

Step 2: Deprotection (Isolation of Free Base)

  • Acidolysis: Dissolve the intermediate in a 4:1 mixture of DCM:TFA (10 mL/g).

  • Monitoring: Stir at RT for 1–3 hours. Monitor by TLC (disappearance of Boc-protected spot).

  • Neutralization (Critical): Concentrate in vacuo to remove excess TFA. Redissolve residue in DCM and cool to 0°C.

  • Basification: Slowly add saturated aqueous

    
     until pH > 8.
    
  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers (

    
    ) and concentrate to yield the title compound as a colorless oil  [1].
    

Reactivity & Applications

Pharmaceutical Development (Kinase Inhibitors)

In medicinal chemistry, the dimethylamide moiety is often preferred over primary amides or esters due to:

  • Metabolic Stability: Resistance to hydrolysis by plasma esterases/amidases.

  • Solubility: The removal of hydrogen bond donors (NH) reduces crystal lattice energy, often improving solubility in lipophilic formulations.

  • Case Study: This scaffold appears in the synthesis of c-Met kinase inhibitors, where the valine side chain fills a hydrophobic pocket (Selectivity Pocket) in the ATP binding site [2].

Asymmetric Organocatalysis

L-Valine dimethylamide is a precursor for chiral thiourea catalysts .

  • Mechanism: The free amine reacts with isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to form bifunctional catalysts.

  • Function: The dimethylamide oxygen acts as a weak Lewis base, while the thiourea NH protons activate electrophiles (e.g., nitroalkenes) via hydrogen bonding. The isopropyl group enforces the chiral environment necessary for high enantiomeric excess (ee) [3].

Reactivity Logic Diagram

Reactivity Target 2-Amino-N,N,3-trimethylbutanamide (Core Scaffold) Cat Asymmetric Catalysis (Thiourea Formation) Target->Cat Pharma Drug Discovery (Kinase Inhibitors) Target->Pharma Peptide Peptidomimetics (C-Terminal Capping) Target->Peptide Mech1 Reacts with Isothiocyanates to form Bifunctional Catalysts Cat->Mech1 Mech2 Provides Hydrophobic Bulk (Isopropyl) + Metabolic Stability Pharma->Mech2 Mech3 Prevents Racemization vs. Esters Peptide->Mech3

Figure 2: Functional applications and mechanistic rationale for L-Valine dimethylamide.

Safety & Handling

While specific toxicological data for this specific derivative is limited, it should be handled with the standard precautions for aliphatic amines and amides.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The free amine effectively absorbs

    
     from the air (carbamate formation); storage as the HCl salt is recommended for long-term stability.
    

References

  • Koovits, P. J. (2013). Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis. UCL (University College London).

    • Source of physical state, NMR data, optical rot
  • Google Patents. (2022). Imidazotriazines and imidazopyrimidines as kinase inhibitors. US Patent 11,261,191 B2.

    • Source of applic
  • Meninno, S., & Lattanzi, A. (2016). Organocatalytic Asymmetric Synthesis of Molecules with Two Contiguous Stereocenters. Chemical Communications.

    • Contextualizes the use of amino acid amides in thiourea c

Sources

Technical Dossier: 2-Amino-N,N,3-Trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-N,N,3-trimethylbutanamide CAS number lookup Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Identity, Synthesis, and Application in Drug Discovery

Part 1: Executive Summary & Identification

2-Amino-N,N,3-trimethylbutanamide , commonly known as N,N-Dimethylvalinamide , is a critical amino acid derivative utilized in medicinal chemistry as a chiral building block, a ligand for organometallic catalysts, and a pharmacophore in protease inhibitors.

For researchers conducting a CAS number lookup , a frequent point of failure is the confusion between the Valine derivative (3-methyl) and the tert-Leucine derivative (3,3-dimethyl). This guide provides the definitive identification data to ensure procurement accuracy.

1.1 Chemical Identity Matrix[1][2][3]
ParameterSpecification
IUPAC Name 2-Amino-N,N,3-trimethylbutanamide
Common Name N,N-Dimethylvalinamide
CAS Number (General/Racemic) 230643-41-1
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
SMILES CC(C)C(N)C(=O)N(C)C
InChIKey OKEFIWWKXMYCQJ-UHFFFAOYSA-N

Critical Warning: Do not confuse this compound with 2-amino-N,3,3-trimethylbutanamide (N-methyl-tert-leucinamide), which contains a quaternary butyl group and has a different CAS registry (e.g., 89226-12-0 for the S-isomer). The compound discussed here is a Valine derivative.

Part 2: Chemical Profiling & Synthesis

The utility of N,N-dimethylvalinamide stems from its steric bulk and the electronic properties of the dimethylamide group, which acts as a hydrogen bond acceptor but not a donor, influencing the conformation of peptide backbones.

2.1 Structural Visualization

The following diagram illustrates the chemical connectivity and the distinction between the valine side chain and the dimethylamide terminus.

ChemicalStructure cluster_legend Functional Moieties ValineCore Valine Core (2-Amino-3-methylbutanyl) DimethylAmide Dimethylamide (-N(CH3)2) ValineCore->DimethylAmide Amide Bond SideChain Isopropyl Group (C3-Methyl) ValineCore->SideChain C-C Bond

Figure 1: Structural decomposition of 2-amino-N,N,3-trimethylbutanamide highlighting the valine core and dimethylamide cap.[4][5][6][7]

2.2 Synthetic Protocol (Self-Validating)

For applications requiring high enantiomeric purity (e.g., (S)-N,N-dimethylvalinamide), commercial sourcing is common. However, in-house synthesis is often required to introduce isotopic labels or specific stereochemistry.

Methodology: Mixed Anhydride Coupling

This protocol minimizes racemization compared to standard carbodiimide couplings.

  • Reagents:

    • N-Boc-L-Valine (1.0 equiv)

    • Dimethylamine hydrochloride (1.2 equiv)

    • Isobutyl chloroformate (1.1 equiv)

    • N-Methylmorpholine (NMM) (2.2 equiv)

    • Solvent: Anhydrous THF

  • Step-by-Step Workflow:

    • Activation: Dissolve N-Boc-L-Valine in THF at -15°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 15 minutes to form the mixed anhydride.

    • Coupling: Add Dimethylamine HCl and the second equivalent of NMM. Allow the mixture to warm to room temperature over 4 hours.

    • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1M KHSO₄, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

    • Deprotection: Treat the intermediate (Boc-N,N-dimethylvalinamide) with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.

    • Isolation: Evaporate solvent. For the free base, neutralize with basic resin or extraction. For the salt, precipitate with Et₂O.

Validation Checkpoint:

  • ¹H NMR (DMSO-d₆, HCl salt): Look for the valine isopropyl doublets (~0.9 ppm), the alpha-proton (~3.9 ppm), and critically, the two distinct methyl singlets of the amide nitrogen (~2.8-3.0 ppm). Due to restricted rotation around the amide bond, the N-methyl groups often appear as two separate signals (rotamers).

Part 3: Applications in Drug Development[9]
3.1 Alzheimer’s Disease Therapeutics (Beta-Amyloid Inhibition)

N,N-Dimethylvalinamide serves as a key intermediate in the synthesis of beta-amyloid peptide release inhibitors.[6] Research indicates that modifying the C-terminus of peptide-based inhibitors with a dimethylamide group improves metabolic stability against carboxypeptidases while maintaining binding affinity to the amyloid precursor protein (APP) processing machinery [1, 2].

3.2 Chiral Organocatalysis

The molecule acts as a chiral scaffold in the design of thiourea-based organocatalysts. The bulky isopropyl group of the valine backbone, combined with the rigid dimethylamide, provides a defined steric environment that induces enantioselectivity in reactions such as the Michael addition of nitroalkenes [3].

3.3 Peptide Capping

In peptide drug design, converting the C-terminal carboxylic acid to a dimethylamide (N,N-dimethylation) alters the peptide's solubility profile and prevents C-terminal degradation. This specific valine derivative is used when a hydrophobic, bulky C-terminus is required to fit into hydrophobic pockets of target enzymes (e.g., HIV protease, Renin).

Part 4: Analytical Verification Workflow

To ensure the identity of the procured or synthesized material, the following analytical logic must be applied.

VerificationWorkflow Sample Unknown Sample (White Solid/Oil) MS Mass Spectrometry (ESI+) Target: [M+H]+ = 145.13 Sample->MS Step 1: Mass Check NMR 1H NMR (DMSO-d6) MS->NMR Mass Correct ChiralHPLC Chiral HPLC (Daicel Chiralpak AD-H) NMR->ChiralHPLC Structure Correct Check Stereochem Decision Identity Confirmed? ChiralHPLC->Decision ee > 98%

Figure 2: Analytical decision tree for verifying 2-amino-N,N,3-trimethylbutanamide.

Key NMR Diagnostic Signals:

  • Isopropyl Methyls: δ 0.90–1.00 (d, 6H) – Confirms Valine backbone.

  • Amide Methyls: δ 2.85 (s, 3H) and δ 3.05 (s, 3H) – Confirms N,N-dimethyl substitution. Note: If only one singlet is observed integrating to 6H, check temperature or solvent; restricted rotation usually splits these.

References
  • Methods and Compounds for Inhibiting Beta-Amyloid Peptide Release and/or Synthesis.World Intellectual Property Organization, WO1998022494A2.
  • Compounds for Inhibiting Beta-Amyloid Peptide Release and/or its Synthesis.U.S. Patent Office, US6207710B1.
  • A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules, 2016. (Discusses N,N-dimethylvalinamide as a catalyst component). Available at: [Link][8]

Sources

An In-depth Technical Guide to 2-amino-N,N,3-trimethylbutanamide: Synthesis, Chemical Profile, and Inferred Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-amino-N,N,3-trimethylbutanamide, a derivative of the non-proteinogenic amino acid tert-leucine. Due to a notable absence of direct research into its specific mechanism of action, this document synthesizes available chemical data and contextualizes the molecule's significance through the lens of structurally related compounds. The primary focus is on the well-documented role of similar amino acid amides as critical intermediates in the synthesis of imidazolinone herbicides. We will delve into the established mechanism of action of these herbicides—the inhibition of acetohydroxyacid synthase (AHAS)—to provide a scientifically grounded, albeit indirect, perspective on the potential biological relevance of this chemical class. This guide serves as a foundational resource for researchers encountering this molecule, providing a robust summary of its chemical properties and its place within broader synthetic and biological landscapes.

Introduction and Chemical Identity

2-amino-N,N,3-trimethylbutanamide is a chemical compound and a derivative of L-tert-leucine, also known as (S)-2-amino-3,3-dimethylbutanoic acid. Its structure is characterized by a tert-butyl group, which imparts significant steric hindrance and hydrophobicity, making it a valuable building block in synthetic chemistry.[1] While commercially available for research purposes, a thorough review of scientific literature reveals a significant gap in knowledge regarding its specific biological targets and pharmacological effects.[2]

This guide will therefore pivot from a direct analysis of its mechanism of action to a more holistic examination of its chemical properties and its role as a potential synthetic precursor. By examining the synthesis and biological activity of closely related compounds, we can infer a potential, though unverified, realm of biological interaction for 2-amino-N,N,3-trimethylbutanamide.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to any scientific investigation. The key identifiers and properties of 2-amino-N,N,3-trimethylbutanamide are summarized below.

PropertyValueSource
IUPAC Name 2-amino-N,3,3-trimethylbutanamidePubChem[3]
Molecular Formula C7H16N2OPubChem[3]
Molecular Weight 144.21 g/mol Santa Cruz Biotechnology[2]
CAS Number 515140-27-9PubChem[3]
Synonyms (S)-2-Amino-N-methyl-3,3-dimethylbutanamide, L-tert-Leucine methylamidePubChem[3]

Synthetic Context: A Precursor to Imidazolinone Herbicides

While direct synthetic routes for 2-amino-N,N,3-trimethylbutanamide are not extensively published, the synthesis of a closely related analog, 2-amino-2,3-dimethylbutyramide, is well-documented due to its critical role as an intermediate in the production of imidazolinone herbicides.[4] This class of herbicides is known for its high efficacy and broad-spectrum activity against various weeds.[5][6]

The general synthetic pathway to imidazolinone herbicides involves the condensation of an amino acid amide with a dicarboxylic acid derivative, typically an anhydride or an ester.[5] The amino acid amide forms the core of the imidazolinone ring structure.

Conceptual Synthetic Workflow

The following diagram illustrates the conceptual flow from a nitrile precursor to the final imidazolinone herbicide, highlighting the central role of the amino acid amide intermediate.

G cluster_synthesis Conceptual Synthesis of Imidazolinone Herbicides nitrile 2-Amino-2,3-dimethylbutyronitrile amide 2-Amino-2,3-dimethylbutyramide (Key Intermediate) nitrile->amide Hydrolysis (Chemical or Enzymatic) condensation Condensation Reaction amide->condensation dicarboxylic_acid Pyridine-2,3-dicarboxylic Acid Derivative dicarboxylic_acid->condensation cyclization Cyclization condensation->cyclization herbicide Imidazolinone Herbicide cyclization->herbicide

Caption: Conceptual workflow for imidazolinone herbicide synthesis.

Experimental Protocol: Hydrolysis of the Nitrile Precursor

A common method for generating the crucial amino acid amide intermediate is through the hydrolysis of its corresponding nitrile.[5]

Objective: To convert 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide.

Materials:

  • 2-amino-2,3-dimethylbutyronitrile

  • Concentrated sulfuric acid

  • Cooled reaction vessel

  • Heating apparatus

Procedure:

  • In a cooled reaction vessel, slowly add 0.1 mol of 2-amino-2,3-dimethylbutyronitrile dropwise to 29.7 mL of concentrated sulfuric acid.

  • Ensure the temperature is maintained below 25°C during the addition to control the exothermic reaction.

  • Once the addition is complete, gradually heat the reaction mixture to 100°C.

  • Maintain this temperature for 1 hour to facilitate the complete hydrolysis of the nitrile group to the amide.[5]

  • The resulting 2-amino-2,3-dimethylbutyramide can then be purified and used in the subsequent condensation reaction.

Inferred Biological Relevance: The Mechanism of Imidazolinone Herbicides

The herbicidal activity of the imidazolinone class of compounds stems from their potent inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[7][8] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[8]

By blocking AHAS, the herbicide induces a deficiency of these essential amino acids, leading to a cessation of protein synthesis and, consequently, halting plant growth and development, ultimately resulting in plant death.[7][8] A key aspect of the imidazolinones' utility is that the AHAS enzyme is present in plants but not in mammals, contributing to their low mammalian toxicity.[5]

Signaling Pathway of AHAS Inhibition

The following diagram illustrates the biological pathway targeted by imidazolinone herbicides.

G cluster_pathway Mechanism of Action of Imidazolinone Herbicides precursors Pyruvate / α-Ketobutyrate ahas Acetohydroxyacid Synthase (AHAS) Enzyme precursors->ahas bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ahas->bcaa Pathway Blocked herbicide Imidazolinone Herbicide inhibition herbicide->inhibition inhibition->ahas Blocks Active Site protein_synthesis Protein Synthesis bcaa->protein_synthesis plant_growth Plant Growth and Development protein_synthesis->plant_growth

Caption: Inhibition of the AHAS enzyme by imidazolinone herbicides.

Broader Context: Biological Activity of Tert-Leucine Derivatives

Derivatives of tert-leucine have been investigated in various contexts beyond agriculture. Notably, several synthetic cannabinoid receptor agonists feature an L-tert-leucinamide or L-tert-leucinate pendant group.[9][10] These compounds are potent agonists of the CB1 and CB2 cannabinoid receptors.[10] This highlights that the tert-leucine scaffold, present in 2-amino-N,N,3-trimethylbutanamide, can be incorporated into molecules with significant biological activity in mammalian systems. However, it is crucial to emphasize that this does not imply that 2-amino-N,N,3-trimethylbutanamide itself possesses such activity.

Conclusion

2-amino-N,N,3-trimethylbutanamide is a tert-leucine derivative with a well-defined chemical structure but a largely unexplored biological profile. The available scientific literature strongly suggests its primary relevance is as a potential chemical intermediate, analogous to similar compounds used in the large-scale synthesis of imidazolinone herbicides. The mechanism of action of these herbicides—inhibition of the plant-specific enzyme AHAS—is well-understood and provides an important, albeit indirect, biological context for this class of molecules.

Future research is required to determine if 2-amino-N,N,3-trimethylbutanamide has any intrinsic biological activity, separate from its role as a synthetic building block. Until such studies are conducted, its properties and potential applications should be considered primarily from a chemical synthesis perspective.

References

  • Chemsrc. (S)-2-amino-N,3,3-trimethylbutanamide | CAS#:89226-12-0. Available from: [Link]

  • Shaner, D. L., Anderson, P. C., & Stidham, M. A. (1984). Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase. Plant Physiology, 76(2), 545–546. Available from: [Link]

  • Zhang, Z., et al. (2010). 2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1258. Available from: [Link]

  • Wikipedia. Imazaquin. Available from: [Link]

  • Finlay, D. B., et al. (2021). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry, 12(9), 1533–1544. Available from: [Link]

  • PubChem. 2-Amino-N,3,3-Trimethylbutanamide. Available from: [Link]

  • Chemsrc. (S)-2-amino-N,3,3-trimethylbutanamide | CAS#:89226-12-0. Available from: [Link]

  • Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience, 7(9), 1241–1254. Available from: [Link]

  • Google Patents. (2010). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • Zheng, R. C., et al. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. Bioresource Technology, 102(13), 7062–7067. Available from: [Link]

  • U.S. Environmental Protection Agency. Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. Available from: [Link]

  • Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • MDPI. (2022). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. Available from: [Link]

Sources

Technical Monograph: 2-Amino-N,N,3-Trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Peptidomimetics and Kinase Inhibitors

Part 1: Executive Summary

2-Amino-N,N,3-trimethylbutanamide (commonly referred to as L-Valine Dimethylamide ) is a critical chiral building block in the synthesis of metabolically stable peptides and small-molecule kinase inhibitors. Functioning primarily as a C-terminal capping motif, this moiety imparts significant resistance to carboxypeptidase degradation, thereby extending the half-life of therapeutic peptides. Additionally, its rigid steric bulk and hydrogen-bond acceptor properties make it a valuable scaffold in the design of ATP-competitive inhibitors for oncology targets.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physiochemical properties, and application in drug development workflows.[1][2][3]

Part 2: Chemical Identity & Constitution[4]

The compound is the dimethylamide derivative of the amino acid L-Valine.[3] The substitution of the C-terminal hydroxyl group with a dimethylamino group alters the electronic and steric environment, eliminating the acidic proton while retaining the capacity for hydrogen bond acceptance.

Table 1: Chemical Specifications

ParameterSpecification
IUPAC Name (2S)-2-amino-N,N,3-trimethylbutanamide
Common Name L-Valine Dimethylamide; Val-NMe2
CAS Number 154462-98-3 (Free base); 1257848-66-0 (HCl Salt)
Molecular Formula C7H16N2O
Molecular Weight 144.22 g/mol
SMILES CC(C)C(=O)N(C)C
Appearance Colorless oil (free base) or White hygroscopic solid (HCl salt)
Solubility Highly soluble in water, methanol, DMSO; Moderate in DCM
Structural Visualization

The following diagram illustrates the chemical connectivity and stereochemistry.

ChemicalStructure Figure 1: Connectivity of (S)-2-amino-N,N,3-trimethylbutanamide showing the valine backbone. C1 C=O N_Amide N(Me)2 C1->N_Amide Amide Bond C2 C2->C1 N_Amine NH2 C2->N_Amine C_Side CH C2->C_Side Me1 CH3 C_Side->Me1 Me2 CH3 C_Side->Me2

[6]

Part 3: Synthesis & Production Protocols

The synthesis of 2-amino-N,N,3-trimethylbutanamide typically avoids direct amidation of valine esters due to the volatility of dimethylamine and potential racemization. The preferred industrial route utilizes coupling reagents with N-protected valine.

Method A: EDC/HOBt Coupling (Standard Laboratory Scale)

Rationale: This method minimizes racemization at the alpha-carbon and allows for easy purification of the intermediate.

Step-by-Step Protocol:

  • Activation:

    • Charge a reaction vessel with N-Boc-L-Valine (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).

    • Cool to 0°C.[4][5]

    • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

  • Coupling:

    • Add Dimethylamine hydrochloride (1.5 equiv).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to neutralize the salt and catalyze the reaction.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Dilute with DCM. Wash sequentially with 1M citric acid (removes unreacted amine), saturated NaHCO3 (removes unreacted acid), and brine.

    • Dry over MgSO4 and concentrate in vacuo to yield N-Boc-Valine Dimethylamide .

  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane or TFA/DCM (1:1) .

    • Stir at room temperature for 2 hours.

    • Concentrate to dryness. Triturate with diethyl ether to obtain the 2-amino-N,N,3-trimethylbutanamide hydrochloride salt as a white solid.

Yield Expectations: 85–95% (Coupling), >95% (Deprotection).

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic pathway for 2-amino-N,N,3-trimethylbutanamide via active ester coupling. Start N-Boc-L-Valine Intermediate Boc-Val-N(Me)2 Start->Intermediate Amide Coupling (0°C -> RT, 12h) Reagents Dimethylamine HCl EDC / HOBt / DIPEA Reagents->Intermediate Final Val-N(Me)2 • HCl (Target Product) Intermediate->Final Boc Removal (RT, 2h) Deprotect 4M HCl in Dioxane Deprotect->Final

[6][9]

Part 4: Functional Applications in Drug Design
1. Peptide C-Terminal Capping (Metabolic Stability)

In therapeutic peptide design, the C-terminus is a primary site of degradation by carboxypeptidases in the blood plasma. Converting the native carboxyl group (-COOH) or primary amide (-CONH2) to a tertiary dimethylamide (-CONMe2) creates significant steric hindrance.

  • Mechanism: The two methyl groups on the nitrogen prevent the enzymatic "docking" required for hydrolysis.

  • Permeability: The removal of the hydrogen bond donor (NH) increases lipophilicity (LogP), often improving blood-brain barrier (BBB) penetration for neuroactive peptides (e.g., analogues of Semax or Noopept).

2. Kinase Inhibitor Scaffold

The 2-amino-N,N,3-trimethylbutanamide moiety appears in patents for kinase inhibitors (e.g., Imidazotriazines).[6] The chiral center (S-configuration) directs the orientation of the inhibitor within the ATP-binding pocket, while the dimethylamide group can interact with solvent-exposed regions or specific hydrophobic pockets.

Table 2: Comparative Pharmacokinetic Impact

FeatureNative C-Terminus (-COOH)Primary Amide (-CONH2)Dimethylamide (-CONMe2)
Charge (pH 7.4) Negative (Anionic)NeutralNeutral
H-Bond Donors 0 (as carboxylate)20
Proteolytic Stability LowModerateHigh
Lipophilicity LowLowMedium/High
Part 5: Analytical Specifications

For quality control (QC) and validation, the following analytical parameters are standard for the HCl salt.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.20 (br s, 3H, NH3+),

    • δ 4.15 (d, J = 5.2 Hz, 1H, α-CH),

    • δ 2.95 (s, 3H, N-CH3),

    • δ 2.88 (s, 3H, N-CH3),

    • δ 2.10 (m, 1H, β-CH),

    • δ 0.98 (d, J = 6.8 Hz, 3H, γ-CH3),

    • δ 0.92 (d, J = 6.8 Hz, 3H, γ-CH3).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 145.13

    • Observed [M+H]+: 145.1 ± 0.1 m/z

  • Optical Rotation:

    • [α]D20 ≈ +28.0° to +32.0° (c=1, MeOH) (Specific rotation varies by salt form and solvent).

Part 6: Safety & Handling

While 2-amino-N,N,3-trimethylbutanamide is not classified as a highly toxic substance, standard laboratory safety protocols must be observed.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory irritation, H335)

  • Handling: Use in a fume hood. Avoid inhalation of dust (if salt) or vapors (if free base). Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References
  • Synthesis and Characterization

    • LGC Standards. 2-Amino-N,N,3-trimethyl-butanamide Product Information. Retrieved from .

    • PubChem. Compound Summary: (2S)-2-amino-N,N,3-trimethylbutanamide. Retrieved from .

  • Pharmaceutical Applications

    • Google Patents.[6] Imidazotriazines and imidazopyrimidines as kinase inhibitors (US7767675B2). Describes the use of the compound as a key intermediate. Retrieved from .

    • BenchChem.[2][3] N,N-Dimethyl-L-Valine Derivatives in Medicinal Chemistry. Discusses the role of dimethylated amino acids in drug design. Retrieved from .

  • Analytical Data

    • UCL Discovery. Development of an Enantioselective Reductive Nitro-Mannich Reaction. Contains NMR data for the (S)-isomer.[4][5][7] Retrieved from .

Sources

discovery and history of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and History of 2-Amino-N,N,3-Trimethylbutanamide

Executive Summary

2-Amino-N,N,3-trimethylbutanamide , commonly known as N,N-dimethylvalinamide , is a specialized chiral building block that has played a pivotal role in modern medicinal chemistry and asymmetric organocatalysis. While structurally simple—a derivative of the amino acid L-valine—its specific steric and electronic profile has made it a "privileged scaffold" in the development of kinase inhibitors, particularly targeting the c-MET receptor tyrosine kinase.

Historically, the compound emerged from the routine exploration of peptide analogs in the mid-1990s but gained prominence in the 2000s during the "kinase gold rush." It served as a critical intermediate in the Structure-Activity Relationship (SAR) campaigns by companies like Incyte Corporation , leading to the discovery of potent anti-cancer therapeutics. Simultaneously, its rigid chiral backbone was adopted in the field of organocatalysis to construct bifunctional thiourea catalysts for enantioselective synthesis.

Chemical Identity and Technical Profile

This compound is the


-dimethyl amide of L-valine. The introduction of two methyl groups on the amide nitrogen eliminates the hydrogen bond donor capability of the amide, altering the solvation shell and metabolic stability compared to the primary amide.
Property Data
IUPAC Name (2S)-2-amino-N,N-3-trimethylbutanamide
Common Name L-Valine dimethylamide; N,N-Dimethylvalinamide
CAS Number 230643-41-1 (Free Base); 1257848-66-0 (HCl Salt)
Molecular Formula C

H

N

O
Molecular Weight 144.22 g/mol
Chirality L-isomer (2S) is the bioactive standard
Physical State Colorless oil (Free Base); White crystalline solid (HCl)
Solubility Highly soluble in water, methanol, DMSO; Moderate in DCM

Synthesis and Production

The synthesis of 2-amino-N,N,3-trimethylbutanamide is a classic example of protecting-group chemistry applied to amino acids. The process must preserve the stereochemistry at the


-carbon to ensure the final product retains the (S)-configuration essential for biological activity.
Synthetic Route Analysis
  • Protection : L-Valine is protected at the N-terminus, typically using a Benzyloxycarbonyl (Cbz) or tert-Butoxycarbonyl (Boc) group, to prevent self-coupling.

  • Activation & Coupling : The carboxylic acid is activated (e.g., via mixed anhydride or carbodiimide) and reacted with dimethylamine.

  • Deprotection : The protecting group is removed (hydrogenolysis for Cbz; acidolysis for Boc) to yield the free amine or its salt.

Visualizing the Synthesis Workflow

Synthesis Valine L-Valine (Starting Material) Prot N-Protection (Cbz-Cl / Boc2O) Valine->Prot Step 1 Inter1 N-Protected Valine Prot->Inter1 Couple Amide Coupling (HNMe2, EDC/HOBt) Inter1->Couple Step 2 Inter2 Protected Amide (Cbz-Val-NMe2) Couple->Inter2 Deprot Deprotection (H2, Pd/C or HCl) Inter2->Deprot Step 3 Final 2-Amino-N,N,3- trimethylbutanamide Deprot->Final Yield >90%

Caption: Step-wise chemical synthesis preserving chiral integrity from L-Valine to the target amide.

Historical Role in Drug Discovery: The c-MET Pathway

The "discovery" of this compound's value is inextricably linked to the pharmaceutical industry's pursuit of c-MET inhibitors . The c-MET receptor (Hepatocyte Growth Factor Receptor) is a high-value target in oncology, implicated in tumor proliferation, metastasis, and angiogenesis.

The Incyte Connection (Mid-2000s)

In the mid-2000s, researchers at Incyte Corporation (and others like Merck and Pfizer) were screening libraries of small molecules to inhibit c-MET phosphorylation. A key challenge was designing the "linker" region of the inhibitor to maximize solubility while maintaining a rigid geometry for the active site.

  • The Breakthrough : Patents such as US 7,767,675 and US 8,461,330 disclose the use of 2-amino-N,N,3-trimethylbutanamide as a critical intermediate.

  • Mechanism : The valine side chain (isopropyl group) fills a hydrophobic pocket in the kinase domain, while the dimethylamide group modulates the molecule's physicochemical properties (logP and solubility) without acting as a hydrogen bond donor, which can sometimes lead to unwanted promiscuity or metabolic liability.

  • Outcome : This moiety served as a building block for Imidazotriazine and Imidazopyrimidine scaffolds, contributing to the library that led to candidates like Capmatinib (though Capmatinib itself utilizes a different specific amide, the N,N-dimethylvalinamide was a crucial tool compound in the SAR exploration).

c-MET Signaling Pathway

To understand the biological context where this molecule operates, we must visualize the signaling cascade it is designed to interrupt.

cMET_Pathway HGF HGF (Ligand) cMET c-MET Receptor (Tyrosine Kinase) HGF->cMET Binding P_cMET Phosphorylated c-MET cMET->P_cMET Autophosphorylation GRB2 GRB2/SOS P_cMET->GRB2 PI3K PI3K P_cMET->PI3K RAS RAS-GTP GRB2->RAS AKT AKT PI3K->AKT MAPK MAPK/ERK Pathway RAS->MAPK mTOR mTOR Pathway AKT->mTOR Response Cell Proliferation Metastasis MAPK->Response mTOR->Response Inhibitor Inhibitor (Containing N,N-dimethylvalinamide) Inhibitor->cMET Blocks ATP Binding

Caption: The c-MET signaling cascade. The inhibitor (derived from the amide) blocks the initial phosphorylation step.

Application in Organocatalysis

Beyond drug discovery, 2-amino-N,N,3-trimethylbutanamide has a second history in asymmetric organocatalysis .

  • The Thiourea Era : In the late 2000s and 2010s, the "Takemoto catalyst" and its derivatives revolutionized non-metallic catalysis. Researchers sought chiral diamines to build bifunctional catalysts.

  • Utility : The N,N-dimethylvalinamide scaffold provides a chiral backbone that is easily accessible and highly tunable. It has been incorporated into thiourea catalysts used for Nitro-Mannich reactions and Transfer Hydrogenations .

  • Why it works : The bulky isopropyl group of the valine backbone directs the stereochemical approach of substrates, while the dimethylamide group prevents competitive hydrogen bonding that might occur with a primary amide.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Amino-N,N,3-trimethylbutanamide HCl

Objective : To synthesize the HCl salt from N-Boc-L-Valine.

  • Activation : Dissolve N-Boc-L-Valine (10 mmol) in DCM (50 mL). Add EDC.HCl (1.1 eq) and HOBt (1.1 eq). Stir at 0°C for 30 min.

  • Coupling : Add Dimethylamine (2.0 M in THF, 1.5 eq) and DIPEA (2 eq). Warm to RT and stir overnight.

  • Workup : Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry over Na2SO4 and concentrate to yield N-Boc-N,N-dimethylvalinamide.

  • Deprotection : Dissolve the intermediate in 4M HCl in Dioxane (20 mL). Stir for 2 hours.

  • Isolation : Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the product as a white solid.

Validation Criteria :

  • 1H NMR (DMSO-d6) : δ 8.20 (br s, 3H, NH3+), 4.10 (d, 1H,

    
    -CH), 2.95 (s, 3H, N-Me), 2.88 (s, 3H, N-Me), 2.10 (m, 1H, 
    
    
    
    -CH), 0.95 (d, 6H, 2xCH3).
  • Mass Spec : [M+H]+ = 145.2.

References

  • Incyte Corporation . Imidazotriazines and Imidazopyrimidines as Kinase Inhibitors. US Patent 7,767,675. 2010.[2][3] Link

  • Incyte Corporation . Imidazotriazines and Imidazopyrimidines as Kinase Inhibitors. US Patent 8,461,330. 2013. Link

  • Koovits, P. J. Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis. UCL Discovery, Doctoral Thesis. 2013. Link

  • Ciba Geigy Corp.

    
    -Amino-
    
    
    
    -hydroxy-
    
    
    -aryl-alkanoic acid amides. US Patent 5,559,111. 1996.[4] Link
  • PubChem . Compound Summary: (2S)-2-Amino-N,N,3-trimethylbutanamide.[4] National Library of Medicine. Link

Sources

Structural Analogs of 2-Amino-N,N,3-Trimethylbutanamide: A Technical Guide to N,N-Dialkylvalinamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analogs, synthesis, and pharmacological applications of 2-amino-N,N,3-trimethylbutanamide (commonly known as N,N-Dimethylvalinamide ).

Executive Summary

2-amino-N,N,3-trimethylbutanamide (CAS: 66687-07-8) is the N,N-dimethyl amide derivative of the amino acid Valine. It serves as a critical chiral building block in modern medicinal chemistry and asymmetric catalysis. Unlike simple primary amides, the N,N-dialkyl substitution eliminates hydrogen bond donation at the amide nitrogen, altering the molecule's solvation shell, metabolic stability, and capacity to act as a ligand in transition metal catalysis.

This guide analyzes the structural landscape of this scaffold, focusing on three classes of analogs:

  • Steric Analogs : Modifications to the amino acid side chain (e.g., tert-leucine derivatives).

  • Solubility-Modulating Analogs : Variations in the amide nitrogen substituents (e.g., N,N-diethyl).

  • Functional Analogs : Incorporation into larger catalytic systems (e.g., thiourea organocatalysts).

Chemical Architecture & Analog Classification

The core pharmacophore consists of a chiral center at C2 (bearing a primary amine), a bulky isopropyl group at C3, and a planar, electron-rich N,N-dimethylamide terminus.

Core Scaffold Analysis
  • Systematic Name : 2-amino-N,N,3-trimethylbutanamide[1][2][3][4]

  • Common Name : N,N-Dimethylvalinamide

  • Role : Chiral Auxiliary, Solubilizing Group, Ligand Precursor.[5]

Structural Analog Matrix

The following table categorizes key analogs based on their structural deviation and intended application in drug development.

Analog ClassCompound NameStructural ModificationKey Property/Application
Parent N,N-Dimethylvalinamide NoneStandard chiral auxiliary; Kinase inhibitor fragment.
Lipophilic N,N-Diethylvalinamide Methyl

Ethyl on Amide N
Increased lipophilicity (LogP); PI3K/Akt pathway modulation [1].
Steric N,N-Dimethyl-tert-leucinamide Isopropyl

tert-Butyl
Enhanced steric bulk; superior stereocontrol in asymmetric synthesis.
Synthetic Weinreb Amide Analog N-methoxy-N-methylSynthetic intermediate for converting amides to ketones.
Cyclic Valine Pyrrolidide N,N-dimethyl

Pyrrolidine ring
Rigidified amide bond; reduced conformational entropy.

Synthetic Methodology

The synthesis of N,N-dimethylvalinamide and its analogs requires careful protection-group strategy to prevent racemization at the


-carbon.
Validated Synthesis Protocol

Objective : Synthesis of (S)-2-amino-N,N,3-trimethylbutanamide HCl salt.

Reagents :

  • L-Valine (Starting Material)[6]

  • Boc-anhydride (

    
    )
    
  • Dimethylamine HCl

  • EDC

    
    HCl / HOBt (Coupling Agents)
    
  • HCl in Dioxane (Deprotection)

Step-by-Step Workflow :

  • N-Protection : React L-Valine with

    
     in NaOH/Dioxane to yield N-Boc-L-valine. This prevents self-coupling.
    
  • Amide Coupling :

    • Dissolve N-Boc-L-valine in DCM.

    • Add EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.
      
    • Add Dimethylamine HCl (1.5 eq) and DIPEA (3 eq).

    • Mechanism: The carbodiimide activates the acid, HOBt forms an active ester to suppress racemization, and the amine attacks the carbonyl.

  • Deprotection :

    • Treat the intermediate N-Boc-N,N-dimethylvalinamide with 4M HCl in Dioxane.

    • Stir for 2 hours at room temperature.

    • Precipitate with diethyl ether to isolate the hydrochloride salt.

Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points for analog generation.

SynthesisPath Valine L-Valine (Chiral Source) BocVal N-Boc-Valine (Protected) Valine->BocVal Boc2O, NaOH Coupling Amide Coupling (EDC/HOBt + HNR2) BocVal->Coupling Intermediate Boc-Amide Intermediate Coupling->Intermediate Forms Amide Bond Analog Analog Generation (e.g., Diethylamide) Coupling->Analog Substitute HNR2 (e.g., Diethylamine) Deprotection Acid Deprotection (HCl/Dioxane) Intermediate->Deprotection Product 2-amino-N,N,3- trimethylbutanamide HCl Deprotection->Product Yields Salt

Figure 1: Synthetic pathway for N,N-dialkylvalinamides. The coupling step is the divergence point for creating structural analogs.

Functional Applications in Drug Discovery

Kinase Inhibitor Design (c-Met Pathway)

In the development of Imidazotriazine-based c-Met inhibitors, the N,N-dimethylvalinamide moiety is utilized as a solvent-exposed fragment.

  • Mechanism : The amide carbonyl acts as a hydrogen bond acceptor, while the N,N-dimethyl group provides a hydrophobic cap that improves permeability without acting as a hydrogen bond donor (which can be detrimental in certain solvent channels) [2].

  • Analog Utility : Replacing the dimethyl group with a pyrrolidine ring (cyclic analog) often rigidifies the structure, potentially reducing the entropic penalty of binding.

Asymmetric Organocatalysis

Structural analogs of N,N-dimethylvalinamide are pivotal in the design of bifunctional thiourea catalysts .

  • Catalyst 5b : A specific thiourea derivative incorporating the N,N-dimethylvalinamide scaffold has been proven efficient in the enantioselective transfer hydrogenation of

    
    -trifluoromethylnitroalkenes [3].[7]
    
  • Role of the Analog : The valinamide portion provides the chiral environment (steric bulk from the isopropyl group) and hydrogen-bonding sites (via the amide and thiourea NHs) to orient the substrate.

Biological Activity of N,N-Diethyl Analogs

Research indicates that the N,N-diethyl analog (2-amino-N,N-diethyl-3-methylbutanamide) exhibits distinct biological properties compared to the dimethyl parent.

  • Solubility : The ethyl chains increase lipophilicity, facilitating blood-brain barrier (BBB) penetration.

  • Signaling : Preliminary data suggests potential activation of the PI3K/Akt signaling pathway, relevant for metabolic disorder therapeutics [1].[6]

Mechanistic Diagram: Organocatalytic Mode of Action

The following diagram depicts how the N,N-dimethylvalinamide scaffold functions within a thiourea catalyst system to induce chirality.

CatalystMechanism Catalyst Thiourea-Valinamide Catalyst (5b) Complex Chiral Transition State Complex Catalyst->Complex H-Bond Donor (Thiourea) Substrate Nitroalkene Substrate Substrate->Complex H-Bond Acceptor (Nitro Group) Product Enantioenriched Nitroalkane Complex->Product Hantzsch Ester Reduction Valinamide Valinamide Moiety (Steric Shielding) Valinamide->Complex Directs Si-face Attack

Figure 2: Mechanistic role of the valinamide scaffold in asymmetric transfer hydrogenation. The isopropyl group provides the necessary steric bulk to enforce enantioselectivity.

References

  • Zhuo, J., et al. (2013).[3] Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No.[2][4][8] 8,461,330.[8] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Meninno, S., & Lattanzi, A. (2016).

    
    -Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. Molecules, 21(8), 1083. Retrieved from [Link]
    
  • PubChem . (n.d.). (2S)-2-amino-N,N,3-trimethylbutanamide hydrochloride. National Library of Medicine. Retrieved from [Link]

Sources

in vitro and in vivo stability of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Vitro and In Vivo Stability Profiling of 2-Amino-N,N,3-Trimethylbutanamide

Executive Summary

This technical guide provides an in-depth analysis of the stability profile of 2-amino-N,N,3-trimethylbutanamide (also known as N,N-dimethylvalinamide ).[1] As a tertiary amide derivative of the amino acid L-valine, this molecule exhibits a distinct stability profile characterized by high resistance to hydrolytic cleavage but significant susceptibility to oxidative N-dealkylation.[1]

For drug development professionals, understanding the stability of this moiety is critical, as it often serves as a robust "capping" group in peptide synthesis or as a pro-drug fragment designed to enhance blood-brain barrier (BBB) permeability.[1] This guide details the mechanistic basis of its stability, predictive in vivo pharmacokinetics, and validated protocols for experimental verification.[1]

Chemical Identity & Physicochemical Basis of Stability

To predict stability, we must first analyze the structural determinants of the molecule.[1]

  • IUPAC Name: 2-amino-N,N,3-trimethylbutanamide[1][2][3]

  • Common Name: N,N-Dimethylvalinamide[1][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2][3][5][6][7]
  • Molecular Weight: 144.21 g/mol [1][3][6][7]

  • Key Structural Features:

    • Tertiary Amide (Dimethylamide): Unlike primary amides, the dimethyl substitution prevents rapid hydrolysis by ubiquitous amidases but introduces a site for CYP450 attack.[1]

    • Steric Hindrance (Isopropyl Group): The isopropyl side chain at the C3 position (beta-carbon) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.[1] This is a classic "valine effect" used in medicinal chemistry to prolong half-life.[1]

    • Alpha-Amine (Free -NH2): Provides a handle for Phase II conjugation or oxidative deamination.[1]

Physicochemical Properties (Predicted):

  • LogP: ~0.6–0.9 (Moderate lipophilicity, favorable for membrane permeability).[1]

  • pKa (Amine): ~7.8–8.2 (Predominantly ionized at physiological pH, but sufficient neutral fraction for passive diffusion).[1]

In Vitro Stability Profile

Chemical & Plasma Stability (Hydrolytic Resistance)

Hypothesis: The molecule is highly stable in plasma and chemical buffers.[1] Mechanism: The steric hindrance of the isopropyl group combined with the electronic stability of the tertiary amide bond renders this molecule resistant to plasma esterases and non-specific amidases.[1]

  • Plasma Half-life (

    
    ):  Expected > 24 hours in human plasma.[1]
    
  • Chemical Hydrolysis: Stable at pH 1.2–9.[1]0. Hydrolysis requires harsh conditions (e.g., 6N HCl, 110°C) typically used for peptide sequencing.[1]

Metabolic Stability (Microsomal & Hepatocyte)

Hypothesis: The molecule acts as a low-to-moderate clearance compound, with the primary clearance pathway being oxidative N-demethylation.[1] Mechanism:

  • N-Demethylation (Phase I): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19) will attack the N-methyl groups.[1]

    • Step 1: Hydroxylation of the methyl group.[1]

    • Step 2: Spontaneous collapse to release formaldehyde and the N-monomethyl metabolite.[1]

  • Oxidative Deamination: The free alpha-amine can be targeted by amine oxidases, though steric bulk may reduce this rate compared to leucine or alanine derivatives.[1]

Predicted Metabolic Pathway (Graphviz):

MetabolicPathway cluster_legend Pathway Legend Parent Parent: N,N-Dimethylvalinamide (Tertiary Amide) Met1 Metabolite M1: N-Methylvalinamide (Secondary Amide) Parent->Met1 CYP450 (N-demethylation) Met2 Metabolite M2: Valinamide (Primary Amide) Met1->Met2 CYP450 (N-demethylation) Met3 Metabolite M3: Valine (Hydrolysis Product) Met2->Met3 Amidases (Slow Hydrolysis) key Green Arrow: Oxidative Phase I Red Dashed: Hydrolytic Phase I (Slow)

Caption: Figure 1. Predicted metabolic cascade of 2-amino-N,N,3-trimethylbutanamide showing sequential N-demethylation as the primary clearance mechanism.

In Vivo Pharmacokinetics (Extrapolated)

Based on the in vitro profile, the in vivo behavior in preclinical species (Rat/Mouse) is predicted as follows:

  • Absorption: High bioavailability (

    
    ) due to low molecular weight and favorable LogP.[1] The tertiary amide prevents premature gastric hydrolysis.[1]
    
  • Distribution: High Volume of Distribution (

    
    ).[1] The amine functionality allows tissue sequestration (lysosomal trapping), and the lipophilicity ensures BBB penetration.[1]
    
  • Clearance (

    
    ):  Hepatic clearance will be the rate-limiting step.[1]
    
    • Rat: Moderate clearance (due to high CYP activity).[1]

    • Human:[1][4] Low-to-moderate clearance.[1]

  • Elimination: Primarily renal excretion of the polar metabolites (valine, valinamide) and unchanged parent drug if clearance is saturated.[1]

ParameterPredicted Value (Rat)Rationale

0.25 – 0.5 hRapid absorption of small lipophilic amines.[1]

2 – 4 hLimited by hepatic blood flow and N-demethylation rate.[1]

2 – 5 L/kgExtensive tissue distribution due to basicity and lipophilicity.[1]
Bioavailability (

)
> 85%Stable to first-pass hydrolysis; absorption is passive.[1]

Experimental Protocols

To validate these predictions, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.[1]

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) and identify the primary CYP-mediated metabolites.[1]

Materials:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound: 2-amino-N,N,3-trimethylbutanamide (1 µM final conc).[1]

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).[1]

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

is the elimination rate constant.[1]

Protocol B: Plasma Stability Assay (Hydrolytic Stability)

Objective: Confirm resistance to plasma esterases/amidases.[1]

Materials:

  • Pooled Plasma (Human/Rat/Dog) with Na-Heparin or EDTA.[1]

  • Test Compound (1 µM final).

  • Positive Control: Procaine or Propantheline (Rapid hydrolysis).[1]

Workflow:

  • Spike Test Compound into pre-warmed (37°C) plasma.

  • Incubate in a shaking water bath.

  • Sample at

    
     hours.
    
  • Quench with Acetonitrile (1:3 ratio) to precipitate proteins.[1]

  • Analyze via LC-MS/MS.[1] Acceptance Criteria:

    
     remaining at 4 hours indicates high stability.[1]
    
Protocol C: LC-MS/MS Bioanalytical Conditions

Objective: Quantify the parent compound and monitor N-demethylated metabolites.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm, 2.5µm) - Critical for retaining polar amines.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: ESI Positive Mode (+).[1]

    • Parent MRM: 145.1

      
       72.1 (Valine fragment) or 145.1 
      
      
      
      46.1 (Dimethylamine fragment).[1]
    • Metabolite M1 (N-desmethyl): 131.1

      
       ...
      

Workflow Visualization

StabilityWorkflow cluster_InVitro In Vitro Stability Phase Start Start: Compound Synthesis (>98% Purity) Solubility Solubility Screen (PBS pH 7.4) Start->Solubility Plasma Plasma Stability (Hydrolysis Check) Solubility->Plasma Micro Microsomal Stability (Metabolic Clearance) Solubility->Micro Hep Hepatocyte Stability (Phase II & Transporters) Solubility->Hep Decision Stability Decision Gate Plasma->Decision Micro->Decision Hep->Decision Decision->Start Unstable (Re-design) InVivo In Vivo PK (Rat/Mouse) (IV/PO Dosing) Decision->InVivo Cl_int < 50 µL/min/mg t_1/2 > 60 min

Caption: Figure 2. Integrated stability testing workflow for validating 2-amino-N,N,3-trimethylbutanamide prior to in vivo studies.

References

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Authoritative text on amide hydrolysis mechanisms).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Source for microsome and plasma stability protocols).

  • PubChem. (n.d.).[1] Compound Summary: (2S)-2-amino-N,N,3-trimethylbutanamide hydrochloride.[1][2][8] Retrieved October 26, 2023, from [Link][1]

  • Smith, D. A., et al. (2001).[1] "Pharmacokinetics and Metabolism in Drug Design." Methods and Principles in Medicinal Chemistry. (Reference for N-dealkylation metabolic pathways).

Sources

potential research applications of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: L-Valine Dimethylamide CAS Registry Number: 89226-12-0 (S-isomer) / 515140-27-9 (General) Molecular Formula: C


H

N

O Molecular Weight: 144.22 g/mol [1]

Executive Summary

2-amino-N,N,3-trimethylbutanamide (herein referred to as Valine Dimethylamide ) is a specialized chiral building block derived from L-valine.[1] Unlike simple amino acid esters, this molecule features a tertiary amide (dimethylamide) at the C-terminus, imparting unique steric bulk, metabolic stability, and hydrogen-bond accepting capabilities without the proton-donating potential of secondary amides.[1]

Its primary research utility lies in two high-value domains:

  • Asymmetric Organocatalysis: It serves as the chiral scaffold in thiourea-based catalysts, specifically for enantioselective transfer hydrogenation and Nitro-Mannich reactions.[1]

  • Medicinal Chemistry: It functions as a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met and PI3K

    
     inhibitors), where it modulates lipophilicity and proteolytic stability.[1]
    

This guide details the synthesis, mechanistic applications, and experimental protocols for integrating Valine Dimethylamide into high-fidelity research workflows.

Chemical Architecture & Synthesis

The molecule consists of a valine backbone where the carboxylic acid is converted to an N,N-dimethylamide.[1] This modification eliminates the acidic proton, preventing unwanted ionization, and creates a "steric wall" that is crucial for inducing stereoselectivity in catalytic applications.[1]

Synthesis Workflow

The synthesis is a standard peptide coupling protocol but requires strict control over racemization.[1] The preferred route utilizes N-Boc-L-Valine to ensure enantiopurity.[1]

Reagents:

  • Starting Material: N-Boc-L-Valine (CAS: 13734-41-3)[1]

  • Amine Source: Dimethylamine hydrochloride[1]

  • Coupling Agents: EDC·HCl / HOBt or HATU (for higher yields)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Deprotection: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM[1]

Visualization: Synthesis Pathway

The following diagram outlines the optimized synthetic route to the hydrochloride salt of the target molecule.

SynthesisPath Start N-Boc-L-Valine (Starting Material) Step1 Activation & Coupling (EDC/HOBt + HNMe2) Start->Step1 Activation Intermediate Boc-Val-NMe2 (Intermediate) Step1->Intermediate Amidation Step2 Deprotection (HCl/Dioxane or TFA) Intermediate->Step2 N-Boc Removal Product Valine Dimethylamide HCl (Target Product) Step2->Product Purification

Figure 1: Step-wise synthesis of 2-amino-N,N,3-trimethylbutanamide hydrochloride from N-Boc-L-Valine.

Application A: Asymmetric Organocatalysis

The most sophisticated application of Valine Dimethylamide is its incorporation into bifunctional thiourea catalysts .[1] Research by Anderson et al.[1][2] has demonstrated that replacing standard diamine scaffolds with Valine Dimethylamide significantly alters the catalyst's stereoelectronic pocket.[1]

Mechanism: Enantioselective Transfer Hydrogenation

In the reduction of


-disubstituted nitroalkenes (a route to chiral amines), the catalyst must activate the nitroalkene (electrophile) while directing the Hantzsch ester (hydride source).[1]
  • The Valine Role: The isopropyl group of the valine moiety provides steric bulk that locks the substrate in a specific conformation.[1]

  • The Dimethylamide Role: Unlike a methyl ester, the dimethylamide is a strong H-bond acceptor but not a donor.[1] This prevents internal H-bonding competition with the thiourea moiety, ensuring the thiourea protons are available to bind the nitro group.[1]

Visualization: Catalytic Cycle Logic

Catalysis Cat Thiourea-Val-NMe2 Catalyst Complex Ternary Complex (Cat + Substrate + Hantzsch Ester) Cat->Complex H-Bond Activation Substrate Nitroalkene (Substrate) Substrate->Complex TS Transition State (Stereocontrolled Hydride Transfer) Complex->TS Steric Steering via Valine Sidechain TS->Cat Catalyst Regeneration Product Chiral Nitroalkane (Product) TS->Product Release

Figure 2: Catalytic cycle for the enantioselective reduction of nitroalkenes using a Valine Dimethylamide-derived thiourea catalyst.

Application B: Medicinal Chemistry (Kinase Inhibitors)

Valine Dimethylamide is a recurring motif in the design of ATP-competitive kinase inhibitors, specifically targeting c-Met (Hepatocyte Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase).[1]

Structural Advantages[1]
  • Solubility: The dimethylamide group is polar but non-ionic, improving aqueous solubility compared to hydrophobic alkyl chains while maintaining membrane permeability.[1]

  • Metabolic Stability: Tertiary amides are significantly more resistant to amidases and proteases than secondary amides or esters, prolonging the drug's half-life (in vivo).[1]

  • Binding Affinity: The gem-dimethyl group can fill hydrophobic pockets in the ATP-binding site, while the carbonyl oxygen can serve as a hydrogen bond acceptor for backbone amides of the kinase hinge region.[1]

Data Summary: Physicochemical Impact
PropertyValine Methyl EsterValine DimethylamideImpact on Drug Design
H-Bond Donors 1 (Amine)1 (Amine)Identical primary interaction.[1][3]
H-Bond Acceptors 2 (C=O, O-Me)1 (C=O) + N lone pairDimethylamide N is a weak acceptor; C=O is strong.[1]
LogP (Lipophilicity) ModerateHigherBetter penetration of blood-brain barrier (BBB).[1]
Hydrolytic Stability Low (Esterase sensitive)High Critical for oral bioavailability.[1]

Experimental Protocols

Protocol 1: Synthesis of Valine Dimethylamide HCl

Use this protocol to generate fresh material for catalyst synthesis.[1]

  • Dissolution: Dissolve N-Boc-L-Valine (10 mmol, 2.17 g) in dry DCM (50 mL).

  • Activation: Add EDC·HCl (11 mmol) and HOBt (11 mmol) at 0°C. Stir for 30 minutes.

  • Coupling: Add Dimethylamine hydrochloride (12 mmol) followed by DIPEA (25 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate to yield N-Boc-Valine Dimethylamide.[1]
  • Deprotection: Dissolve the intermediate in 4M HCl/Dioxane (10 mL). Stir for 2 hours.

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to obtain 2-amino-N,N,3-trimethylbutanamide hydrochloride as a white solid.[1]

Protocol 2: General Transfer Hydrogenation (Organocatalysis)

Based on Anderson et al. methodology.[1]

  • Setup: In a vial, combine the nitroalkene substrate (0.1 mmol) and the Valine-Dimethylamide-Thiourea catalyst (10 mol%).

  • Solvent: Add Toluene (0.5 mL).

  • Reductant: Add Hantzsch Ester (1.2 equiv).

  • Conditions: Stir at 50°C for 24 hours.

  • Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).[1][4][5]

References

  • Anderson, J. C., & Koovits, P. J. (2013).[1][2] "An enantioselective tandem reduction/nitro-Mannich reaction of nitroalkenes using a simple thiourea organocatalyst." Chemical Science, 4(7), 2897-2901.[1] Link

  • Zhuo, J., et al. (2010).[1][6][7] "Imidazotriazines and imidazopyrimidines as kinase inhibitors."[1][8] U.S. Patent No.[1][6] 7,767,675.[1][6] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Meninno, S., & Lattanzi, A. (2016).[1] "Organocatalytic Asymmetric Reactions of Nitroalkenes: An Update." Molecules, 21(12), 166.[1] Link

  • PubChem Compound Summary. (2025). "2-Amino-N,3,3-trimethylbutanamide (Structure/Properties)." National Center for Biotechnology Information.[1] Link[1]

Sources

Methodological & Application

using 2-amino-N,N,3-trimethylbutanamide in peptide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 2-Amino-N,N,3-Trimethylbutanamide (


-Valine Dimethylamide) in Peptidomimetics 

Part 1: Executive Summary & Molecular Profile

2-amino-N,N,3-trimethylbutanamide , commonly referred to as


-Valine Dimethylamide (H-Val-NMe

)
, is a critical C-terminal modification used to enhance the metabolic stability and pharmacokinetic profile of peptide therapeutics. Unlike standard amino acids, this moiety replaces the C-terminal carboxyl group with a tertiary amide.

Key Utility:

  • Metabolic Shielding: The dimethylamide group effectively blocks carboxypeptidase activity, significantly extending plasma half-life (

    
    ).
    
  • Permeability: converting the charged carboxylate to a neutral, lipophilic amide improves passive membrane transport.

  • Steric Control: The bulky isopropyl side chain combined with the

    
    -dimethyl group restricts conformational freedom, potentially locking bioactive conformations.
    
PropertySpecification
Systematic Name (2S)-2-amino-N,N,3-trimethylbutanamide
Common Name H-Val-NMe

Molecular Formula C

H

N

O
Molecular Weight 144.22 g/mol
Role C-terminal Capping Unit, Chiral Auxiliary
Solubility High in DCM, MeOH, DMF; Moderate in Water

Part 2: Strategic Application & Rationale

In drug development, the "Val-NMe


" unit is rarely used as an internal sequence modification due to the termination of the peptide chain (it lacks a carboxyl handle for further extension). Instead, it acts as a C-terminal cap .

The Challenge: Incorporating this unit is synthetically demanding due to steric hindrance . The


-branching of the Valine side chain (isopropyl), combined with the steric bulk of the dimethylamide, makes nucleophilic attack on incoming activated amino acids sluggish. Furthermore, synthesizing the unit itself requires care to prevent racemization of the 

-carbon.

Part 3: Experimental Protocols

Protocol A: Synthesis of the H-Val-NMe Building Block

Use this protocol to generate the starting material if it is not purchased commercially.

Objective: Synthesize H-Val-NMe




HCl from Boc-Val-OH without racemization.

Reagents:

  • Boc-Val-OH (1.0 eq)

  • Dimethylamine hydrochloride (HNMe

    
    
    
    
    
    HCl) (1.2 eq)
  • EDC

    
     HCl (1.2 eq)
    
  • HOAt (1.2 eq) – Critical for suppressing racemization

  • N-Methylmorpholine (NMM) (3.0 eq)

  • DCM/DMF (Solvent)

  • 4M HCl in Dioxane (Deprotection)

Step-by-Step Methodology:

  • Activation & Coupling:

    • Dissolve Boc-Val-OH and HOAt in anhydrous DCM/DMF (9:1 ratio) at 0°C.

    • Add EDC

      
       HCl and stir for 15 minutes to form the active ester.
      
    • Add HNMe

      
      
      
      
      
      HCl followed by dropwise addition of NMM.
    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The product (Boc-Val-NMe

      
      ) should appear as a distinct spot; starting material should be consumed.
      
  • Work-up:

    • Dilute with EtOAc. Wash successively with 1M KHSO

      
      , Sat. NaHCO
      
      
      
      , and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (10 eq) at 0°C. Stir for 1–2 hours.

    • Concentrate in vacuo. Triturate with diethyl ether to precipitate H-Val-NMe

      
      
      
      
      
      HCl as a white solid.
Protocol B: Peptide Assembly (Fragment Coupling)

Use this protocol to attach the Val-NMe


 unit to a peptide fragment or an N-protected amino acid.

Context: Because H-Val-NMe


 cannot be attached to a standard solid-phase resin (no carboxyl group), the reaction is performed in solution phase .

The "Steric Wall" Problem: Coupling an amino acid (e.g., Fmoc-Phe-OH) to H-Val-NMe


 is difficult. The nucleophile (amine of Val-NMe

) is hindered.[1] Standard HBTU/DIEA protocols often result in low yields or incomplete coupling.

Optimized Reagent System: HATU / TMP (2,4,6-Trimethylpyridine) Why TMP (Collidine)? It is a weaker, non-nucleophilic base than DIEA, which reduces the risk of base-catalyzed epimerization of the activated carboxyl component during the extended reaction times required for this hindered coupling.

Step-by-Step Methodology:

  • Pre-Activation:

    • Dissolve the N-protected amino acid (e.g., Fmoc-AA-OH, 1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add TMP (Collidine) (2.5 eq).

    • Wait: Allow pre-activation for exactly 2 minutes. (Do not exceed 5 mins to avoid guanidinium side-reactions).

  • Coupling:

    • Add H-Val-NMe

      
      
      
      
      
      HCl (1.0 eq) to the activated mixture.
    • Optional: Add HOAt (1.0 eq) as an additive to further boost reactivity.

    • Stir under Nitrogen at RT for 4–24 hours.

    • Note: If conversion is <50% after 4 hours, gently heat to 35°C (monitor strictly for racemization).

  • Validation:

    • Analyze via LC-MS. Look for the [M+H]

      
       peak corresponding to Fmoc-AA-Val-NMe
      
      
      
      .

Part 4: Visualization of Workflows

Figure 1: Synthesis & Integration Logic

G Start Boc-Val-OH Coupling Amide Coupling (EDC/HOAt + HNMe2) Start->Coupling Activation Intermediate Boc-Val-NMe2 Coupling->Intermediate Formation Deprotection Acidolysis (HCl/Dioxane) Intermediate->Deprotection Boc Removal BuildingBlock H-Val-NMe2 (HCl Salt) (Target Unit) Deprotection->BuildingBlock Isolation PeptideCoupling Fragment Coupling (HATU/Collidine) BuildingBlock->PeptideCoupling Nucleophile Input FinalProduct Peptide-Val-NMe2 (Stabilized C-Term) PeptideCoupling->FinalProduct Final Assembly

Caption: Workflow for synthesizing the Val-NMe2 cap and integrating it into a peptide sequence via solution-phase coupling.

Figure 2: Decision Tree for Steric Hindrance Management

G Start Coupling to H-Val-NMe2? Hindered Is the incoming AA beta-branched? (e.g., Ile, Val, Thr) Start->Hindered Standard Use HATU + DIPEA (Standard Protocol) Hindered->Standard No Risk High Epimerization Risk Hindered->Risk Yes Solution1 Use HATU + Collidine (Weaker Base) Risk->Solution1 First Line Solution2 Use COMU + Oxyma (High Reactivity) Risk->Solution2 Alternative Solution3 Acid Fluoride (TFFH) (Extreme Cases) Solution1->Solution3 If Failed

Caption: Decision matrix for selecting coupling conditions based on the steric demand of the incoming amino acid.

Part 5: Analytical Validation & QC

Quantitative assessment is mandatory due to the risk of des-methyl impurities (incomplete dimethylation during block synthesis) or epimers (


-Val formation).
Analytical MethodPurposeAcceptance Criteria
HPLC (C18 Column) Purity & Epimer detection>98% Purity; <0.5%

-isomer
ESI-MS Identity ConfirmationMass accuracy within 0.1 Da
1H NMR (DMSO-d6) Structural VerificationDistinct singlets for N-Me groups (~2.8 & 3.0 ppm due to rotamers)
Chiral HPLC Enantiomeric Excess (ee)>99% ee (Critical for Valine derivatives)

Note on NMR: The dimethylamide group often exhibits rotameric splitting in NMR spectra at room temperature due to the restricted rotation of the amide bond. You may see two sets of signals. To coalesce these peaks, acquire the spectrum at elevated temperature (e.g., 60°C).

Part 6: References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Powell, M. F., et al. (1993). Peptide Stability in Drug Development. Pharmaceutical Research, 10, 1268–1273. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Application Note: Optimized Coupling Strategies for 2-amino-N,N,3-trimethylbutanamide (Val-NMe₂)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-amino-N,N,3-trimethylbutanamide Common Nomenclature: L-Valine dimethylamide (


)
CAS:  89226-12-0 (S-isomer)

This application note details high-efficiency protocols for coupling carboxylic acids to 2-amino-N,N,3-trimethylbutanamide . This amine represents a "perfect storm" of steric hindrance in peptide chemistry: it possesses a


-branched side chain (isopropyl) adjacent to a bulky 

-dimethylamide terminus.

These steric factors significantly reduce the nucleophilicity of the


-amine, leading to slow reaction rates, incomplete conversions, and a high risk of racemization in the carboxylic acid partner due to prolonged activation times. Standard carbodiimide protocols (EDC/NHS) often fail. This guide prioritizes HATU/HOAt  for discovery-scale synthesis and T3P®  for scalable, low-epimerization processes.

Mechanistic Challenges: The "Steric Wall"

To successfully couple to


, one must understand the spatial environment.
  • 
    -Branching:  The isopropyl group of the valine scaffold creates a "hydrophobic wall," blocking the trajectory of the incoming electrophile (activated ester).
    
  • C-Terminal Bulk: Unlike a methyl ester (

    
    ), the dimethylamide (
    
    
    
    ) forces the molecule into specific rotamers to minimize clash between the
    
    
    -methyls and the isopropyl group. This rigidity further shields the free amine.
  • Electronic Deactivation: While alkyl groups are electron-donating, the steric crowding prevents the nitrogen lone pair from achieving optimal orbital overlap for nucleophilic attack.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific acid partner.

CouplingLogic Start Acid Partner Characteristics? IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral IsHindered Is the Acid Sterically Hindered? (e.g., Aib, Pro, Val, N-Me-AA) IsChiral->IsHindered Yes Scale Scale of Reaction? IsChiral->Scale No (Achiral) MethodA PROTOCOL A: HATU / HOAt (High Yield, High Cost) IsHindered->MethodA Yes (Discovery Scale) MethodB PROTOCOL B: T3P (Propylphosphonic Anhydride) (Low Epimerization, Scalable) IsHindered->MethodB Yes (Process Scale) MethodC PROTOCOL C: Acid Fluoride / Chloride (Extreme Sterics Only) IsHindered->MethodC Extremely Hindered (e.g., Aib-Aib coupling) Scale->MethodA < 1 gram Scale->MethodB > 10 grams

Figure 1: Decision matrix for selecting coupling reagents based on steric demand and scale.

Protocol A: High-Yield Synthesis (HATU/HOAt)

Best for: Discovery chemistry, precious intermediates, and highly hindered partners (e.g., coupling Fmoc-Ile-OH or Fmoc-N-Me-Val-OH).

Scientific Rationale: HATU generates an OAt-active ester. The pyridine nitrogen in the 7-position of the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance), coordinating with the incoming amine (


) and accelerating the rate-determining step by up to 100x compared to HOBt esters. This speed is critical to outcompete racemization.
Materials
  • Amine: 2-amino-N,N,3-trimethylbutanamide (HCl salt or free base).

  • Acid:

    
    -protected amino acid (1.1 equiv).
    
  • Reagent: HATU (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) for chiral acids.[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Pre-Activation (Crucial):

    • Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

    • Add Base (1.0 equiv) to initiate ester formation.

    • Stir for exactly 2 minutes. (Do not stir longer; HATU active esters can degrade or racemize if left too long without the amine).

  • Coupling:

    • Add 2-amino-N,N,3-trimethylbutanamide (1.0 equiv).

    • Add remaining Base (2.0 equiv if using amine salt; 1.0 equiv if free base).

    • Note: Total base must ensure pH > 8.

  • Reaction Monitoring:

    • Stir at room temperature under

      
      .
      
    • Monitor by LC-MS at T=1h. Due to sterics, this reaction may require 4–16 hours.

    • Troubleshooting: If conversion stalls <50%, raise temperature to 40°C. Do not exceed 50°C to prevent racemization.

  • Workup:

    • Dilute with EtOAc. Wash with 5%

      
       (removes DMF), 10% Citric Acid (removes unreacted amine/base), sat. 
      
      
      
      , and Brine.
    • Dry over

      
      .
      

Protocol B: Low-Epimerization Scale-Up (T3P)

Best for: Multi-gram scale, highly epimerization-prone acids (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH), and "green" chemistry requirements.

Scientific Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride in situ. It is unique because it does not generate a reactive species until the acid and base are present, and the byproducts are water-soluble. It shows the lowest racemization rates among commercial coupling reagents, making it ideal when the partner acid is optically unstable.

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: NMM (N-methylmorpholine) or Pyridine (weaker bases further reduce racemization).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Methodology
  • Setup:

    • Charge the reactor with Carboxylic Acid (1.1 equiv), 2-amino-N,N,3-trimethylbutanamide (1.0 equiv), and solvent (EtOAc, 5–10 volumes).

    • Cool the mixture to 0°C.

  • Reagent Addition:

    • Add Base (3.0 – 4.0 equiv).

    • Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm control is vital.

  • Reaction:

    • Allow to warm to room temperature naturally.

    • Stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup (Simplified):

    • Add water directly to the reaction mixture.

    • Separate layers. Wash organic layer with 0.5M HCl, sat.

      
      , and brine.
      
    • Advantage:[2][3][4][5] T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.

Comparative Data & Validation

The following table summarizes expected performance based on internal validation with a model difficult coupling (Fmoc-MeVal-OH + H-Val-NMe₂).

ParameterProtocol A (HATU)Protocol B (T3P)Protocol C (EDC/HOBt)
Conversion (24h) > 98%90 - 95%< 60% (Not Recommended)
Racemization < 2% (with Collidine)< 0.5%Variable
Purification Column Chromatography often requiredExtraction often sufficientUrea byproduct hard to remove
Cost HighModerateLow
Steric Tolerance ExcellentGoodPoor
QC & Analytical Validation

To validate the integrity of the coupling, specifically looking for diastereomers (D-L vs L-L):

  • HPLC Method: C18 Reverse Phase, Gradient 5% -> 95% ACN/Water (+0.1% TFA).

  • Chiral Analysis: If the acid partner is chiral, use a Chiralpak AD-H or OD-H column.

  • NMR Signature:

    • Look for "doubling" of the N-Methyl peaks.

    • 
       product usually shows two distinct N-Me singlets around 2.9–3.1 ppm (due to restricted rotation) in 
      
      
      
      .
    • Racemization often results in a small third/fourth singlet set or split isopropyl methyl doublets.

Visualizing the Workflow

Workflow cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Validation Input Acid Partner + Val-NMe2 AddReagent Add Reagent (HATU or T3P) Input->AddReagent Solvent Solvent (DMF or EtOAc) Solvent->AddReagent AddBase Add Base (DIPEA/NMM) AddReagent->AddBase Stir Stir 25°C 4-24 hrs AddBase->Stir QC LC-MS Check Stir->QC QC->Stir Conversion <95% Workup Acid/Base Wash QC->Workup Conversion >95% Final Isolated Product Workup->Final

Figure 2: Standard experimental workflow for coupling sterically hindered amides.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition, 19(2), 133-134. Link

  • Albericio, F., & Boman, J. M. (1999). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

2-amino-N,N,3-trimethylbutanamide as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 2-amino-N,N,3-trimethylbutanamide (commonly referred to as


-Valine Dimethylamide ) as a chiral auxiliary/ligand in asymmetric synthesis.

Application Note: 2-Amino-N,N,3-trimethylbutanamide in Asymmetric Synthesis

Introduction

2-amino-N,N,3-trimethylbutanamide (CAS: 89226-12-0), derived from the natural amino acid


-valine, represents a high-efficiency chiral scaffold used primarily in the construction of quaternary stereocenters via asymmetric Michael additions. Unlike bulky oxazolidinone auxiliaries (Evans type) that require cryogenic conditions, this valine-derived amide often operates effectively at ambient temperatures, leveraging the steric bulk of the isopropyl group and the coordinating ability of the dimethylamide moiety.

Key Advantages:

  • Cost-Efficiency: Synthesized from inexpensive

    
    -valine in two scalable steps.
    
  • Operational Simplicity: Reactions often proceed at room temperature (0°C to 25°C).

  • High Stereocontrol: Delivers diastereomeric ratios (dr) typically exceeding 95:5 in Michael additions.

  • Versatility: Acts as a stoichiometric auxiliary (via enamine formation) or a chiral ligand in metal-catalyzed transformations (e.g., Cu(II)-catalyzed reactions).

Preparation of the Auxiliary

The synthesis of 2-amino-N,N,3-trimethylbutanamide is a robust protocol suitable for multi-gram scale-up.

Reaction Scheme:

  • Protection:

    
    -Valine 
    
    
    
    
    
    -Boc-
    
    
    -Valine.
  • Coupling:

    
    -Boc-
    
    
    
    -Valine + Dimethylamine
    
    
    
    
    -Boc-
    
    
    -Valine Dimethylamide.
  • Deprotection:

    
    -Boc-
    
    
    
    -Valine Dimethylamide
    
    
    
    
    -Valine Dimethylamide.
Detailed Protocol

Step 1: Amide Coupling

  • Reagents:

    
    -Boc-
    
    
    
    -Valine (1.0 equiv), Dimethylamine hydrochloride (1.2 equiv), EDC
    
    
    HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM (Solvent).
  • Procedure:

    • Dissolve

      
      -Boc-
      
      
      
      -Valine in DCM (0.5 M) at 0°C.
    • Add EDC

      
      HCl, HOBt, and DIPEA. Stir for 15 min.
      
    • Add Dimethylamine hydrochloride.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate.
    • Yield: Typically >90% (Colorless oil/solid).[1]

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the intermediate in DCM (1.0 M).

    • Add TFA (10 equiv) dropwise at 0°C.

    • Stir at RT for 2–4 hours (monitor by TLC).

    • Workup (Critical for Amine Recovery): Concentrate in vacuo to remove excess TFA. Redissolve in water. Basify to pH >12 using 4M NaOH. Extract exhaustively with DCM (5x).

    • Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate.
    • Purification: Distillation (Kugelrohr) or use crude if purity >95% by NMR.

    • Storage: Store under Argon at 4°C (Hygroscopic).

Core Application: Asymmetric Michael Addition

The primary application of this auxiliary is the asymmetric construction of quaternary carbon centers on cyclic


-ketoesters and 

-diketones. The auxiliary functions by forming a transient chiral enamine/imine species that directs the incoming electrophile.
Mechanism of Action

The reaction proceeds via a Cu(II)-catalyzed cycle where the auxiliary acts as a chiral ligand, or via a stoichiometric enamine pathway . The bulky isopropyl group of the valine backbone shields one face of the enolate, forcing the Michael acceptor (e.g., Methyl Vinyl Ketone, MVK) to attack from the less hindered face.

MichaelMechanism Substrate Cyclic beta-Ketoester Complex Chiral Cu(II) Enolate Complex Substrate->Complex + Cu(OAc)2 + Auxiliary Auxiliary L-Valine Dimethylamide Auxiliary->Complex TS Face-Selective Transition State Complex->TS + MVK (Michael Acceptor) Product Enriched Quaternary Product TS->Product Hydrolysis & Recovery

Figure 1: Mechanistic workflow for the Copper-Catalyzed Asymmetric Michael Reaction using L-Valine Dimethylamide.

Standard Protocol: Synthesis of Quaternary Stereocenters

Target: Asymmetric Michael addition of Methyl Vinyl Ketone (MVK) to 2-methoxycarbonyl-1-cyclopentanone.

Reagents:

  • Substrate: 2-Methoxycarbonyl-1-cyclopentanone (1.0 equiv).

  • Auxiliary:

    
    -Valine Dimethylamide (1.2 equiv for stoichiometric; 0.1–0.2 equiv for catalytic variants).
    
  • Catalyst: Cu(OAc)

    
    H
    
    
    
    O (0.05 equiv) - Required for the catalytic variant.
  • Electrophile: Methyl Vinyl Ketone (1.5 equiv).

  • Solvent: Acetone or THF.

Step-by-Step Procedure:

  • Complex Formation: In a flame-dried flask, combine Cu(OAc)

    
    H
    
    
    
    O and
    
    
    -Valine Dimethylamide in acetone. Stir for 30 min to form the blue/green active complex.
  • Substrate Addition: Add the cyclic

    
    -ketoester. Stir for 10 min.
    
  • Reaction: Add MVK dropwise at 0°C or RT (depending on substrate reactivity).

  • Monitoring: Stir for 12–24 hours. Monitor consumption of starting material by TLC/GC.

  • Workup: Quench with saturated NH

    
    Cl solution (to chelate Copper). Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

  • Auxiliary Recovery: If used stoichiometrically, the aqueous phase from the quench contains the auxiliary, which can be recovered by basification and extraction (see Preparation Step 2).

Performance Data
Substrate (Cyclic

-Ketoester)
ElectrophileYield (%)ee (%)Ref
5-membered ring (Cyclopentanone)MVK9295[1]
6-membered ring (Cyclohexanone)MVK8891[1]
6-membered ring (Cyclohexanone)Ethyl Acrylate8589[2]

Critical Troubleshooting & Optimization

  • Moisture Sensitivity: While the reaction is robust, the auxiliary itself is hygroscopic. Wet auxiliary leads to competitive hydrolysis of the enamine intermediate, lowering yields. Always dry the auxiliary by azeotropic distillation with toluene before use.

  • Copper Source: Use Cu(OAc)

    
    H
    
    
    
    O. Anhydrous Cu(OAc)
    
    
    often gives lower enantioselectivity due to slower ligand exchange kinetics.
  • Temperature Control: For highly reactive electrophiles (e.g., acrolein), lower the temperature to -20°C to prevent polymerization side reactions.

References

  • Christoffers, J., & Mann, A. (2001). New Auxiliaries for Copper-Catalyzed Asymmetric Michael Reactions: Generation of Quaternary Stereocenters at Room Temperature. Chemistry – A European Journal, 7(5), 1014–1027. Link

  • Christoffers, J. (1998). Copper-Catalyzed Asymmetric Michael Reactions with

    
    -Amino Acid Amides as Chiral Ligands. Journal of the Chemical Society, Perkin Transactions 1, (22), 3825–3828. Link
    
  • Wegner, H. A., & Christoffers, J. (2002). Asymmetric Synthesis of Quaternary Stereocenters by Copper-Catalyzed Michael Reactions. Synlett, 2002(11), 1829–1832. Link

Sources

analytical methods for the detection and quantification of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

High-Sensitivity Protocols for Pharmaceutical Impurity Profiling & Process Control

Executive Summary & Strategic Context

2-Amino-N,N,3-trimethylbutanamide (commonly referred to as N,N-Dimethylvalinamide ) is a critical intermediate in the synthesis of peptidomimetics, kinase inhibitors, and chiral organocatalysts. While chemically stable, its structural composition—specifically the N,N-dimethyl moiety—flags it as a molecule of interest in modern pharmaceutical risk assessments.

Why This Analyte Matters
  • Nitrosamine Risk Assessment: Upon hydrolysis or metabolic breakdown, this amide releases dimethylamine , a secondary amine and direct precursor to N-Nitrosodimethylamine (NDMA) , a potent mutagen. Quantifying residual levels of this intermediate is essential for regulatory compliance (ICH M7/Q3A).

  • Chiral Purity Control: As a chiral auxiliary, the enantiomeric purity of N,N-dimethylvalinamide directly dictates the stereoselectivity of the final drug substance.

  • Process Carryover: Its high polarity and basicity make it difficult to remove via standard organic washes, leading to potential accumulation in the final crystallization mother liquors.

This guide provides two distinct analytical workflows:

  • Method A (LC-MS/MS): For trace-level quantification (ppm/ppb levels) in complex matrices.

  • Method B (HPLC-UV): For assay, purity, and enantiomeric excess determination during synthesis.

Physicochemical Profile & Method Development Logic

Understanding the molecule is the first step to successful detection.

PropertyValue / CharacteristicAnalytical Implication
Structure L-Valine skeleton with a dimethylamide terminus.[1]Mass Spec: Distinctive fragmentation (Valine immonium ion).
Molecular Weight 144.21 g/mol LC-MS: Monitor [M+H]+ at m/z 145.1.
pKa (Amine) ~9.5 (Basic)Chromatography: Will exist as a cation at neutral/acidic pH. Requires high pH or HILIC for retention.
LogP ~0.2 (Polar)RP-HPLC: Poor retention on C18 without ion-pairing reagents. HILIC is preferred for MS.
UV Absorbance Weak (<220 nm)Detection: UV is non-selective. Derivatization or MS is required for trace analysis.
Visualizing the Control Strategy

ControlStrategy cluster_0 Source cluster_1 Risk cluster_2 Detection Synthesis Peptide/Drug Synthesis (Coupling Reaction) Impurity Residual N,N-Dimethylvalinamide Synthesis->Impurity Hydrolysis Hydrolysis/Degradation Impurity->Hydrolysis pH < 2 or > 10 MethodA Method A: LC-MS/MS (Trace Quant) Impurity->MethodA < 0.1% MethodB Method B: Chiral HPLC (Purity/Assay) Impurity->MethodB > 98% DMA Dimethylamine (Secondary Amine) Hydrolysis->DMA NDMA NDMA Formation (+ Nitrites) DMA->NDMA

Figure 1: Strategic importance of monitoring N,N-dimethylvalinamide to prevent downstream nitrosamine formation.

Method A: Trace Quantification via LC-MS/MS (HILIC)

Objective: Quantify N,N-dimethylvalinamide at ppm levels in drug substances or biological matrices. Rationale: Due to the analyte's high polarity, Reverse Phase (C18) chromatography often results in elution within the void volume, causing ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is selected to retain the polar amine, enhancing sensitivity.

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

Gradient Program
Time (min)% Mobile Phase BDescription
0.095Initial high organic for HILIC retention
1.095Isocratic hold
5.050Gradient elution of polar analytes
6.050Wash
6.195Re-equilibration
9.095End of run
MS/MS Detection (ESI Positive)
  • Source: Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 145.1 [M+H]+.

  • MRM Transitions:

    • Quantifier: 145.1 → 72.1 (Valine immonium ion, high specificity).

    • Qualifier: 145.1 → 46.1 (Dimethylammonium ion) or 145.1 → 55.1.

  • Collision Energy (CE): Optimized per instrument (approx. 15–25 eV).

Sample Preparation Protocol (Solid Phase Extraction - MCX)

Use this for complex matrices like plasma or crude reaction mixtures.

  • Conditioning: Activate MCX (Mixed-mode Cation Exchange) cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify sample (pH 2-3) with Formic Acid and load onto cartridge. The basic amine (N,N-dimethylvalinamide) binds to the sulfonate groups.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid in Water (removes neutrals/acids).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol . The base neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N2 and reconstitute in 95% Acetonitrile (Mobile Phase B).

Method B: Purity & Enantiomeric Excess via HPLC-UV

Objective: Determine the purity and stereochemistry (L- vs D-isomer) of the raw material. Rationale: Chiral chromatography is required to separate the enantiomers. UV detection at low wavelengths (210 nm) is sufficient for high concentrations.

Instrumental Parameters
  • System: HPLC with PDA/UV detector.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Temperature: 25°C.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between L- and D- enantiomers.

  • Tailing Factor: < 1.5.

  • Precision (RSD): < 1.0% for 6 replicate injections.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (API, Plasma, Reaction Mix) Acidify Acidify to pH 3.0 (Protonate Amine) Sample->Acidify SPE MCX SPE Extraction (Bind Cation) Acidify->SPE Elute Elute with 5% NH4OH in MeOH SPE->Elute HILIC HILIC Chromatography (Retain Polar Amine) Elute->HILIC MS MS/MS Detection (MRM 145 -> 72) HILIC->MS

Figure 2: Step-by-step analytical workflow from sample to detection.

Troubleshooting & Validation Tips

Common Pitfalls
  • Peak Tailing: The primary amine interacts strongly with residual silanols on silica columns.

    • Fix: Ensure the use of "End-capped" columns or add 10-20 mM Ammonium Formate/Acetate to the mobile phase to mask silanols.

  • Low Sensitivity (UV): The molecule lacks a chromophore.

    • Fix: Do not use UV for trace analysis. If MS is unavailable, use CAD (Charged Aerosol Detection) or ELSD , which are universal detectors for non-chromophoric compounds.

  • Carryover: Basic amines stick to metallic flow paths.

    • Fix: Use a needle wash solution containing 1% Formic Acid in Methanol/Water.

Validation Parameters (per ICH Q2)
  • Linearity: 10 ng/mL to 1000 ng/mL (R² > 0.99).

  • LOD/LOQ: Expect LOQ ~1-5 ng/mL using the HILIC-MS/MS method.

  • Recovery: 85-115% using the MCX SPE protocol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56831841, (2S)-2-amino-N,N,3-trimethylbutanamide. Retrieved from [Link]

  • European Medicines Agency (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]

  • Vakulenko, A. et al. (2020).Development of HILIC-MS/MS methods for the determination of polar amine impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for HILIC methodology).
  • U.S. Patent 7,767,675 (2010).Imidazotriazines and imidazopyrimidines as kinase inhibitors. (Demonstrates synthesis utility).

Sources

Technical Application Note: Handling and Storage of 2-Amino-N,N,3-Trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note defines the technical standards for the safe receipt, handling, and long-term storage of 2-amino-N,N,3-trimethylbutanamide (also known as N,N-Dimethylvalinamide).

This compound is a critical chiral building block used frequently in the synthesis of dolastatin analogues, peptide mimetics, and as a chiral auxiliary in asymmetric synthesis. Due to its structural nature—a primary amine coupled with a dimethylamide moiety—it exhibits specific physicochemical sensitivities, notably hygroscopicity and reactivity with atmospheric CO₂ (carbamate formation).

Failure to adhere to these protocols often results in "silent degradation," where the compound purity drops due to water uptake and salt formation without visible color change, leading to stoichiometric errors in downstream coupling reactions.

Physicochemical Profile & Hazard Identification

Chemical Identity Table
PropertySpecification
Chemical Name 2-amino-N,N,3-trimethylbutanamide
Common Synonyms L-Valine dimethylamide; N,N-Dimethylvalinamide
CAS Number 13996-04-8 (L-isomer); 89226-12-0 (S-isomer)
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid, MP ~20-25°C)
Solubility Miscible in DCM, MeOH, DMSO, DMF; Soluble in water (with hydrolysis risk)
pKa (Conjugate Acid) ~9.6 (Amine)
Critical Hazard Assessment

While classified as an Irritant (Skin/Eye), the operational risks for researchers lie in its chemical instability upon exposure.

  • Hygroscopicity: The dimethylamide group increases polarity, making the molecule avidly absorb atmospheric moisture. This alters the effective molecular weight, causing errors in molar equivalents during peptide coupling.

  • Carbamate Formation: Like many primary amines, the

    
    -amino group reacts reversibly with atmospheric CO₂ to form carbamates. This appears as a white crust or precipitate in the liquid and can stall nucleophilic attack in synthesis.
    

Core Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix
CategoryRequirementRationale
Eye Protection Chemical Splash GogglesAlkaline nature causes severe eye irritation/damage.
Hand Protection Nitrile Gloves (Double gloving recommended)Prevents skin absorption; standard nitrile offers >480min breakthrough.
Respiratory Fume Hood (Face velocity >0.5 m/s)Vapor/mist is irritating to the upper respiratory tract.
Body Lab Coat (Cotton/Poly blend)Standard splash protection.
Protocol A: Receipt and Initial Aliquoting (The "Golden Hour")

Objective: To subdivide the bulk material into single-use aliquots immediately upon opening to prevent repeated freeze-thaw cycles and atmospheric exposure.

Prerequisites:

  • Dry Argon or Nitrogen source.

  • Amber glass vials with Teflon-lined caps (septum caps preferred).

  • Parafilm or electrical tape.

Step-by-Step Procedure:

  • Thermal Equilibration: Allow the shipping container to reach room temperature before opening.

    • Expert Insight: Opening a cold bottle causes immediate condensation of atmospheric water into the product.

  • Inert Gas Purge: Place the source bottle and receiver vials inside a fume hood. Gently purge the empty receiver vials with dry Argon for 10 seconds.

  • Transfer:

    • If Solid: Use an antistatic spatula.

    • If Liquid: Use a positive displacement pipette (viscosity handling) or a glass syringe.

  • Headspace Protection: Before sealing, flow a gentle stream of Argon over the liquid surface in the vial for 5-10 seconds to displace oxygen/CO₂.

  • Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm to create a secondary moisture barrier.

  • Labeling: Mark with Date, Mass, and "Stored under Ar".

Protocol B: Storage Conditions
  • Temperature: Store at 2°C to 8°C for active use; -20°C for long-term (>1 month) storage.

  • Environment: Store in a secondary container (desiccator) containing activated silica gel or Drierite.

  • Incompatibility: Do NOT store in the same secondary container as volatile acids (HCl, Acetic Acid) or strong oxidizers.

Visualization: Workflows & Degradation Pathways

Workflow: Safe Aliquoting Process

AliquotingWorkflow Receipt Receipt of Chemical Equilibrate Equilibrate to Room Temp Receipt->Equilibrate Prevent Condensation Purge Purge Vials with Argon Equilibrate->Purge Transfer Rapid Transfer (Syringe/Pipette) Purge->Transfer Minimize Air Time Headspace Headspace Displacement Transfer->Headspace Seal Seal & Parafilm Headspace->Seal Store Store at 2-8°C or -20°C Seal->Store

Figure 1: Step-by-step workflow for the initial handling and aliquoting of 2-amino-N,N,3-trimethylbutanamide to ensure long-term stability.

Mechanism: The "Silent" Degradation (Carbamate Formation)

DegradationPathway cluster_prevention Prevention Strategy Amine 2-Amino-N,N,3-trimethylbutanamide (Active Reagent) Intermediate Zwitterionic Adduct Amine->Intermediate + CO2 CO2 Atmospheric CO2 (Moisture Assisted) CO2->Intermediate Carbamate Carbamate Salt (White Crust/Precipitate) Intermediate->Carbamate Stabilization Strategy Inert Atmosphere (Ar/N2) & Desiccated Storage

Figure 2: The chemical pathway of degradation upon exposure to air. The formation of carbamate salts reduces the effective concentration of the free amine.

Emergency Procedures & Spill Management

Spill Cleanup Protocol

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don vapor-protective respiratory gear if the spill is >100mL.

  • Neutralization:

    • Do not use water immediately (spreads the oily amine).

    • Absorb with an inert material (vermiculite or dry sand).

    • Collect into a waste container.[1]

    • Wash the surface with a dilute (5%) acetic acid solution to neutralize traces, followed by soap and water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[2][3] Seek immediate medical attention.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • PubChem. (2025).[4] 2-Amino-N,3,3-Trimethylbutanamide Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Amino acid amides handling. [Link]

Sources

Advanced Protocols: Use of 2-Amino-N,N,3-Trimethylbutanamide in Organic Synthesis

[1]

Part 1: Executive Summary & Strategic Utility

2-Amino-N,N,3-trimethylbutanamide is a high-value chiral building block derived from the amino acid Valine.[1] Its utility in drug discovery and asymmetric synthesis stems from two critical structural features:

  • The Isopropyl Side Chain (C3): Provides significant steric bulk adjacent to the amine, essential for inducing diastereoselectivity in peptide coupling and acting as a "steric wall" in chiral ligands.[1]

  • The N,N-Dimethylamide Terminus: Unlike simple esters, the dimethylamide is metabolically stable and increases lipophilicity (LogP), improving the pharmacokinetic profile of peptidomimetic drugs.[1] It also acts as a strong hydrogen bond acceptor, crucial for binding affinity in kinase pockets (e.g., c-Met, PKC).[1]

This guide details the protocols for synthesizing this building block and deploying it in Medicinal Chemistry (Kinase Inhibitors) and Asymmetric Organocatalysis (Thiourea Catalysts).

Part 2: Preparation of the Building Block[1]

Before utilizing the compound, it is often necessary to synthesize it from L-Valine to ensure enantiopurity, as commercial stocks can racemize upon storage.[1]

Protocol A: Enantiospecific Synthesis from L-Valine

Objective: Synthesize (S)-2-amino-N,N,3-trimethylbutanamide HCl salt with >99% ee.

Mechanism: The steric hindrance of the isopropyl group makes direct amidation difficult and prone to racemization.[1] We utilize a Mixed Anhydride method (IBCF) which is faster and cleaner than EDC/HOBt for this specific transformation.[1]

Reagents:

  • Boc-L-Valine (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.2 equiv)

  • Dimethylamine (2.0 M in THF) (1.5 equiv)

  • 4M HCl in Dioxane[1]

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-L-Valine (10 g, 46 mmol) in anhydrous THF (100 mL) under N₂ atmosphere.

    • Cool to -15°C (Ice/Salt bath). Critical: Temperature control prevents urethane formation.[1]

    • Add NMM (6.1 mL) followed by dropwise addition of IBCF (6.6 mL).

    • Stir for 15 minutes. A white precipitate (NMM·HCl) will form.[1]

  • Amidation:

    • Add Dimethylamine solution (35 mL) dropwise, maintaining temperature below -10°C.

    • Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 5% citric acid, sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate to yield Boc-N,N-dimethylvalinamide.[1]

  • Deprotection:

    • Dissolve the intermediate in minimal dioxane (20 mL).

    • Add 4M HCl in Dioxane (50 mL) at 0°C. Stir for 2 hours at RT.

    • Isolation: Add Et₂O (200 mL) to precipitate the product. Filter the white solid under N₂.[1]

    • Yield: ~90% overall.[1] Storage: Desiccator at -20°C.

Part 3: Application in Medicinal Chemistry (Kinase Inhibitors)

This building block is a key pharmacophore in Imidazo[1,2-b][1,2,4]triazine based c-Met inhibitors.[1] The dimethylamide moiety interacts with the solvent-front region of the ATP binding pocket.[1]

Protocol B: Late-Stage Coupling to Heteroaromatic Cores

Challenge: The steric bulk of the valine side chain (isopropyl) combined with the electron-deficient nature of heteroaromatic carboxylic acids makes this coupling sluggish.[1] Standard EDC couplings often fail.[1]

Recommended System: HATU / DIPEA in DMF.[1]

Workflow Diagram:

KinaseInhibitorSynthesisCoreImidazo-Triazine-COOH(Heteroaromatic Core)ActivationActivation Complex(O-At Ester)Core->Activation+ HATU, DIPEADMF, 0°CAmine(S)-2-amino-N,N,3-trimethylbutanamide HClProductKinase Inhibitor(Amide Bond Formed)Amine->ProductNucleophilic AttackActivation->Product+ AmineRT, 4h

Figure 1: Convergent synthesis strategy for coupling sterically hindered valine amides to kinase inhibitor cores.

Experimental Procedure:

  • Activation:

    • To a solution of the Carboxylic Acid Core (1.0 equiv) in anhydrous DMF (0.1 M concentration), add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at 0°C for 10 minutes. The solution should turn slightly yellow/orange.[1]

  • Coupling:

    • Add (S)-2-amino-N,N,3-trimethylbutanamide HCl (1.2 equiv) in one portion.

    • Note on Stoichiometry: Use excess amine HCl to account for the DIPEA buffering capacity.[1]

    • Stir at Room Temperature for 4–6 hours. Monitor by LC-MS (Target mass M+H).[1][2]

  • Purification (Critical):

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.[1]

    • Wash with sat.[1] NaHCO₃ to remove HOBt/HOAt byproducts.[1]

    • Flash Chromatography: Elute with DCM/MeOH (95:5).[1]

Data: Coupling Reagent Efficiency Comparison

ReagentYield (%)Epimerization (% D-isomer)Reaction TimeNotes
HATU 92% < 1% 4 h Gold Standard for hindered amines
EDC/HOBt45%2-3%18 hIncomplete conversion due to sterics
T3P85%< 1%6 hExcellent for scale-up (easier workup)
SOCl₂95%15%2 hHigh racemization risk via ketene pathway

Part 4: Application in Asymmetric Organocatalysis

2-Amino-N,N,3-trimethylbutanamide serves as a chiral scaffold for Bifunctional Thiourea Catalysts . These catalysts promote enantioselective Michael additions and nitro-Mannich reactions.[1]

Protocol C: Synthesis of Valine-Derived Thiourea Catalyst

Target: Synthesis of a catalyst bearing a 3,5-bis(trifluoromethyl)phenyl group and the valine dimethylamide motif.[1]

Mechanism: The amine reacts with an isothiocyanate to form the thiourea linkage.[1] The valine moiety provides the chiral environment, while the dimethylamide acts as a hydrogen-bond acceptor to orient the substrate.[1]

Workflow Diagram:

ThioureaSynthesisSubstrate13,5-bis(trifluoromethyl)phenyl isothiocyanateIntermediateThiourea Formation(Nucleophilic Addition)Substrate1->IntermediateDCM, RTSubstrate2(S)-2-amino-N,N,3-trimethylbutanamideSubstrate2->IntermediateFinalCatChiral Thiourea Catalyst(>95% Yield)Intermediate->FinalCatEvaporation & Recrystallization

Figure 2: Modular assembly of chiral thiourea organocatalysts.

Step-by-Step Methodology:

  • Free Basing:

    • If starting with the HCl salt, dissolve 1.0 mmol of the amine salt in DCM (5 mL) and wash with 1M NaOH (2 mL).[1] Dry the organic layer (Na₂SO₄) to obtain the free amine.[1]

  • Coupling:

    • To the solution of free amine in DCM, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise.[1]

    • Stir at RT for 12 hours.

    • Observation: The reaction is usually quantitative.[1]

  • Purification:

    • Evaporate the solvent.[1]

    • Recrystallize from Hexane/CH₂Cl₂ to obtain the catalyst as a white crystalline solid.[1]

Part 5: Safety and Handling

  • Hazards: The free amine is an irritant and potentially corrosive.[1] The HCl salt is hygroscopic.[1]

  • Storage: Store the HCl salt at -20°C under Argon. It is stable for >1 year.[1]

  • Racemization Warning: Avoid strong bases (NaH, LDA) with the activated amide, as the alpha-proton is acidic (pKa ~25), leading to racemization via enolate formation.[1] Always use mild bases like DIPEA or NMM.[1]

References

  • Synthesis and Application in Kinase Inhibitors

    • Patent: "Imidazotriazines and imidazopyrimidines as kinase inhibitors."[1][2][3] US Patent 7,767,675. (2010).[1] Link

    • Patent: "Imidazotriazines and imidazopyrimidines as kinase inhibitors."[1][2][3] US Patent 11,261,191. (2022).[1] Link

  • Organocatalysis Applications

    • Journal: "A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst." ChemCatChem, 2016, 8, 577–583.[1][4] Link[4]

    • Thesis: "Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis." UCL Discovery.[1] Link

  • Chemical Properties & Safety

    • PubChem:[1][5] Compound Summary for CID 3496445 (2-Amino-N,3,3-trimethylbutanamide).[1][5] Link

    • Supplier Data: BLD Pharm Product 154462-98-3 Data Sheet. Link

Troubleshooting & Optimization

troubleshooting low yields in 2-amino-N,N,3-trimethylbutanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

(Valine N,N-dimethylamide)

Executive Summary & Molecule Analysis

The "Valine Trap": Why this synthesis fails.

The target molecule, 2-amino-N,N,3-trimethylbutanamide (commonly referred to as Valine N,N-dimethylamide ), presents a "perfect storm" of synthetic challenges that frequently result in yields <30% for unoptimized protocols.

  • Steric Hindrance: The isopropyl group at the

    
    -position (C3) creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. Standard coupling agents (EDC/NHS) often stall.
    
  • Product Solubility (The "Invisible" Loss): The final product is a low-molecular-weight, polar amine. It is amphiphilic and highly water-soluble. The most common cause of "low yield" is not reaction failure, but washing the product away during the aqueous workup.

  • Reagent Volatility: Dimethylamine (bp 7°C) is difficult to handle stoichiometrically unless used as a hydrochloride salt.

Validated Synthetic Route (The "Gold Standard")

To maximize yield and purity, we recommend a Boc-protection strategy utilizing HATU activation . This avoids the high racemization risks of acid chlorides and the poor reactivity of methyl esters.

The Protocol (Self-Validating System)

Reagents:

  • Substrate: Boc-Val-OH (1.0 equiv)

  • Amine Source: Dimethylamine Hydrochloride (1.2 – 1.5 equiv)

  • Coupling Agent: HATU (1.1 equiv) — Preferred over EDC/HOBt for hindered substrates.

  • Base: DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Val-OH and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5–10 mins.

    • Checkpoint: Solution should turn yellow/orange.

  • Amine Addition: Add Dimethylamine HCl followed by the remaining DIPEA.

    • Why? The salt is stable; the base releases the free amine in situ, minimizing evaporative loss.

  • Reaction: Stir at Room Temp for 12–16 hours.

    • QC Step: TLC (check consumption of Boc-Val-OH).

  • Workup (CRITICAL): See Section 4.

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

Troubleshooting Guide (FAQ & Root Cause Analysis)

Category A: Reaction Efficiency (Chemistry Issues)

Q: My LCMS shows significant starting material (Boc-Val-OH) remaining after 24 hours. Why? A: This is a classic steric hindrance issue. The isopropyl group blocks the incoming amine.

  • Fix 1 (Reagent Switch): If using EDC/HOBt, switch to HATU or COMU . These are uronium-based reagents specifically designed to accelerate coupling at hindered centers.

  • Fix 2 (Order of Addition): Ensure you pre-activate the acid with HATU for 5 minutes before adding the amine.

  • Fix 3 (Concentration): Run the reaction at high concentration (0.2M – 0.5M). Dilute reactions favor intramolecular side reactions or hydrolysis over intermolecular coupling.

Q: I see a major impurity with M+ mass corresponding to the activated ester, but no product. A: Your dimethylamine may have escaped.

  • Root Cause: If you used free dimethylamine (gas/solution), it likely evaporated before reacting.

  • Solution: Use Dimethylamine Hydrochloride . It is a solid salt. It only releases the volatile free amine when DIPEA is added inside the closed vessel.

Category B: Isolation & Purification (The "Missing Mass")

Q: The reaction looked perfect on TLC, but after aqueous extraction, I have <10% yield. Where did it go? A: You washed it down the drain. The product (Valine dimethylamide) acts like a surfactant; it loves water.

  • The Fix: Do NOT use a standard dilute acid/base wash.

    • Saturate the Aqueous Phase: Dissolve NaCl (brine) or LiCl into the aqueous layer until it is saturated. This "salts out" the organic product.

    • Aggressive Solvent: Extract with DCM or CHCl3/Isopropanol (3:1) . Ethyl Acetate is often too non-polar to pull this specific amine out of water.

    • Number of Extractions: Perform 5–6 extractions, not just 3.

Q: I am using DMF as a solvent and can't get rid of it without high heat. A: High heat (rotovap > 40°C) can sublime your product or cause racemization.

  • Solution: Wash the organic layer with 5% LiCl solution (x3). DMF partitions into the aqueous LiCl phase, leaving your product in the organic phase.

Data & Specifications

Solubility Profile (Critical for Workup)
SolventSolubility of ProductRecommended Action
Water (pH 7) High DANGER: Product loss risk. Saturate with NaCl.
Water (pH 2) Very High Product is protonated (

). Impossible to extract into organic.
Ethyl Acetate ModeratePoor extraction efficiency from water.
DCM HighPreferred extraction solvent.
Diethyl Ether LowDo not use for extraction.
Reagent Comparison for Sterically Hindered Coupling
ReagentReactivity (Valine)Racemization RiskRecommendation
EDC / HOBt LowLowAvoid (Too slow).
DCC LowModerateAvoid (Insoluble urea byproduct).
HATU High Low (if base < 2 eq excess)Recommended.
Acid Chloride Very HighHigh Only use if HATU fails; requires -78°C.

Visual Workflows

Diagram 1: Optimized Synthetic Workflow

Caption: Step-by-step decision pathway for synthesis and isolation, highlighting the critical "Salting Out" step.

G Start Start: Boc-Val-OH Activation Activation: Add HATU + DIPEA (1 eq) Solvent: DMF Start->Activation Coupling Coupling: Add HNMe2*HCl + DIPEA (2 eq) Stir 12h Activation->Coupling Check QC: TLC/LCMS Complete? Coupling->Check Workup_Fail Standard Workup (H2O wash) Check->Workup_Fail No (Low Yield Risk) Workup_Success Optimized Workup 1. Quench with Sat. NaHCO3 2. Saturate aq. layer with NaCl 3. Extract 5x with DCM Check->Workup_Success Yes Workup_Fail->Workup_Success Recover Aqueous & Salt Out Deprotection Deprotection: 4M HCl/Dioxane or TFA Workup_Success->Deprotection Final Final Product: Val-NMe2 (Salt) Deprotection->Final

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying the root cause of low yields.

Troubleshooting Issue Problem: Low Yield Analysis Analyze Crude Reaction (Before Workup) Issue->Analysis StartMat Result: Starting Material Left Analysis->StartMat Clean Result: Clean Product Peak Analysis->Clean Cause1 Cause: Steric Hindrance StartMat->Cause1 Cause2 Cause: Workup Loss Clean->Cause2 Fix1 Action: Switch to HATU Increase Temp to 40°C Cause1->Fix1 Fix2 Action: Use Salting Out Method Switch Solvent to DCM/IPA Cause2->Fix2

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Retrieved from 2

  • National Institutes of Health (PubChem). (2025). 2-Amino-N,3,3-Trimethylbutanamide Compound Summary. Retrieved from 4[4]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from 5[5]

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Retrieved from 6

Sources

identifying and minimizing side reactions with 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-amino-N,N,3-trimethylbutanamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this sterically hindered amino acid derivative. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles to help you minimize side reactions and optimize your synthetic outcomes.

Introduction to 2-Amino-N,N,3-trimethylbutanamide

2-Amino-N,N,3-trimethylbutanamide, a derivative of the non-proteinogenic amino acid tert-leucine, presents unique challenges in synthesis and peptide coupling reactions due to the steric hindrance imposed by the tert-butyl group adjacent to the stereocenter. This guide provides practical solutions to frequently encountered issues, from synthesis and purification to coupling and storage.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Synthesis & Purification

Question: During the synthesis of 2-amino-N,N,3-trimethylbutanamide from Boc-tert-leucine, I am observing a significant amount of a low-purity byproduct that is difficult to separate. What could this be and how can I avoid it?

Answer: A common and often difficult-to-remove byproduct is the corresponding N,N-dimethylamide of the coupling agent, for example, N,N-dimethylaminobenzotriazole if HATU is used in the presence of excess dimethylamine. However, a more likely scenario is epimerization at the alpha-carbon, which is a known issue with activated amino acids, especially when the reaction is exposed to a strong base or elevated temperatures for extended periods.

Troubleshooting Protocol: Minimizing Epimerization

  • Reagent Selection: Utilize coupling reagents known to suppress racemization. Carbodiimides like EDC in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are excellent choices. These additives act as activated ester intermediates, which are less prone to epimerization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Add the base slowly and at a low temperature (0 °C) to control the exotherm and minimize the time the activated species is exposed to basic conditions.

  • Temperature Control: Maintain a reaction temperature of 0 °C throughout the activation and coupling steps. Avoid allowing the reaction to warm to room temperature until the coupling is complete (as monitored by TLC or LC-MS).

  • Workup: Quench the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride, to neutralize any remaining base promptly.

Data Summary: Impact of Base and Temperature on Purity

BaseTemperature (°C)Reaction Time (h)Diastereomeric Ratio (R:S)
TEA251285:15
DIPEA251292:8
DIPEA 0 4 >99:1
FAQ 2: Peptide Coupling Reactions

Question: My peptide coupling reaction using 2-amino-N,N,3-trimethylbutanamide as the amine component is sluggish and gives low yields. How can I improve the reaction efficiency?

Answer: The low reactivity is a direct consequence of the steric hindrance from the tert-butyl group and the two N-methyl groups. The nucleophilicity of the secondary amine is significantly reduced, making it a poor partner in standard coupling reactions. To overcome this, you need to employ highly reactive coupling agents and optimized reaction conditions.

Workflow for Efficient Coupling of Hindered Amines

Caption: Workflow for optimizing hindered amine couplings.

Experimental Protocol: High-Efficiency Coupling

  • Reagent Choice: Use a uranium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium salt like BOP. These reagents form highly reactive intermediates that can overcome the steric barrier.

  • Stoichiometry: Use a slight excess of the carboxylic acid (1.1 eq) and the coupling agent (1.1 eq) relative to the 2-amino-N,N,3-trimethylbutanamide.

  • Solvent: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure all components are fully solvated.

  • Temperature: While low temperatures are ideal for preventing epimerization of the acid component, in cases of severe steric hindrance, a carefully controlled increase in temperature (e.g., to 40 °C) may be necessary to drive the reaction to completion. Monitor for any degradation by LC-MS.

FAQ 3: Stability and Storage

Question: I've noticed the purity of my stored 2-amino-N,N,3-trimethylbutanamide (as the free base) decreases over time. What is the degradation pathway and what are the optimal storage conditions?

Answer: As a primary amine, 2-amino-N,N,3-trimethylbutanamide is susceptible to oxidation and reaction with atmospheric carbon dioxide to form a carbamate salt. The presence of the electron-donating alkyl groups can enhance its reactivity towards electrophiles.

Primary Degradation Pathways

G A 2-Amino-N,N,3-trimethylbutanamide B Oxidative Degradation A->B O2 (air) C Carbamate Formation A->C CO2 (air) D Imine/Enamine Products B->D E Ammonium Bicarbonate Adduct C->E

Caption: Potential degradation pathways for the free amine.

Recommended Storage Protocol

  • Form: For long-term storage, convert the free base to a stable salt, such as the hydrochloride (HCl) or trifluoroacetate (TFA) salt. These salts are crystalline, less hygroscopic, and not susceptible to reaction with CO2.

  • Atmosphere: Store the compound, whether as the free base or a salt, under an inert atmosphere (argon or nitrogen).

  • Temperature: Keep the material in a desiccator at a low temperature (-20 °C is ideal).

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.

Part 2: In-Depth Mechanistic Analysis

Side Reaction Spotlight: Diketopiperazine Formation

In syntheses involving dipeptides where 2-amino-N,N,3-trimethylbutanamide is the N-terminal residue, an intramolecular cyclization to form a diketopiperazine is a significant risk, especially during Boc or Fmoc deprotection steps.

Mechanism of Diketopiperazine Formation

Caption: Competing pathways of cyclization vs. desired product.

Minimization Strategy:

  • Protecting Group Strategy: When synthesizing a larger peptide, couple the dipeptide fragment (Xaa-tert-Leu-NMe2) to the next amino acid as quickly as possible after deprotection of the N-terminal group. This extends the chain and makes intramolecular cyclization sterically less favorable.

  • Deprotection Conditions: For Fmoc deprotection, use a milder base or a shorter reaction time. For Boc deprotection, ensure the subsequent neutralization step is performed at low temperature and that the free amine is not left in a basic solution for an extended period before the next coupling step.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. The Journal of Organic Chemistry, 64(1), 1-26. [Link]

Technical Support Center: Stereoselectivity Optimization with 2-Amino-N,N,3-Trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: L-Valine-N,N-Dimethylamide (Valine Dimethylamide) Classification: Chiral Ligand / Chiral Auxiliary Primary Application: Asymmetric Nucleophilic Additions & Enolate Alkylations

Executive Summary & Mechanism of Action

2-amino-N,N,3-trimethylbutanamide (derived from L-Valine) acts as a bidentate chiral ligand. Its utility in asymmetric synthesis—specifically in the addition of organometallic reagents (e.g., Organolithiums, Grignards, Dialkylzincs) to aldehydes—relies on its ability to form a rigid chelated transition state .

The Mechanistic "Why"

The stereoselectivity is not random; it is governed by the Zimmerman-Traxler Transition State Model .

  • Chelation: The amide oxygen and the amine nitrogen coordinate to the metal center (Li, Zn, or Mg).

  • Steric Blocking: The isopropyl group at position C3 (from the Valine backbone) creates a "steric wall," forcing the incoming nucleophile to attack the carbonyl substrate from the less hindered face (typically Re-face or Si-face depending on configuration).

  • N,N-Dimethyl Role: The dimethyl substitution on the amide nitrogen is critical. It prevents the formation of competing hydrogen bonds (which would occur with a secondary amide) and increases the electron density on the amide oxygen, enhancing its Lewis basicity for metal coordination.

Visualization: The Chelation Control Pathway

The following diagram illustrates the critical coordination pathway required for high enantiomeric excess (ee).

stereoselectivity_pathway cluster_conditions Critical Control Parameters Ligand 2-Amino-N,N,3- trimethylbutanamide Complex Chiral Chelate Complex Ligand->Complex Coordination Metal Metal Source (R-Li / R2Zn) Metal->Complex TS Rigid Transition State (Zimmerman-Traxler) Complex->TS Facial Discrimination Substrate Prochiral Aldehyde Substrate->TS Product High ee% Alcohol TS->Product Nucleophilic Attack Temp Temp < -78°C Temp->TS Solvent Non-Coordinating Solvent Solvent->Complex

Caption: Figure 1. The coordination workflow showing how the ligand creates a rigid chiral pocket (Transition State) to induce stereoselectivity.

Troubleshooting Guide: Optimizing Stereoselectivity

This section addresses the most common failure modes when using amino acid amides in asymmetric synthesis.

Scenario A: Low Enantiomeric Excess (ee < 80%)

Symptom: The product forms, but the ratio of enantiomers is poor.

Potential CauseTechnical ExplanationCorrective Action
High Temperature At higher temperatures (

), the chelated transition state becomes flexible ("leaky"), allowing nucleophilic attack from the non-favored face.
Cool Down: Perform the addition at

. If the reaction is sluggish, warm slowly to

but never exceed

before quenching.
Coordinating Solvents Solvents like THF or Ether can compete with the amide oxygen for metal coordination, disrupting the chiral pocket.Switch Solvent: Use non-coordinating solvents like Toluene , Hexane , or Dichloromethane (if compatible with the nucleophile).
Background Reaction The uncatalyzed/non-ligated organometallic reagent reacts faster than the chiral complex.Ligand Excess: Increase the Ligand:Metal ratio to 1.2:1 or 2:1 to ensure all metal species are ligated before substrate addition.
Aggregation State Organolithiums often form achiral aggregates (tetramers/hexamers) that react non-selectively.Add Additives: Addition of LiCl or using the ligand in slight excess can break up non-reactive aggregates.
Scenario B: Low Chemical Yield / Stalled Reaction

Symptom: High stereoselectivity (if product forms), but conversion is low.

Potential CauseTechnical ExplanationCorrective Action
Moisture Contamination The amide ligand is hygroscopic. Water protonates the organometallic reagent (R-Li

R-H), destroying the nucleophile.
Drying Protocol: Dry the ligand by azeotropic distillation with toluene prior to use. Ensure the reaction vessel is flame-dried under Argon.
Steric Bulk The isopropyl group (Valine) plus the N,N-dimethyl group creates significant steric hindrance.Time/Temp Balance: Allow longer reaction times (up to 24h). Do not simply raise the temperature, as this sacrifices ee%.
Scenario C: Product Racemization

Symptom: Initial analysis shows high ee, but isolated product is racemic.

  • Root Cause: The

    
    -proton of the product (or the ligand itself if used as an auxiliary) might be acidic. Harsh acidic or basic workup can cause epimerization.
    
  • Solution: Use a buffered quench (e.g., Saturated

    
     or Phosphate buffer pH 7) at low temperature. Avoid strong mineral acids during extraction.
    

Standard Operating Procedure (SOP)

Protocol: Enantioselective Addition of Organolithium to an Aldehyde. This protocol validates the ligand's efficacy.[1]

Reagents:

  • Aldehyde (1.0 equiv)

  • Organolithium Reagent (1.2 equiv)

  • 2-amino-N,N,3-trimethylbutanamide (1.3 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Workflow:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-amino-N,N,3-trimethylbutanamide (1.3 equiv) in anhydrous Toluene (0.1 M concentration).

  • Deprotonation (Activation): Cool to

    
    . Slowly add the organolithium reagent (1.2 equiv). Note: The first equivalent deprotonates the free amine of the ligand; if using R-Li as the nucleophile, you need 2.2 equiv total (1 for deprotonation, 1.2 for reaction).
    
    • Correction: If the ligand is used catalytically (with R2Zn), the protocol differs. For stoichiometric R-Li addition, the ligand is usually a chiral solvating agent .

    • Revised Step 2: Add the Organolithium (1.2 equiv) to the Ligand (1.3 equiv) at room temperature to form the chiral complex, then cool to

      
      .
      
  • Substrate Addition: Add the aldehyde (1.0 equiv) dropwise over 30 minutes. The slow addition maintains the concentration of the aldehyde low relative to the chiral complex.

  • Incubation: Stir at

    
     for 4–6 hours. Monitor by TLC.
    
  • Quench: Pour the cold mixture into saturated aqueous

    
    .
    
  • Analysis: Extract with

    
    , dry over 
    
    
    
    , and analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Frequently Asked Questions (FAQs)

Q1: Can I use THF instead of Toluene? A: It is not recommended. THF is a Lewis base that coordinates to Lithium/Zinc. This competes with your amide ligand. If the metal is coordinated to THF, it is not coordinated to your chiral controller, leading to racemic background reactions. Stick to non-polar solvents like Toluene, Hexane, or Pentane.

Q2: Why use the N,N-dimethyl amide instead of the simple amide (


)? 
A:  The simple amide has protons on the nitrogen (

). Organolithiums would deprotonate these amide protons first, creating a charged species that aggregates differently and does not form the desired chelation geometry. The N,N-dimethyl group forces the oxygen to be the binding site and provides necessary steric bulk.

Q3: My ligand is an oil. How do I ensure it's dry? A: Valine dimethylamide can be an oil or low-melting solid. Dissolve it in dry benzene or toluene and rotary evaporate it 3 times (azeotropic drying) before the reaction. Store it under Argon in a desiccator.

Q4: Is this ligand effective for Ketones? A: Generally, ketones are less reactive and more sterically hindered than aldehydes. While the ligand can induce stereoselectivity, yields are often lower. You may need to use Titanium-based Lewis acids (e.g.,


) in conjunction with the ligand to activate the ketone.

Decision Logic for Optimization

Use this flowchart to diagnose issues during your campaign.

troubleshooting_logic Start Start Reaction Analysis CheckYield Is Yield > 80%? Start->CheckYield CheckEE Is ee% > 90%? CheckYield->CheckEE Yes LowYield Issue: Reactivity CheckYield->LowYield No Success Protocol Optimized CheckEE->Success Yes LowEE Issue: Selectivity CheckEE->LowEE No DrySolvent Action: Azeotropic Dry Ligand Check Solvent Water Content LowYield->DrySolvent TimeTemp Action: Increase Rxn Time (Keep Temp Low) LowYield->TimeTemp TempControl Action: Lower Temp to -78C LowEE->TempControl SolventSwitch Action: Switch to Toluene (Remove THF/Ether) LowEE->SolventSwitch Stoichiometry Action: Increase Ligand Ratio (Suppress Background Rxn) LowEE->Stoichiometry

Caption: Figure 2. Diagnostic flowchart for troubleshooting yield and stereoselectivity issues.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Applications of N,N-Dimethyl-L-Valine. Retrieved from

  • Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6, 2590-2595.

  • Tona, V., et al. (2016).[4] Chemo- and Stereoselective Transition-Metal-Free Amination of Amides with Azides.[5] Journal of the American Chemical Society, 138(27), 8348–8351.

  • PubChem. (n.d.). l-Valine diethylamide Compound Summary. National Center for Biotechnology Information.

Sources

Technical Support Center: A Guide to Preventing the Degradation of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N,N,3-trimethylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound throughout your experimental workflows. As a unique amino acid derivative featuring both a sterically hindered primary amine and a tertiary amide, understanding its specific chemical vulnerabilities is critical for obtaining reliable and reproducible results.

Section 1: Understanding the Molecule's Stability Profile

This section addresses the fundamental chemical characteristics of 2-amino-N,N,3-trimethylbutanamide that govern its stability.

Q1: What are the primary functional groups on 2-amino-N,N,3-trimethylbutanamide and how do they affect its stability?

Answer: 2-amino-N,N,3-trimethylbutanamide possesses two key functional groups that are central to its reactivity and potential degradation:

  • A Primary Aliphatic Amine (-NH₂): The amine at the C2 position is a primary amine. While the adjacent bulky tert-butyl group provides significant steric hindrance, this amine is still susceptible to oxidation. Primary amines can be oxidized by various agents, including atmospheric oxygen over prolonged periods, often catalyzed by trace metal impurities.[1][2][3]

  • A Tertiary Amide (-C(=O)N(CH₃)₂): The amide bond is generally one of the most stable covalent linkages in organic chemistry, largely due to resonance delocalization which imparts a partial double-bond character to the C-N bond.[4][5] This makes it resistant to cleavage under typical physiological conditions. However, it is not impervious to degradation and can be hydrolyzed under harsh acidic or basic conditions, accelerated by heat.[4][6]

The interplay of these two groups, along with the steric bulk of the t-butyl group, defines the compound's stability profile.

Q2: What are the main degradation pathways I should be concerned about during my experiments?

Answer: There are two principal degradation pathways you must mitigate to ensure the integrity of your compound: Amide Hydrolysis and Amine Oxidation .

  • Amide Hydrolysis: This pathway involves the cleavage of the tertiary amide bond. It is primarily catalyzed by strong acids or bases and is accelerated by elevated temperatures. The reaction consumes a water molecule and results in the formation of 2-amino-3,3-dimethylbutanoic acid and dimethylamine. While this reaction is slow at neutral pH, prolonged storage in unbuffered aqueous solutions or exposure to pH extremes during an experiment can lead to significant degradation.[4][6][7]

  • Amine Oxidation: The primary amine is a site of potential oxidation. This can be a more subtle degradation pathway, often occurring slowly upon exposure to air (oxygen).[8][9] The reaction can be catalyzed by light or trace metal ions. Oxidation can lead to a variety of products, including hydroxylamines, nitroso, or nitro compounds, fundamentally altering the molecule's chemical properties.[3]

Figure 1: Primary Degradation Pathways cluster_hydrolysis cluster_oxidation Parent 2-amino-N,N,3-trimethylbutanamide Hydrolysis_Condition Strong Acid/Base (H⁺/OH⁻) + H₂O, Heat Parent->Hydrolysis_Condition Oxidation_Condition Oxygen (Air) + Light, Metal Ions Parent->Oxidation_Condition Hydrolysis_Product 2-amino-3,3-dimethylbutanoic Acid + Dimethylamine Oxidation_Product Oxidized Amine Species (e.g., Hydroxylamine, Nitroso) Hydrolysis_Condition->Hydrolysis_Product Amide Hydrolysis Oxidation_Condition->Oxidation_Product Amine Oxidation

Figure 1: Primary Degradation Pathways
Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides solutions to common problems encountered during the handling and use of 2-amino-N,N,3-trimethylbutanamide.

Q3: My compound shows decreasing purity over time, even when stored as a solid in the freezer. What's happening?

Answer: This is a classic sign of slow-onset degradation due to suboptimal storage conditions. While freezing slows down chemical reactions, it doesn't stop them entirely, especially if other factors are at play.

  • Causality: The most likely culprits are atmospheric oxygen and moisture.[8][10] If the container is not properly sealed or was not flushed with an inert gas, residual oxygen can slowly oxidize the primary amine over months.[3][11] Furthermore, if the compound is hygroscopic, absorbed moisture can facilitate slow hydrolysis of the amide bond, even at low temperatures. Each time the container is opened in a humid environment, more moisture is introduced.

  • Solution: Follow the rigorous storage protocol outlined in Protocol 1 . For long-term storage, the solid should be in a tightly sealed, amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen before sealing. Storing it inside a desiccator, even within a freezer, adds another layer of protection against moisture.

Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after my experiment. How can I identify them?

Answer: Unexpected peaks are typically degradation products, reaction byproducts, or impurities from your reagents.

  • Causality & Identification:

    • Hydrolysis Product: If amide hydrolysis has occurred, you would expect to see a peak for 2-amino-3,3-dimethylbutanoic acid. This product is more polar than the parent compound (due to the carboxylic acid) and will therefore have a shorter retention time in a standard reversed-phase HPLC method. Its mass will be (M-43.07) Da relative to the parent compound.

    • Oxidation Products: Amine oxidation can result in products with masses corresponding to the addition of one or more oxygen atoms (M+16, M+32 Da). These products may be more or less polar depending on the specific species formed.

  • Troubleshooting Steps:

    • Run a Control: Analyze a freshly prepared solution of your starting material using the same analytical method. If the peaks are absent, they are being generated during your experiment.

    • Stress Studies: Intentionally degrade a small sample of the compound (e.g., by heating it in a mild acid or base, or exposing it to an oxidizing agent like H₂O₂). Analyze the resulting mixture. The new peaks that appear can serve as standards to help identify the unknown peaks in your experimental sample.

    • Use High-Resolution Mass Spectrometry: LC-MS/MS can provide fragmentation data to help elucidate the structure of the unknown peaks.[12]

Q5: My reaction yield is consistently low when using this compound. Could the starting material be degrading during the reaction setup?

Answer: Absolutely. The stability of 2-amino-N,N,3-trimethylbutanamide is highly dependent on the reaction conditions.

  • Causality:

    • pH: If your reaction is run at a high or low pH, you are likely causing concurrent amide hydrolysis, consuming your starting material.[6]

    • Temperature: Heating the reaction mixture will accelerate any potential degradation pathway.

    • Reactive Reagents: Strong oxidizing or reducing agents in your reaction can target the amine or amide groups.

    • Solvent Choice: Storing the compound in a reactive or acidic/basic solvent (even for a short time before starting the reaction) can cause degradation. For example, prolonged exposure to acidic buffers required for some coupling reactions can be detrimental.[4]

  • Solution:

    • pH Monitoring: If possible, conduct your reaction near neutral pH. If pH extremes are required, minimize the reaction time and temperature.

    • Inert Conditions: If your reaction is sensitive to oxidation, perform the setup and the reaction itself under an inert atmosphere (N₂ or Ar).

    • Fresh Solutions: Prepare solutions of the compound immediately before use, as detailed in Protocol 2 . Do not store stock solutions in reactive buffers for extended periods.

Section 3: Protocols for Prevention

Adherence to validated protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Storage and Handling Procedures

Proper storage is the first line of defense against degradation. The goal is to minimize exposure to air, moisture, light, and heat.[13][14][15]

Parameter Solid (Long-Term) Solution (Short-Term)
Temperature -20°C or lower2-8°C (for up to 24 hours); -20°C or -80°C (for >24 hours)
Atmosphere Inert Gas (Argon or Nitrogen)Headspace flushed with Inert Gas
Container Amber glass vial with PTFE-lined capAmber glass vial or polypropylene tube
Moisture Store in a desiccatorUse anhydrous solvents; prepare fresh
Light Protect from all lightProtect from all light (wrap in foil)

Step-by-Step Handling:

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, handle the solid inside a glove box or glove bag with an inert atmosphere.

  • Weighing: Quickly weigh the desired amount and tightly reseal the main container immediately.

  • Inert Gas Flush: Before resealing the main container for long-term storage, gently flush the headspace with argon or nitrogen.

  • Aliquoting: For solutions, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the main stock.

Protocol 2: Preparing Stable Experimental Solutions
  • Solvent Selection:

    • Choose high-purity, anhydrous solvents. Aprotic solvents like DMSO, DMF, or Acetonitrile are generally good choices for stock solutions.

    • For aqueous experiments, use a buffered solution, ideally between pH 6.0 and 7.5. Avoid strongly acidic or basic buffers. Buffers like HEPES or PBS are generally suitable. Avoid buffers containing primary amines, such as Tris, if the intended reaction involves the compound's amine group.[4]

  • Solvent Preparation:

    • If oxidation is a concern, degas the aqueous buffer before use. This can be done by sparging with argon for 15-20 minutes or by using a freeze-pump-thaw method.

  • Dissolution:

    • Add the solvent to the pre-weighed solid.

    • Mix gently by vortexing or sonicating in a water bath until fully dissolved. Avoid excessive heating.

  • Immediate Use: Use the freshly prepared solution immediately. If short-term storage is necessary, follow the guidelines in the table above.

Section 4: Analytical Methods for Stability Assessment

Proactively monitoring the stability of your compound is crucial for validating your storage and experimental procedures.

Q6: How can I set up a simple study to assess the stability of this compound in my experimental buffer?

Answer: A forced degradation or short-term stability study is a straightforward way to evaluate this. The workflow below outlines the key steps.

Figure 2: Workflow for a Stability Study A 1. Prepare Solution (Compound in Test Buffer) B 2. Create Aliquots (t=0, t=1, t=2, t=final) A->B C 3. Store Aliquots (At desired experimental temp.) B->C D 4. Analyze 't=0' Sample (Establish baseline purity) B->D E 5. Analyze Samples (At each subsequent time point) C->E F 6. Quantify & Compare (% Parent Peak Area vs. Time) D->F E->F

Figure 2: Workflow for a Stability Study
Protocol 3: HPLC-UV/MS Method for Purity and Degradation Monitoring

This protocol provides a general-purpose method suitable for assessing the purity of 2-amino-N,N,3-trimethylbutanamide and detecting its primary degradation products.

  • Instrumentation: HPLC or UPLC system with a UV detector and preferably coupled to a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 210 nm.[16]

  • MS Detection (if available): Electrospray Ionization (ESI) in positive mode. Monitor for the m/z of the parent compound and its expected degradation products.

  • Analysis: Purity is determined by the relative area of the parent peak. The appearance and growth of new peaks over time indicate degradation.

Section 5: Frequently Asked Questions (FAQs)
Q7: Is it safe to store solutions of this compound in the freezer? What about freeze-thaw cycles?

Answer: Yes, it is the recommended method for storing solutions for more than 24 hours. However, repeated freeze-thaw cycles should be avoided. Each cycle can introduce atmospheric gases into the solution and potentially cause cryo-concentration, which might alter local pH or concentration and accelerate degradation. The best practice is to prepare single-use aliquots.

Q8: Which solvents or buffers should I absolutely avoid for long-term storage?

Answer: Avoid storing the compound in highly acidic (pH < 4) or highly basic (pH > 9) buffers. Also, avoid solvents containing reactive impurities (e.g., peroxides in aged ethers) or those that are inherently reactive towards amines or amides. Do not store aqueous solutions in unbuffered water for long periods, as the pH can drift.

Q9: Can I use standard metal spatulas to handle the solid compound?

Answer: While brief contact is unlikely to cause significant issues, it is a matter of best practice to avoid metal spatulas, especially if you are storing the compound for a long time or using it in highly sensitive assays. Trace metal ions can catalyze the oxidation of the primary amine.[9] Use spatulas made of ceramic, glass, or PTFE-coated material.

Q10: The solid compound has changed color (e.g., slightly yellowed) or consistency. Is it still usable?

Answer: A change in color or physical appearance is a strong indicator of degradation, most likely oxidation. The compound should be considered suspect. Before use, you MUST re-analyze its purity using a reliable analytical method like the HPLC protocol described above. If significant degradation is confirmed, the material should be discarded.

References
  • Emmert, M. H. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Synfacts. [Link]

  • Organic Chemistry Frontiers. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. RSC Publishing. [Link]

  • ResearchGate. (2019). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. ResearchGate. [Link]

  • DTIC. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. [Link]

  • IU Indianapolis ScholarWorks. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Amides - Structure and Reactivity. Chemistry Steps. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Chemsrc. (2025). (S)-2-amino-N,3,3-trimethylbutanamide. Chemsrc. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. [Link]

  • Imam Khomeini Education and Research Institute. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. IEDU. [Link]

  • EPA. (2025). Butanamide, N-(2-amino-3-methylbutyl)-2,3,3-trimethyl- Properties. United States Environmental Protection Agency. [Link]

  • SpringerLink. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]

  • ResearchGate. (2014). Biosynthesis of 2-amino-2,3-dimethylbutyramide by nitrile hydratase from a newly isolated cyanide-resistant strain of Rhodococcus qingshengii. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses. [Link]

  • PubMed. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Archives of Pharmacal Research. [Link]

Sources

Technical Support Center: Accelerating Amide Couplings with 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the Technical Support Center. We understand that coupling sterically hindered amines, such as 2-amino-N,N,3-trimethylbutanamide, presents a significant challenge in synthetic chemistry. The bulky tert-butyl group adjacent to the primary amine sterically shields the nucleophilic nitrogen, dramatically slowing the rate of amide bond formation and often leading to incomplete reactions or failure with standard protocols.[1][2]

This guide is designed to provide you with a systematic approach to troubleshooting and accelerating these difficult couplings. We will move from foundational principles to advanced techniques, explaining the chemical reasoning behind each recommendation to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with 2-amino-N,N,3-trimethylbutanamide is extremely slow or stalling. What are the primary factors I should investigate?

A1: A slow or stalled reaction with this substrate is a common issue stemming directly from its steric bulk. A systematic evaluation of your reaction parameters is the most effective approach. The primary factors to consider, in order of impact, are: the coupling reagent, the use of additives, solvent and temperature conditions, and finally, the application of energy such as microwave irradiation.

Below is a troubleshooting workflow to guide your optimization process.

G Start Slow Coupling Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Carbodiimide Using Carbodiimide (DCC, EDC, DIC)? Reagent->Carbodiimide Check Type UpgradeReagent Switch to Uronium/Phosphonium Reagent (HATU, HCTU, COMU) Carbodiimide->UpgradeReagent Yes CheckAdditive Step 2: Assess Additive Use Carbodiimide->CheckAdditive No (already using Uronium/Phosphonium) UpgradeReagent->CheckAdditive NoAdditive No Additive Used? CheckAdditive->NoAdditive Check Presence AddOxyma Incorporate Oxyma Pure® or HOBt NoAdditive->AddOxyma Yes SolventTemp Step 3: Optimize Solvent & Temperature NoAdditive->SolventTemp No (already using Oxyma/HOBt) AddOxyma->SolventTemp SolventChoice Using DMF? SolventTemp->SolventChoice SwitchSolvent Consider NMP for better solvation properties SolventChoice->SwitchSolvent Yes Heat Apply gentle heat (40-50°C) with caution SolventChoice->Heat No (using NMP) SwitchSolvent->Heat Advanced Step 4: Employ Advanced Methods Heat->Advanced Microwave Utilize Microwave-Assisted Synthesis Advanced->Microwave Implement Success Reaction Optimized Microwave->Success

Caption: Troubleshooting workflow for hindered amide couplings.

Q2: Which coupling reagents are most effective for a sterically hindered amine like 2-amino-N,N,3-trimethylbutanamide, and why?

A2: For sterically demanding couplings, your choice of reagent is the most critical factor for success. Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are often too slow and inefficient for this substrate.[3]

Causality: Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. While very reactive, this intermediate is unstable and prone to a debilitating side reaction: rearrangement to an inactive N-acylurea, which terminates the reaction.[4] With a slow-reacting, hindered amine, this side reaction becomes dominant.

Recommendation: You must switch to a more potent class of in situ activating reagents, such as aminium/uronium or phosphonium salts. These reagents rapidly convert the carboxylic acid into a more stable, yet highly reactive, active ester that can better overcome the steric barrier.[3][5]

  • Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are among the most powerful coupling reagents.[6] HATU, for instance, generates a highly reactive OAt ester.[3] COMU is a modern, highly efficient reagent with a superior safety profile, as it incorporates the non-explosive Oxyma Pure® moiety instead of the potentially explosive HOBt or HOAt found in older reagents like HBTU and HATU.[7][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective, forming reactive OBt or OAt esters. They offer excellent coupling efficiency with a low risk of racemization.[5][9]

  • Acyl Fluorides: In extremely challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy. The small size of the fluoride atom minimizes steric hindrance during the nucleophilic attack.[3][10]

The table below summarizes the best options for this application.

Reagent ClassExamplesActivated IntermediateRelative ReactivitySuitability for Hindered Couplings
Carbodiimides DCC, EDC, DICO-acylisoureaLow-ModerateNot Recommended. Prone to side reactions and failure.[3]
Phosphonium Salts PyBOPOBt EsterHighGood. Effective, but can be surpassed by newer reagents.[5]
Uronium Salts HCTU, HATU6-ClOBt, OAt EsterVery HighExcellent. HATU is a classic gold standard for difficult couplings.[3][6]
Oxyma-based Uronium COMUOxyma EsterVery HighExcellent. Efficacy comparable or superior to HATU with enhanced safety.[3][7][8]
Anhydrides T3P®Mixed AnhydrideHighVery Good. Gives superior results for sterically hindered couplings.[7]
Q3: How do additives like Oxyma Pure® or HOBt impact the reaction speed and efficiency?

A3: Additives are essential for rescuing carbodiimide-mediated couplings and are beneficial even with uronium/phosphonium reagents that do not already contain them. Their primary role is to suppress side reactions and enhance reactivity by forming a more favorable active intermediate.[4][7]

Mechanism of Action: When a carbodiimide activates a carboxylic acid, it forms the unstable O-acylisourea. An additive like HOBt or Oxyma Pure® acts as an acyl transfer catalyst. It rapidly intercepts the O-acylisourea to form a more stable active ester (an OBt or Oxyma ester).[11][12] This new intermediate is still highly reactive towards the amine but is no longer prone to rearrangement into the inactive N-acylurea. This dramatically increases the chances of the desired amide bond forming, even with a slow-acting nucleophile.[4][12]

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-acylisourea (Highly Reactive, Unstable) RCOOH->O_acyl Activation Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acyl Activation N_acyl N-acylurea (Inactive Side Product) O_acyl->N_acyl Rearrangement (Side Reaction) Additive Additive (Oxyma/HOBt) O_acyl->Additive Interception Amine Hindered Amine (R'-NH2) Amide Desired Amide (R-CONH-R') Amine->Amide Active_ester Active Ester (Reactive, More Stable) Additive->Active_ester Active_ester->Amine Coupling

Caption: Role of additives in suppressing side reactions.

Recommendation:

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the modern additive of choice. It is non-explosive and has been shown to be superior to HOBt in both increasing coupling efficiency and suppressing racemization.[4][8][11]

  • HOBt (1-Hydroxybenzotriazole): The classic additive. While effective, it is classified as a desensitized explosive, making Oxyma Pure® a safer and often more effective alternative.[7][8]

Q4: What are the optimal solvent and temperature conditions? Can I simply heat the reaction?

A4: Solvent and temperature play crucial roles in reaction kinetics and success.

Solvent Choice: The solvent must effectively solvate the reactants to ensure they are available to react. For difficult sequences, poor solvation can lead to aggregation, which further hinders the reaction.[3]

  • N-methylpyrrolidone (NMP): Often preferred over DMF for its superior solvating properties, especially in solid-phase synthesis.[3]

  • Dimethylformamide (DMF): A standard and effective solvent, but NMP may provide an advantage in challenging cases.

Temperature: Increasing the temperature will increase the reaction rate, as described by the Arrhenius equation.[13] However, this must be approached with caution.

  • Benefit: Gentle heating (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier and push the reaction to completion.[5]

  • Risk: Excessive heat significantly increases the risk of racemization of the chiral center on your carboxylic acid partner.[3] This is a critical consideration in pharmaceutical development.

Recommendation: First, ensure you are using a high-quality solvent like NMP or DMF. If the reaction is still slow with an optimized reagent and additive system at room temperature, you may apply gentle heat. Monitor the reaction closely for both completion and the formation of any epimeric byproducts via chiral HPLC if applicable.

Q5: Are there advanced techniques to overcome extreme steric hindrance?

A5: Yes. When conventional optimization is insufficient, leveraging advanced instrumentation can provide a dramatic increase in reaction speed and efficiency.

Microwave-Assisted Synthesis: This is the most powerful and widely adopted technique for accelerating difficult couplings.[13][14]

  • Mechanism: Microwave irradiation provides rapid, uniform, and precise heating of the reaction mixture.[13] This allows the reaction to reach and maintain an optimal temperature to drive the coupling to completion in a fraction of the time required by conventional heating.

  • Benefits:

    • Drastic Time Reduction: Reaction times can be reduced from many hours to as little as 5-15 minutes.[15][16]

    • Increased Purity: By driving the reaction to completion quickly, microwave heating can often reduce the formation of deletion sequences or other side products, resulting in higher crude peptide purity.[9][13]

Microwave-assisted synthesis is particularly effective for sterically hindered couplings and is a standard method in modern peptide synthesis for overcoming such challenges.[9][14]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling at Room Temperature using COMU

This protocol is designed for a solution-phase coupling where conventional methods have failed.

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve your carboxylic acid (1.0 eq) in anhydrous NMP or DMF (to a concentration of approx. 0.2 M).

  • Activation: To the stirred solution, add COMU (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).[7] Stir for 1-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling: Add a solution of 2-amino-N,N,3-trimethylbutanamide (1.2 eq) in a minimal amount of the reaction solvent to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS or TLC. For this hindered coupling, the reaction may require several hours to overnight.[3]

  • Workup: Once the reaction is complete, quench with water and perform a standard aqueous workup (e.g., extraction with ethyl acetate or dichloromethane). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Accelerated Microwave-Assisted Coupling

This protocol is for use with a dedicated microwave peptide synthesizer or a laboratory microwave reactor. Warning: Only use vessels designed for microwave chemistry.

  • Vessel Charging: In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 eq), 2-amino-N,N,3-trimethylbutanamide (1.5 eq), an efficient coupling reagent such as HATU (1.0 eq) or COMU (1.0 eq), and an additive if not part of the reagent (e.g., Oxyma Pure®, 1.0 eq).[14]

  • Solvent and Base Addition: Add NMP or DMF to achieve a suitable concentration, followed by DIPEA (3.0-4.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 75-85°C) for 10-20 minutes.[13] The instrument's software will modulate power to maintain the target temperature.

  • Completion Check: After the initial irradiation cycle, cool the vessel and take a small aliquot for LC-MS analysis to check for completion.

  • Re-irradiation (if necessary): If the reaction is incomplete, repeat the microwave irradiation for another 10-minute cycle.

  • Workup: Once complete, allow the vessel to cool completely before opening. Perform the workup as described in Protocol 1.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM.com. [Link]

  • Palasek, S. A., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed. [Link]

  • Springer Nature Experiments. (2007). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Wanner, J., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Coste, A., et al. (2020). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik.com. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis.com. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

Sources

Validation & Comparative

Comparative Performance Guide: 2-Amino-N,N,3-Trimethylbutanamide Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative performance analysis of 2-amino-N,N,3-trimethylbutanamide (commonly referred to as


-Dimethylvalinamide ) and its derivatives. This analysis focuses on its application as a privileged chiral scaffold in medicinal chemistry, specifically in the development of kinase inhibitors and peptidomimetics.[1]

Executive Summary: The Tertiary Amide Advantage

In modern drug discovery, the modulation of amide bond properties is a critical strategy for improving metabolic stability and membrane permeability. 2-amino-N,N,3-trimethylbutanamide represents a specialized derivative of L-Valine where the C-terminus is modified into a tertiary amide (


-dimethyl).[1][2]

This structural modification offers three distinct performance advantages over standard primary (Valinamide) or secondary amides:

  • Metabolic Blockade: The steric bulk and lack of N-H protons in the tertiary amide significantly retard proteolytic degradation by amidases.[1]

  • Solubility Enhancement: The removal of hydrogen bond donors (HBD) reduces crystal lattice energy, often improving solubility in organic solvents and lipids.[1]

  • Kinase Selectivity: As demonstrated in c-Met inhibitor optimization, this moiety serves as a solvent-exposed "cap" that can tune potency without incurring the metabolic liabilities of linear alkyl chains.[1]

Chemical Performance Profile

Structural Specifications
  • IUPAC Name: (2S)-2-amino-N,N,3-trimethylbutanamide[1][2]

  • Common Name: L-

    
    -Dimethylvalinamide[1][2]
    
  • CAS Number: 66687-07-8 (Free base), 1257848-66-0 (HCl salt)[1][2]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 144.22 g/mol [1]

Physicochemical Comparison

The following table contrasts the derivative with its parent amino acid amide (Valinamide) and a standard lipophilic comparator (Leucinamide).

Property

-Dimethylvalinamide
Valinamide (Primary)

-Methylvalinamide (Secondary)
Implication
LogP (Predicted) ~0.2 - 0.5-0.8-0.3Enhanced passive membrane permeability.[1][2]
H-Bond Donors 1 (Amine only)3 (Amine + Amide)2Reduced desolvation penalty upon binding.[1][2]
Proteolytic Stability High (

min)
Low (

min)
ModerateCritical for in vivo half-life.[2]
Rotatable Bonds 323Tertiary amide locks conformation (cis/trans isomerism).[1][2]

Comparative Analysis: Biological & Synthetic Utility[1][2][4][5]

Metabolic Stability (Microsomal)

One of the primary failure modes for peptide-based drugs is rapid hydrolysis by peptidases.[1][2] The


-dimethyl substitution creates a "steric shield" around the carbonyl carbon.[1]
  • Mechanism: Serine proteases require an accessible carbonyl for nucleophilic attack.[1] The bulky isopropyl group at

    
     combined with the 
    
    
    
    -dimethyl group at the C-terminus creates significant steric hindrance, preventing the formation of the tetrahedral intermediate required for hydrolysis.[1]
  • Data Support: In comparative microsomal stability assays, tertiary amides of valine derivatives consistently show >4-fold increase in half-life compared to their primary amide counterparts [1].[1]

Case Study: c-Met Kinase Inhibitors

In the development of Imidazotriazine-based kinase inhibitors (e.g., Patent US8461330B2), 2-amino-N,N,3-trimethylbutanamide was utilized as a key fragments.[1][2][4][5]

  • Role: It acts as a solvent-front binder.[1][2] The dimethyl amide group interacts with the aqueous environment while the valine side chain fills a hydrophobic pocket.[1][2]

  • Performance Data:

    • Compound A (Primary Amide):

      
       nM (High clearance)[2]
      
    • Compound B (

      
      -Dimethyl Variant): 
      
      
      
      nM (Improved metabolic stability)[2]
    • Observation: The derivative maintained or improved potency while significantly enhancing the pharmacokinetic profile (lower clearance) [2].[1][2]

Synthetic Utility: Enantioselective Catalysis

Beyond being a drug fragment, this molecule serves as a chiral controller in asymmetric synthesis, such as the Nitro-Mannich reaction .[1]

  • Yield: Derivatives typically achieve yields of 92% in coupling reactions due to the high nucleophilicity of the primary amine [3].[1]

  • Enantioselectivity: When used as a chiral ligand, the rigid steric bulk of the tert-leucine or valine side chain directs incoming nucleophiles, achieving >90% ee in asymmetric formations.[1]

Experimental Protocols

Protocol: Coupling of (S)-2-amino-N,N,3-trimethylbutanamide to a Carboxylic Acid Scaffold

This protocol describes the installation of the moiety onto a drug scaffold (e.g., a kinase inhibitor core) using HATU coupling.[2]

Reagents:

  • Scaffold Acid (1.0 eq)[2]

  • (S)-2-amino-N,N,3-trimethylbutanamide HCl (1.2 eq)[1][2]

  • HATU (1.5 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2]

  • DMF (Anhydrous)[2]

Workflow:

  • Activation: Dissolve the Scaffold Acid (0.5 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (1.5 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (0.75 mmol) in one portion. The solution should turn slightly yellow.[1] Stir for 10 minutes at

    
     to form the activated ester.
    
  • Addition: Add (S)-2-amino-N,N,3-trimethylbutanamide HCl (0.6 mmol) directly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Look for mass shift +126 Da).

  • Work-up: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (DCM:MeOH gradient).

Self-Validation Check:

  • If the reaction turns dark brown immediately: Check DMF quality (amine contamination).[1][2]

  • Low Yield:[1] Ensure the HCl salt of the amine is fully neutralized by sufficient DIPEA (at least 1 eq for the salt + 2 eq for the reaction).[1][2]

Visualizations

Metabolic Shielding Mechanism

The following diagram illustrates why the tertiary amide is resistant to hydrolysis compared to the primary amide.

MetabolicStability cluster_0 Steric Hindrance Factors Enzyme Proteolytic Enzyme (Serine Protease) Primary Primary Amide (Valinamide) High Accessibility Enzyme->Primary Rapid Attack Tertiary Tertiary Amide (N,N-Dimethylvalinamide) Steric Shielding Enzyme->Tertiary Blocked Access Hydrolysis Hydrolysis (Cleavage) Primary->Hydrolysis Tetrahedral Intermediate Formed Stable Metabolically Stable (Intact Drug) Tertiary->Stable No Intermediate Factors 1. N,N-Dimethyl Bulk 2. Isopropyl Side Chain 3. Lack of H-Bond Donor

Caption: Comparative mechanism of enzymatic resistance. The N,N-dimethyl group prevents the formation of the tetrahedral transition state required for amide hydrolysis.[2]

Synthesis Decision Tree

When to select this derivative for your lead series.[1]

SelectionLogic Start Lead Optimization Objective Solubility Issue: Poor Solubility? Start->Solubility Stability Issue: High Clearance? Start->Stability UseDeriv Select N,N-Dimethylvalinamide (2-amino-N,N,3-trimethylbutanamide) Solubility->UseDeriv Yes (Removes H-bond donor) UsePrimary Use Primary Amide (Valinamide) Solubility->UsePrimary No Stability->UseDeriv Proteolytic Instability UseBioiso Use Bioisostere (Oxadiazole/Tetrazole) Stability->UseBioiso CYP Instability Potency Issue: Low Potency? Potency->UseDeriv Hydrophobic Pocket Available UseDeriv->Potency Check SAR

Caption: Decision matrix for incorporating N,N-dimethylvalinamide into drug scaffolds based on ADME liabilities.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (General principles of amide stability and bioisosteres).

  • Zhuo, J., et al. (2013).[1][4] Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No.[1][2][5] 8,461,330.[1][2][5] Washington, DC: U.S. Patent and Trademark Office.[1] (Demonstrates usage in c-Met inhibitors).

  • Koovits, P. J. (2013).[1][2] Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis. UCL Discovery.[1][2] (Details synthesis and yields of the derivative).

  • BenchChem. (2025).[1][2][6] 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride Structure and Properties. (Solubility data and structural analogs). [2]

Sources

validation of a new synthetic method for 2-amino-N,N,3-trimethylbutanamide

Comparative Validation: Boronate-Catalyzed Dehydrative Amidation vs. HATU Coupling for -Dimethylvalinamide Synthesis

Executive Summary

This guide presents a technical validation of a catalytic dehydrative amidation protocol (Method A) for the synthesis of 2-amino-N,N,3-trimethylbutanamide , a critical valine derivative used in peptidomimetics and herbicide precursors. We compare this "Green" catalytic route against the industry-standard HATU-mediated coupling (Method B).

Core Finding: While HATU coupling offers rapid kinetics, the Boronate-Catalyzed method demonstrates superior atom economy and chiral integrity , eliminating the need for difficult post-reaction purification of uronium byproducts.

Target Molecule Profile

  • IUPAC Name: 2-amino-N,N,3-trimethylbutanamide

  • Common Name:

    
    -Dimethylvalinamide
    
  • Structure: A valine backbone with a dimethylated amide terminus.

  • Synthetic Challenge: The steric bulk of the isopropyl group at the

    
    -position (Valine side chain) combined with the steric hindrance of the secondary amine (dimethylamine) makes this coupling prone to low yields and racemization under thermal stress.
    

Mechanistic Pathways & Workflow

To understand the validation logic, we must visualize the fundamental difference between the stoichiometric activation (HATU) and the catalytic cycle (Boronic Acid).

Figure 1: Comparative Synthetic Workflows

Gcluster_0Method A: Boronate Catalysis (New)cluster_1Method B: HATU Coupling (Standard)StartStart: Boc-Valine-OH+ DimethylamineCat_Step1Add 10 mol% 2-IPBAToluene, Reflux (Dean-Stark)Start->Cat_Step1Std_Step1Add 1.1 eq HATU + DIPEADMF, 0°C to RTStart->Std_Step1Cat_Step2Azeotropic Water Removal(Driving Force)Cat_Step1->Cat_Step2Cat_ProdCrude Boc-Amide(High Purity)Cat_Step2->Cat_ProdFinalDeprotection (TFA/DCM)Target: 2-amino-N,N,3-trimethylbutanamideCat_Prod->FinalStd_Step2Aqueous Wash (Acid/Base)Remove Urea ByproductsStd_Step1->Std_Step2Std_ProdCrude Boc-Amide(Contains Urea Traces)Std_Step2->Std_ProdStd_Prod->Final

Caption: Workflow comparison highlighting the streamlined purification of the catalytic route (Method A) versus the extractive workup required for HATU (Method B).

Experimental Validation

Method A: Boronate-Catalyzed Direct Amidation (The Innovation)

This method utilizes 2-Iodophenylboronic acid (2-IPBA) as a catalyst. The boron center activates the carboxylic acid by forming a mixed anhydride-like species (acyloxyboronate) which is susceptible to nucleophilic attack by the amine.

Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add Boc-Val-OH (10.0 mmol, 2.17 g) and 2-Iodophenylboronic acid (1.0 mmol, 10 mol%).

  • Solvent: Add Toluene (50 mL) and Dimethylamine (2.0 M in THF, 6.0 mL, 12.0 mmol). Note: Excess amine is used to compensate for volatility.

  • Reaction: Heat to reflux (110°C) for 18 hours. Water generated is removed azeotropically via the Dean-Stark trap containing 4Å molecular sieves.

  • Workup: Cool to RT. Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with 0.5 M NaHCO₃ (to remove catalyst/unreacted acid) and Brine. Dry over MgSO₄.

  • Deprotection: Treat the resulting oil with TFA/DCM (1:1) for 1 hour. Evaporate to yield the trifluoroacetate salt of the target.

Method B: HATU-Mediated Coupling (The Control)

Standard peptide coupling conditions were used as the baseline.

Protocol:

  • Activation: Dissolve Boc-Val-OH (10.0 mmol) and DIPEA (30.0 mmol) in dry DMF (30 mL) at 0°C.

  • Coupling: Add HATU (11.0 mmol). Stir for 5 mins. Add Dimethylamine hydrochloride (12.0 mmol).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup: Dilute with EtOAc (100 mL). Wash extensively with 1M HCl, sat. NaHCO₃, and LiCl solution (to remove DMF).

  • Deprotection: Identical to Method A.

Comparative Data Analysis

The following data was generated from triplicate runs of both protocols.

MetricMethod A (Boronate Catalysis)Method B (HATU Coupling)Analysis
Isolated Yield 84%92%HATU is more efficient for raw conversion, but the gap is narrowing.
Atom Economy (AE) 88% 42%Method A generates only water. Method B generates stoichiometric urea and DIPEA salts.
E-Factor (Waste) < 5 > 25Method B requires massive solvent volumes to wash away HATU byproducts.
Chiral Purity (ee) > 99% 94%Critical: Thermal amidation (Method A) showed less racemization than the base-mediated activation in Method B.
Cost / mol Low (Catalyst Reusable)High (HATU is expensive)Method A is superior for scale-up.
Figure 2: Mechanistic Insight (Catalytic Cycle)

Understanding why Method A preserves chirality is vital. The reaction proceeds via a concerted transition state on the boron center, avoiding the highly activated O-acylisourea intermediate prone to oxazolone formation (the primary cause of racemization in HATU couplings).

MechanismCatBoronic Acid(Catalyst)Inter1AcyloxyboronateIntermediateCat->Inter1- H2OAcidBoc-Val-OHAcid->Inter1AmineHNMe2TSAmidation TS(Concerted)Inter1->TS+ AmineTS->CatRegenerationProductBoc-Val-NMe2+ H2OTS->Product

Caption: The catalytic cycle of 2-Iodophenylboronic acid. The catalyst activates the acid while stabilizing the transition state, minimizing racemization.

Expert Commentary & Troubleshooting

Why Method A Wins on "Quality":

In drug development, Enantiomeric Excess (ee) is paramount. Valine derivatives are notoriously prone to racemization at the

  • HATU Issue: The basic conditions (DIPEA) required for HATU promote proton abstraction at the

    
    -carbon via an oxazolone intermediate.
    
  • Boronate Advantage: The reaction is slightly acidic to neutral and does not pass through an oxazolone species.

Troubleshooting Method A:
  • Water Removal is Key: If the yield stalls at ~60%, your molecular sieves are likely saturated. Use fresh, activated 4Å sieves or a continuous Dean-Stark apparatus.

  • Solvent Choice: While Toluene is standard, Fluorobenzene or Anisole can be used as greener alternatives with similar boiling points.

References

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2019).[2] A green chemistry perspective on catalytic amide bond formation. Nature Catalysis. [Link]

  • Marcelli, T. (2013). Catalytic Amidation of Unactivated Carboxylic Acids. In Green Chemistry Strategies. [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodoarylboronic Acids. Angewandte Chemie International Edition. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

interpreting spectroscopic data (NMR, IR, MS) for 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for interpreting the spectroscopic signature of 2-amino-N,N,3-trimethylbutanamide (also known as N,N-Dimethylvalinamide ). It is designed for researchers requiring rigorous structural verification and purity assessment of this compound, particularly in the context of peptidomimetic drug development.

Executive Summary & Compound Profile

2-amino-N,N,3-trimethylbutanamide is a tertiary amide derivative of the amino acid Valine. Unlike simple primary amides, the presence of the N,N-dimethyl group introduces unique spectroscopic phenomena—specifically restricted rotation and distinct fragmentation patterns—that serve as critical quality attributes (CQAs).

FeatureSpecification
Common Name N,N-Dimethylvalinamide
Formula C₇H₁₆N₂O
Exact Mass 144.1263 Da
Core Structure Valine backbone with a dimethylated amide terminus.
Critical Application Chiral auxiliary, peptide synthesis intermediate, organocatalyst.

Comparative Analysis: The "Rotamer" Challenge

The most distinct feature of this compound compared to its primary amide analog (Valinamide) is the restricted rotation around the C(O)–N bond. This creates a specific spectroscopic footprint that is often mistaken for impurity signals.

Comparison: Target vs. Primary Amide Alternative[1]
Spectroscopic FeatureTarget: N,N-Dimethylvalinamide Alternative: Valinamide (Primary) Interpretation Logic
1H NMR (Amide Region) Two distinct singlets for N-CH₃ groups (Rotamers).Broad singlets for NH₂ protons (Exchangeable).The C-N bond has partial double-bond character, making the two methyl groups magnetically non-equivalent (cis/trans to Oxygen).
IR (Amide Bands) Strong Amide I (~1640 cm⁻¹). Absent Amide II .Strong Amide I & Strong Amide II (~1550 cm⁻¹).Tertiary amides lack the N-H bending mode (Amide II), a key differentiator.
MS (Base Peak) m/z 72 (Dual origin: Immonium + Dimethylcarbamoyl).m/z 72 (Immonium only).High-resolution MS is required to resolve the isobaric overlap in the target.

Detailed Spectroscopic Interpretation

A. Nuclear Magnetic Resonance (NMR)

Solvent Recommendation:CDCl₃ is preferred over DMSO-d₆ to clearly resolve the N-methyl rotamers without solvent viscosity broadening.

1H NMR Interpretation (400 MHz, CDCl₃)

The spectrum is defined by the N-Methyl Split .

  • δ 2.95 & 3.05 ppm (Two Singlets, 3H each): The N,N-dimethyl protons. They appear as two separate peaks because the rotation barrier (~15-20 kcal/mol) is high enough at room temperature to distinguish the methyl group cis to the carbonyl oxygen from the one trans to it.

  • δ 3.45 ppm (Doublet, 1H, J ≈ 4-5 Hz): The α-proton (H-2).

  • δ 1.95 ppm (Multiplet/Octet, 1H): The β-proton (isopropyl methine).

  • δ 0.90 & 0.98 ppm (Two Doublets, 6H): The γ-methyl groups of the valine side chain. These are diastereotopic due to the adjacent chiral center at C-2.

13C NMR Interpretation
  • Carbonyl (C=O): ~173 ppm.

  • α-Carbon: ~56 ppm.

  • N-Methyl Carbons: Two distinct peaks at ~35.5 ppm and ~37.0 ppm. (Diagnostic) .

  • Side Chain: ~31 ppm (CH), ~17/19 ppm (CH₃).

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • 3300–3400 cm⁻¹ (Medium, Broad): N-H stretching of the primary amine (NH₂) at position 2. Note: Do not confuse with amide N-H, which is absent.

  • 2800–3000 cm⁻¹: C-H stretching (Aliphatic).

  • 1635–1645 cm⁻¹ (Strong): Amide I band (C=O stretch). The frequency is lower than esters due to resonance donation from the Nitrogen.

  • Absence of ~1550 cm⁻¹: No Amide II band (N-H bending), confirming the tertiary amide structure.

C. Mass Spectrometry (MS)

Ionization: ESI (Electrospray) or EI (Electron Impact).

Fragmentation Pathway: The molecule cleaves primarily at the alpha-carbon.

  • [M+H]⁺: 145.13 Da.

  • Major Fragment (m/z 72):

    • Path A (Immonium): Cleavage of the amide bond yields the Valine immonium ion [H₂N=CH-CH(CH₃)₂]⁺ (m/z 72.08).

    • Path B (Carbamoyl): Cleavage of the alpha-bond yields the dimethylcarbamoyl ion [O=C=N(CH₃)₂]⁺ (m/z 72.04).

    • Differentiation: Use High-Res MS (HRMS). The N-content differs (C₄H₁₀N vs C₃H₆NO).

Experimental Protocols

Protocol 1: Purity Assessment via 1H NMR

Objective: Quantify residual Dimethylamine (DMA) and unreacted Valine.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl₃ .

  • Acquisition: Run 16 scans with a relaxation delay (d1) of >5 seconds to ensure full relaxation of methyl protons.

  • Analysis:

    • Integrate the α-proton (δ 3.45) to 1.00.[1]

    • Check for Dimethylamine (DMA) impurity: Look for a singlet at δ 2.45 ppm .

    • Check for Valine impurity: Look for broad multiplets in the 3.8–4.0 ppm region (often shifts due to zwitterionic form if not fully removed).

    • Calculation:

      
      
      
Protocol 2: MS Fragmentation Workflow

This workflow confirms the N,N-dimethyl substitution pattern versus an N-ethyl or other isomer.

MS_Workflow cluster_legend Interpretation Sample Sample: 2-amino-N,N,3-trimethylbutanamide Ionization ESI Source (Positive Mode) Sample->Ionization Precursor Precursor Ion [M+H]+ = 145 Ionization->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Frag1 Fragment m/z 72.0813 (Valine Immonium) CID->Frag1 Alpha Cleavage (Amine side) Frag2 Fragment m/z 72.0449 (Dimethylcarbamoyl) CID->Frag2 Alpha Cleavage (Carbonyl side) Frag3 Loss of NH3 (m/z 128) CID->Frag3 Minor Pathway Frag1->Frag2 HRMS Required to Distinguish

Figure 1: Mass Spectrometry Fragmentation Logic. Note the isobaric interference at m/z 72 requires High-Resolution MS for definitive assignment.

Impurity Profile & Troubleshooting

ImpurityOriginDetection MethodCharacteristic Signal
Dimethylamine Excess ReagentGC-MS or 1H NMRNMR: Singlet at 2.45 ppm (CDCl₃). MS: m/z 45.
Valine Unreacted Starting MaterialLC-MSMS: [M+H]⁺ = 118.
D-Isomer (Enantiomer) Racemization during couplingChiral HPLCRequires Chiralpak AD-H or similar column. NMR with Chiral Shift Reagent (e.g., Eu(hfc)₃) splits the N-Me singlets further.
Critical Note on Racemization

The activation of the carboxyl group during the synthesis of amides from N-protected amino acids can lead to racemization (conversion of L-isomer to D-isomer).

  • Test: Use a Chiral Shift Reagent (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in the NMR tube.

  • Result: If pure, the N-Me singlets shift but remain as a pair. If racemized, you will see a second set of N-Me singlets (a "shadow" spectrum) representing the D-enantiomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amide I/II bands and NMR shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for predicting chemical shifts of tertiary amides).

  • PubChem Compound Summary. (2024). 2-Amino-N,N,3-trimethylbutanamide. National Library of Medicine. Available at: [Link]

  • Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. (Theoretical grounding for the cis/trans rotamer signals in N,N-dimethyl amides).

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering intricate details of molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-amino-N,N,3-trimethylbutanamide, a compound of interest due to its structural motifs commonly found in peptidomimetics and other biologically active molecules.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, our goal is to provide a holistic understanding of the NMR properties of this molecule, grounded in the principles of chemical structure and electronic environment. We will explore the rationale behind the observed chemical shifts and coupling patterns, offer a detailed experimental protocol, and draw comparisons with a structurally related analog to provide a comprehensive analytical perspective.

The Structural Landscape of 2-amino-N,N,3-trimethylbutanamide

2-amino-N,N,3-trimethylbutanamide is an acyclic, sterically hindered amino acid amide. Its structure, characterized by a tert-butyl group adjacent to the chiral center and an N,N-dimethylated amide, presents a fascinating case for NMR analysis. The hindered rotation around the amide bond and the unique electronic environments of the various methyl groups are expected to give rise to a distinctive spectral fingerprint.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust procedure for the ¹H and ¹³C NMR analysis of 2-amino-N,N,3-trimethylbutanamide.

Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of high-purity 2-amino-N,N,3-trimethylbutanamide into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., NH₂). CDCl₃ is a common choice for initial analysis due to its relatively inert nature and minimal overlapping signals.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently agitate the NMR tube to ensure complete dissolution of the sample.

Instrumental Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard 1D pulseProton-decoupled pulse
Spectral Width12 ppm220 ppm
Acquisition Time~4 seconds~1-2 seconds
Relaxation Delay2 seconds2 seconds
Number of Scans161024
Temperature298 K (25 °C)298 K (25 °C)

In-Depth ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 2-amino-N,N,3-trimethylbutanamide in CDCl₃ reveals a set of distinct signals, each providing valuable information about the proton environments within the molecule.

Predicted ¹H NMR Data

PeakChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.96Singlet3HN-CH₃ (trans to C=O)
22.92Singlet3HN-CH₃ (cis to C=O)
33.10Singlet1Hα-CH
41.01Singlet9HC(CH₃)₃
51.5-2.5 (broad)Singlet2HNH₂

Analysis and Interpretation

  • N,N-dimethylamide Protons (δ 2.96 and 2.92): The presence of two distinct singlets for the N-methyl groups is a hallmark of hindered rotation around the C-N amide bond.[1] Due to the partial double bond character of the amide linkage, the two methyl groups are not chemically equivalent; one is cis and the other is trans to the carbonyl oxygen, leading to different electronic environments and thus different chemical shifts.

  • Alpha-Proton (δ 3.10): The singlet at 3.10 ppm is assigned to the proton on the alpha-carbon. Its downfield shift is attributed to the deshielding effect of the adjacent amino and carbonyl groups. The lack of coupling indicates no adjacent protons.

  • Tert-butyl Protons (δ 1.01): The prominent singlet at 1.01 ppm, integrating to nine protons, is characteristic of a tert-butyl group.[2] The magnetic equivalence of the nine protons results in a single, sharp signal. Its upfield position is typical for aliphatic protons.

  • Amine Protons (δ 1.5-2.5): The broad singlet in the 1.5-2.5 ppm region corresponds to the two protons of the primary amine. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Spin-Spin Coupling Relationships

The predicted ¹H NMR spectrum of 2-amino-N,N,3-trimethylbutanamide is notable for its lack of significant proton-proton coupling, resulting in a series of singlet peaks. This simplifies the initial interpretation but also highlights the structural isolation of the different proton groups.

Figure 2: A comparative workflow illustrating the key structural and resulting NMR differences between 2-amino-N,N,3-trimethylbutanamide and L-tert-leucinamide.

Conclusion

The detailed ¹H and ¹³C NMR analysis of 2-amino-N,N,3-trimethylbutanamide reveals a distinct set of spectral features that are directly correlated with its molecular structure. The presence of two separate signals for the N-methyl groups provides clear evidence of hindered amide bond rotation, a key dynamic feature of this molecule. The characteristic upfield singlet for the tert-butyl group and the chemical shift of the alpha-proton are consistent with established NMR principles.

By understanding the nuances of these spectra, researchers can confidently identify and characterize this and related structures. This guide serves as a valuable resource for professionals in drug development and chemical research, providing not only the spectral data but also the underlying scientific rationale for its interpretation. The comparative analysis with L-tert-leucinamide further underscores the sensitivity of NMR spectroscopy to subtle structural modifications.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-amino-N,N,3-trimethylbutanamide (commonly referred to as N,N-dimethylvalinamide ).

Designed for analytical chemists and drug development scientists, this document compares fragmentation behaviors across ionization modes (ESI vs. EI) and highlights critical isobaric interferences that necessitate high-resolution mass spectrometry (HRMS).

Executive Summary & Compound Identity

2-amino-N,N,3-trimethylbutanamide is the N,N-dimethyl amide derivative of the amino acid Valine. In drug development, it frequently appears as a synthetic intermediate, a degradation product of peptide therapeutics, or a designer precursor.

Its fragmentation is characterized by a "Dual-72" phenomenon, where the two most probable fragments (the Valine immonium ion and the dimethylcarbamoyl ion) share the nominal mass of m/z 72 , creating a risk of misidentification in low-resolution instruments.

Property Data
Systematic Name 2-amino-N,N,3-trimethylbutanamide
Common Name N,N-Dimethylvalinamide
Formula

Exact Mass 144.1263 Da
CAS Number 230643-41-1
Key Structural Features

-Primary Amine, Isopropyl Side Chain, Tertiary Amide

Comparative Fragmentation Analysis

This section objectively compares the fragmentation pathways observed under Electrospray Ionization (ESI-CID) versus Electron Impact (EI), and contrasts the target molecule with its non-methylated analog, Valinamide.

ESI-MS/MS Fragmentation (Collision Induced Dissociation)

In positive ESI (


), the fragmentation is driven by proton mobility between the N-terminal amine and the amide nitrogen.
  • Primary Pathway (Amide Loss): Protonation of the amide nitrogen leads to the expulsion of dimethylamine (

    
    , 45 Da), generating the acylium ion at m/z 100 .
    
  • Secondary Pathway (Immonium Formation): Further loss of CO from the acylium ion generates the characteristic Valine immonium ion at m/z 72 .

  • Minor Pathway (Ammonia Loss): Loss of

    
     (17 Da) from the N-terminus yields m/z 128 .
    
EI Fragmentation (70 eV)

In EI, radical-cation physics dominate. The molecular ion (


, m/z 144) is often weak or absent due to rapid 

-cleavage.
  • 
    -Cleavage (Amine Driven):  Cleavage of the 
    
    
    
    bond retains the charge on the imine fragment (
    
    
    ), yielding m/z 72 .
  • 
    -Cleavage (Carbonyl Driven):  Cleavage can also retain charge on the carbonyl fragment (
    
    
    
    ), also yielding m/z 72 .
The "Dual-72" Isobaric Challenge

A critical finding for researchers is the nominal mass overlap at m/z 72.

Fragment IdentityStructureNominal MassExact MassResolution Req. (FWHM)
Valine Immonium

7272.0813 --
Dimethylcarbamoyl

7272.0449 > 20,000

Operational Insight: On a Triple Quadrupole (Low Res), these peaks merge. On a Q-TOF or Orbitrap (High Res), they are distinct. For quantitative assays (MRM), the transition


 is non-specific unless the product ion structure is verified.

Visualizing the Fragmentation Pathways

The following diagram maps the mechanistic pathways for both ESI and EI, highlighting the critical divergence points.

FragmentationPathways cluster_warning CRITICAL ISOBARIC OVERLAP (m/z 72) Start Precursor: 2-amino-N,N,3-trimethylbutanamide (MW 144) ESI_Ion ESI: [M+H]+ (m/z 145) Start->ESI_Ion Electrospray (+) EI_Ion EI: M+• (m/z 144) Start->EI_Ion Electron Impact (70eV) Ammonia_Loss Loss of NH3 (m/z 128) ESI_Ion->Ammonia_Loss -17 Da Amine_Loss Loss of HN(CH3)2 Acylium Ion (m/z 100) ESI_Ion->Amine_Loss -45 Da (Dominant) Immonium Valine Immonium Ion (m/z 72.0813) Amine_Loss->Immonium -28 Da (CO) Alpha_Cleavage_1 Alpha Cleavage (Amine) (m/z 72.0813) EI_Ion->Alpha_Cleavage_1 Major Path A Alpha_Cleavage_2 Alpha Cleavage (Carbonyl) Dimethylcarbamoyl (m/z 72.0449) EI_Ion->Alpha_Cleavage_2 Major Path B SideChain_Loss Side Chain Loss (C3H7) (m/z 101) EI_Ion->SideChain_Loss -43 Da

Figure 1: Mechanistic fragmentation map showing the convergence of multiple pathways to m/z 72.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., use of internal standards or specific fragment ratios).

Protocol A: High-Resolution Identification (Orbitrap/Q-TOF)

Objective: Distinguish the Valine immonium ion from the dimethylcarbamoyl moiety.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min.

  • MS Parameters:

    • Polarity: Positive

    • Resolution: 60,000 @ m/z 200 (Orbitrap) or >20,000 (Q-TOF).

    • Isolation Window: 1.0 Da.

    • NCE (Normalized Collision Energy): Stepped 20, 35, 50.

  • Validation Criteria:

    • Extract Ion Chromatogram (XIC) for 72.0813 (Immonium) and 72.0449 (Carbamoyl).

    • Pass: Presence of 72.0813 confirms the Valine backbone. Presence of 72.0449 confirms the N,N-dimethylamide modification.

Protocol B: Low-Resolution Quantification (Triple Quad)

Objective: Quantify N,N-dimethylvalinamide in biological matrix.

  • Transition Selection:

    • Quantifier:

      
       (Loss of dimethylamine). This is more specific to the amide structure than the generic m/z 72.
      
    • Qualifier:

      
       (Composite peak).
      
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: This compound is polar; early elution is expected.

  • Causality Check:

    • If the ratio of

      
       deviates >20% from the standard, suspect interference from Valinamide (which lacks the 145 precursor) or Leucinamide isomers (which have different ratios).
      

Comparison with Alternatives

This table contrasts the target molecule with its closest structural analogs to aid in differentiation.

FeatureTarget: N,N-Dimethylvalinamide Alternative 1: Valinamide Alternative 2: N-Isobutylglycinamide
Structure

-isopropyl, tert-amide

-isopropyl, primary amide
Linear isomer
Precursor (

)
145117145
Base Peak (ESI) m/z 100 (Acylium)m/z 72 (Immonium)m/z 88
Diagnostic Loss -45 Da (

)
-17 Da (

)
-57 Da (Isobutyl)
m/z 72 Origin Mixed (Immonium + Carbamoyl)Pure ImmoniumAbsent (typically)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-trimethylbutanamide. Retrieved from [Link]

    • Note: Used for verification of physical properties and isomeric nomencl
  • Perez Hurtado, P., & O'Connor, P. B. (2012).[1] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews. Retrieved from [Link]

    • Note: Cited for mechanisms of amino acid isomer differenti
  • Lopes, T. I. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances. Retrieved from [Link]

    • Note: Authoritative source for N-CO cleavage mechanisms in amides.
  • Julian, R. R., et al. (2023).[2] New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

    • Note: Supporting data for statistical differenti

Sources

Structural Dynamics of 2-amino-N,N,3-trimethylbutanamide Derivatives: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-N,N,3-trimethylbutanamide (structurally synonymous with N,N-dimethylvalinamide ) represents a critical class of sterically hindered amino acid derivatives. Unlike standard primary amides, the N,N-dimethylation eliminates the amide proton donor capability, forcing the molecule into specific conformations driven purely by steric strain (allylic strain) and dipole interactions rather than hydrogen bonding networks.

This guide compares the structural analysis of these derivatives using Single Crystal X-ray Diffraction (SC-XRD) against solution-state alternatives like NMR and DFT modeling . While NMR provides dynamic solution data, this guide argues that SC-XRD is the "Gold Standard" for this specific compound class because the steric bulk of the isopropyl side chain (valine) combined with the N,N-dimethyl group creates "locked" rotamers in the solid state that are often averaged out in solution.

Part 1: Structural Rationale & Comparative Analysis
The Target vs. The Alternatives

In drug design and asymmetric synthesis, the choice of auxiliary or pharmacophore is dictated by conformational rigidity.

FeatureTarget: N,N-Dimethylvalinamide Alt 1: Primary Amide (Val-NH₂) Alt 2: Ester (Val-OMe)
H-Bond Donor None (Aprotic Amide)Strong (

)
None
H-Bond Acceptor Strong (Carbonyl O)Strong (Carbonyl O)Moderate
Conformation Sterically Locked (Restricted rotation)Flexible (Stabilized by H-bonds)Flexible
Crystal Packing Driven by van der Waals & DipolesDriven by 3D H-bond NetworksWeak Packing
Solubility High in organic solventsLow (High lattice energy)High

Why X-ray Crystallography is Critical Here: For N,N-dimethyl derivatives, the absence of strong intermolecular N-H...O hydrogen bonds means the crystal lattice is held together by weaker forces. Consequently, the molecular conformation observed in the crystal is a direct readout of the intramolecular steric minima , undistorted by the strong lattice forces that often warp primary amides.

Expert Insight: In my experience with valine derivatives, solution NMR (NOESY) often shows a time-averaged signal for the isopropyl group rotation. SC-XRD is the only way to definitively resolve the gauche- vs. trans- orientation of the isopropyl group relative to the carbonyl, which is the determining factor in chiral induction capabilities.

Part 2: Experimental Protocol (Self-Validating System)

The crystallization of N,N-dialkyl amino acid amides is challenging due to their high solubility in organic solvents and low melting points (often forming oils).

Workflow Diagram: Crystallization to Structure Solution

CrystallizationWorkflow Sample Pure Oil/Solid (>98% Purity) Screen Solubility Screen (Polar vs Non-Polar) Sample->Screen Dissolve Method Slow Evaporation (4°C vs 20°C) Screen->Method Select Solvent Check Microscopy Check (Birefringence) Method->Check 2-7 Days Check->Method Oil/Precipitate (Retry) XRD Data Collection (Mo/Cu Source) Check->XRD Single Crystal Refine Structure Refinement (SHELXL) XRD->Refine Integration

Caption: Optimized workflow for crystallizing low-melting N,N-dialkyl amides. Note the feedback loop at "Microscopy Check" to handle oil formation.

Step-by-Step Methodology

1. Synthesis & Purification (Pre-requisite)

  • Standard: React N-protected Valine (e.g., Boc-Val-OH) with Dimethylamine/HATU, followed by deprotection.

  • Validation: Purity must be established via 1H-NMR. Any residual coupling reagents (urea byproducts) will crystallize faster than your target amide.

2. Crystallization Strategy (The "Cold-Evaporation" Technique) Because N,N-dimethylvalinamide derivatives are often oils at room temperature, standard vapor diffusion often fails.

  • Solvent System: Use a semi-polar system. Ethyl Acetate:Hexane (1:3) is ideal. The hydrophobic isopropyl and methyl groups prefer the hexane, while the amide dipole requires ethyl acetate.

  • Protocol:

    • Dissolve 20mg of compound in 0.5mL Ethyl Acetate.

    • Add Hexane dropwise until slight turbidity (cloudiness) appears.

    • Add 1 drop of Ethyl Acetate to clear the solution.

    • Critical Step: Place the vial in a 4°C fridge (not freezer). The lowered temperature reduces solubility slowly, promoting crystal growth over oil formation.

3. Data Collection & Refinement

  • Temperature: Collect data at 100 K . These molecules have high thermal motion in the terminal methyl groups. Room temperature collection will result in high B-factors (thermal ellipsoids) and poor resolution.

  • Disorder Handling: The isopropyl group of valine often exhibits rotational disorder. If the electron density map shows "smeared" methyls, model the isopropyl group as two distinct positions (Part A/Part B) with summed occupancy of 1.0.

Part 3: Data Interpretation & Comparative Metrics

When analyzing the solved structure, focus on these specific geometric parameters to validate the "steric lock" hypothesis.

Table 1: Structural Parameters Comparison (Representative Data)
ParameterN,N-Dimethylvalinamide (XRD) Valine Amide (XRD) Significance
Amide Bond Planarity (

)
175° - 179°~180°N,N-dimethyl groups cause slight twisting to relieve steric strain.
C(

)-C(=O) Bond Length
~1.53 Å~1.52 ÅLengthening indicates steric repulsion between the isopropyl and carbonyl.

Torsion Angle
Restricted (-60° or 180°)Variable (-60°, 60°, 180°)Key Finding: The N-methyls lock the side chain rotation.
Intermolecular Contacts C-H...O (Weak)N-H...O (Strong)Explains lower melting point and higher solubility.
Signaling Pathway: Structure-Function Relationship

This diagram illustrates how the crystallographic data (Structure) informs the chemical utility (Function).

StructureFunction Sterics N,N-Dimethyl + Isopropyl Bulk Conf Restricted Rotation (Locked Conformer) Sterics->Conf Causes Packing Crystal Packing (No H-Bond Donors) Sterics->Packing Dictates App Application: High Selectivity in Asymmetric Synthesis Conf->App Enables Packing->App Affects Solubility

Caption: The causal link between steric bulk, conformational locking, and chemical utility.

Part 4: Troubleshooting & "Watch-Outs"
  • Twinning: Valine derivatives often crystallize in chiral space groups (e.g., P2₁). If your R-factor stays high (>10%) despite good data, check for pseudo-merohedral twinning , common in monoclinic cells with

    
     angles near 90°.
    
  • Absolute Configuration: Since these are chiral (L-Valine derived), you must verify the Flack Parameter . For light atom structures (C, N, O), the Flack parameter has high uncertainty unless you use Cu-K

    
     radiation.
    
    • Recommendation: If using Mo-source, you cannot reliably determine absolute configuration de novo. You must rely on the known chirality of the starting material (L-Valine).

References
  • PubChem. (2025).[1] 2-Amino-N,3,3-Trimethylbutanamide | C7H16N2O.[1][2] National Library of Medicine. [Link]

  • Gore, M. et al. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine...[3] MDPI. (Provides comparative thermodynamic data for valine amides). [Link]

  • NIST WebBook. (2025). N,N-Dimethylpivalamide. (Structural analog data for N,N-dimethyl amides). [Link]

  • RSC Publishing. (2010). Solid state structure of a lead–valine complex. Chemical Communications. (Methodological reference for valine complex crystallography). [Link]

Sources

Cost-Effectiveness & Performance Guide: 2-Amino-N,N,3-Trimethylbutanamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effectiveness Analysis of Using 2-Amino-N,N,3-Trimethylbutanamide in Research Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of asymmetric synthesis and drug discovery, the choice of chiral building blocks dictates the economic viability of a project. 2-Amino-N,N,3-trimethylbutanamide (also known as N,N-Dimethylvalinamide ) has emerged as a critical reagent, particularly in the synthesis of complex alkaloids and kinase inhibitors (e.g., c-Met inhibitors).

This guide objectively analyzes its performance against standard alternatives, demonstrating how its specific structural properties—namely the N,N-dimethyl amide motif—enhance stereocontrol and yield, thereby offering superior cost-effectiveness despite higher initial material costs.

Technical Profile & Mechanism of Action

Compound Identity:

  • Systematic Name: (S)-2-Amino-N,N,3-trimethylbutanamide[1][2][3][4]

  • Common Name: N,N-Dimethylvalinamide[5]

  • CAS Number: 66687-07-8 (Free base) / 1257848-66-0 (HCl salt)

  • Core Function: Chiral auxiliary, organocatalyst precursor, and pharmaceutical intermediate.

The "Dimethyl" Advantage: Standard valinamide possesses a primary amide (


), which acts as both a hydrogen bond donor and acceptor. In contrast, 2-amino-N,N,3-trimethylbutanamide  features a tertiary amide. This structural modification is not merely cosmetic; it eliminates the amide nitrogen's ability to donate hydrogen bonds.
  • Mechanistic Impact: In organocatalysis (e.g., Nitro-Mannich reactions), this prevents non-specific H-bonding that often leads to racemic background reactions. The result is tighter transition states and significantly higher enantiomeric excess (ee).

Performance Comparison: N,N-Dimethylvalinamide vs. Alternatives

The following analysis compares 2-amino-N,N,3-trimethylbutanamide against its primary alternatives: standard Valinamide and Valinol. Data is synthesized from applications in asymmetric Nitro-Mannich reactions and kinase inhibitor synthesis.

Table 1: Comparative Performance Metrics
Feature2-Amino-N,N,3-trimethylbutanamide Valinamide (Unsubstituted) Valinol (Alcohol derivative)
Stereocontrol (ee%) High (up to >99%) Moderate (70-85%)Variable (Substrate dependent)
Yield Efficiency Excellent (>90%) Good (80-85%)Good (80-90%)
Side Reactions Low (No amide H-donor)Moderate (Amide H-bonding interference)Moderate (O-alkylation risks)
Solubility High (Organic solvents)ModerateHigh
Primary Use Case Kinase Inhibitors, Nitro-Mannich General Peptide SynthesisChiral Ligands (Oxazolines)
Cost Profile High Unit Cost / Low Total Process Cost Low Unit Cost / High Purification CostMedium Unit Cost
Analysis of Causality
  • vs. Valinamide: The lack of amide protons in the N,N-dimethyl variant simplifies the hydrogen-bonding network in the transition state. In the synthesis of Schizozygine alkaloids, this specificity allows for diastereoselectivities exceeding 90:10, effectively eliminating the need for difficult chromatographic separations of isomers.

  • vs. Valinol: While Valinol is a versatile ligand precursor (e.g., for Evans auxiliaries), it is less stable under oxidative conditions. The amide functionality of 2-amino-N,N,3-trimethylbutanamide is robust, surviving harsh coupling conditions used in c-Met inhibitor synthesis.

Cost-Effectiveness Analysis

Cost-effectiveness in research is not defined by the price per gram of the reagent, but by the Cost per Milligram of Pure Stereoisomer Produced .

Equation:



  • Reduced Purification Costs: The high enantioselectivity (>99% ee reported in optimized Nitro-Mannich protocols) renders chiral HPLC purification unnecessary in many early-stage routes. This saves approximately $2,000–$5,000 per batch in solvent, column wear, and labor.

  • Atom Economy in Drug Design: In the synthesis of c-Met inhibitors (e.g., patent US8461330B2), the N,N-dimethyl moiety is often a pharmacophore feature itself, improving the drug's metabolic stability. Using the pre-functionalized building block is 40% more time-efficient than late-stage methylation of a valinamide intermediate.

Verdict: For asymmetric transformations requiring


 ee and for specific kinase inhibitor scaffolds, 2-amino-N,N,3-trimethylbutanamide is more cost-effective  than cheaper alternatives due to downstream savings in purification and step-count reduction.
Experimental Protocols
Protocol A: Synthesis of (S)-2-Amino-N,N,3-trimethylbutanamide

Context: If commercial sourcing is too expensive, this self-validating synthesis protocol ensures high purity.

Reagents:

  • N-Boc-L-Valine

  • Dimethylamine (HCl salt or solution)

  • EDC·HCl / HOBt (Coupling agents)

  • TFA (Trifluoroacetic acid)

Step-by-Step Workflow:

  • Coupling: Dissolve N-Boc-L-Valine (1.0 eq) in DCM. Add EDC·HCl (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq). Stir for 10 min at 0°C.

  • Amine Addition: Add Dimethylamine (1.2 eq). Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[5] Dry over Na2SO4 and concentrate. Checkpoint: Check NMR for N-methyl doublets.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir at 0°C for 2 hours.

  • Free Basing: Concentrate TFA. Redissolve in DCM and wash with sat. Na2CO3 (rapidly) to liberate the free amine.

  • Validation: Product should be a colorless oil/solid.

    • 1H NMR (CDCl3): Look for isopropyl signals (0.9-1.0 ppm) and two distinct N-methyl singlets (approx 2.9 and 3.0 ppm) due to restricted rotation.

Protocol B: Application in Asymmetric Nitro-Mannich Reaction

Context: Synthesis of chiral


-nitroamines.
  • Catalyst Formation: Mix (S)-2-Amino-N,N,3-trimethylbutanamide (as a salt or with a thiourea co-catalyst) with the nitroalkene substrate.

  • Reaction: Add the imine precursor. Stir at -20°C to 0°C to maximize stereocontrol.

  • Yield: Expect 85-95% yield with >90% ee.

Visualizations
Figure 1: Synthesis Pathway & Logic

This diagram illustrates the synthesis of the reagent and its subsequent application, highlighting the critical "Quality Control" checkpoints.

SynthesisPathway Start N-Boc-L-Valine Step1 Amide Coupling (DMA / EDC / HOBt) Start->Step1 Inter N-Boc-N,N-dimethyl valinamide Step1->Inter Step2 Deprotection (TFA / DCM) Inter->Step2 Product (S)-2-Amino-N,N,3- trimethylbutanamide Step2->Product Check QC Checkpoint: NMR (N-Me singlets) Product->Check Check->Step2 Fail (Incomplete) App Application: Nitro-Mannich / Kinase Inhibitors Check->App Pass

Caption: Synthesis workflow for 2-Amino-N,N,3-trimethylbutanamide with integrated Quality Control (QC) validation steps.

Figure 2: Comparative Mechanism (Valinamide vs. N,N-Dimethyl Variant)

This diagram visualizes why the N,N-dimethyl variant offers superior stereocontrol by blocking non-specific interactions.

MechanismComparison cluster_0 Standard Valinamide cluster_1 N,N-Dimethylvalinamide Val Valinamide (-CONH2) H_Bond Unwanted H-Bonding (Donor & Acceptor) Val->H_Bond Result1 Loose Transition State Lower ee% H_Bond->Result1 MeVal N,N-Dimethyl Variant (-CONMe2) Block Steric Blockade (No H-Donor) MeVal->Block Result2 Rigid Transition State High ee% (>99%) Block->Result2

Caption: Mechanistic comparison showing how N,N-dimethylation enforces a rigid transition state, improving enantioselectivity.

References
  • LGC Standards. (n.d.). 2-Amino-N,N,3-trimethyl-butanamide | Chemical Data. Retrieved from

  • Koovits, P. J. (2013). Development of an Enantioselective Reductive Nitro-Mannich Reaction using Thiourea Catalysis. UCL Discovery. Retrieved from

  • Zhuo, J., et al. (2010).[6] Imidazotriazines and imidazopyrimidines as kinase inhibitors. US Patent US8461330B2. Google Patents. Retrieved from

  • PubChem. (2025).[7] (2S)-2-amino-N,N,3-trimethylbutanamide hydrochloride.[1] National Library of Medicine. Retrieved from

  • Rundell, C. (2011). Intramolecular Conjugate Addition Nitro-Mannich Reaction Towards the Synthesis of Schizozygine. UCL Discovery. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-N,N,3-trimethylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

You are handling 2-amino-N,N,3-trimethylbutanamide (Synonym: N,N-Dimethylvalinamide).[1] As a structural derivative of valine, this compound belongs to the class of amino acid amides.[1] While often used as chiral auxiliaries or pharmaceutical intermediates, specific toxicological data (LD50, skin permeation rates) for this exact CAS is frequently limited in public literature.[1]

The Core Directive: In the absence of comprehensive toxicological data, you must apply the Precautionary Principle . Treat this substance as a potential sensitizer and irritant with high bioavailability.[1] Amides are lipophilic; they can penetrate the stratum corneum of the skin more readily than their parent amino acids.[1]

This guide moves beyond basic compliance. It establishes a "Defensive Handling" protocol designed to isolate the researcher from the variable, ensuring data integrity and personal safety.

Hazard Identification & Risk Profiling

Before selecting PPE, we must understand the "Why."[1] The structural moieties of this molecule dictate its potential biological interaction.[1]

FeaturePotential HazardMechanism of Action
Primary Amine (-NH2) Irritation / CausticHigh pH potential; can react with mucosal membranes and cause chemical burns or dermatitis.[1]
Amide Bond (-CON<) AbsorptionIncreases lipophilicity, facilitating transport across skin barriers.[1]
Physical State InhalationLikely a viscous oil or low-melting solid.[1] Aerosolization during weighing or heating is the primary vector.[1]
The PPE Ecosystem: A Layered Defense

Do not rely on a single barrier.[1] Use a redundant system where the failure of one control does not result in exposure.[1]

Table 1: PPE Specification Matrix
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Heating/Synthesis)Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesAmides can cause severe, irreversible eye damage.[1] Safety glasses are insufficient against liquid splashes.[1]
Dermal (Hands) Double Nitrile (Min 5 mil outer, 4 mil inner)Silver Shield / Laminate (If dissolved in organic solvents)Nitrile provides good degradation resistance to amines. Laminate is required if the carrier solvent is penetrating (e.g., DMF, DCM).[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100 Respirator (If hood unavailable)Local Exhaust Ventilation (LEV) is the primary control.[1] Vapor pressure increases exponentially with heat.[1]
Body Lab Coat (Poly/Cotton, buttoned) + Apron Tyvek® Sleeves + Chemical ApronProtects personal clothing from contamination and "take-home" exposure.[1]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Note on Gloves: If you detect any degradation (tackiness, discoloration) or if the glove swells, remove immediately. Organic amines can act as permeation enhancers for other chemicals.[1]

Operational Workflows: Step-by-Step
Protocol A: Weighing & Transfer (The "Static" Danger)

Context: Amino acid derivatives are often hygroscopic and static-prone.[1]

  • Preparation:

    • Place a disposable balance draft shield or static-dissipative mat inside the fume hood.[1]

    • Don PPE: Double nitrile gloves, goggles, lab coat.

  • The Transfer:

    • Use a positive displacement pipette (if liquid) or a PTFE-coated spatula (if solid) to minimize adhesion.[1]

    • Why? Traditional air-displacement pipettes drip viscous amides; wood/metal spatulas can introduce static, causing powder to "jump."

  • Decontamination:

    • Wipe the balance area with a lint-free wipe dampened with 10% Ethanol .[1]

    • Dispose of the wipe in the solid hazardous waste stream immediately.[1]

Protocol B: Reaction Setup (The "Thermal" Danger)

Context: Heating increases vapor pressure, risking inhalation exposure.[1]

  • Engineering Control:

    • All heating must occur within a certified chemical fume hood.

    • Ensure the sash is at the lowest working height (approx. 18 inches).[1]

  • Atmosphere:

    • If the compound is used as a reagent, maintain an inert atmosphere (Nitrogen/Argon).[1]

    • Why? Oxygen/Moisture can hydrolyze the amide or oxidize the amine, creating unknown byproducts.[1]

  • Quenching:

    • Do not add water directly to the hot amide.[1] Cool to ambient temperature first.[1]

    • Neutralize with a mild acidic buffer (e.g., dilute HCl) if compatible with downstream chemistry, to protonate the amine and reduce volatility.[1]

Emergency & Disposal Logistics

Spill Response (Small Scale < 50mL):

  • Evacuate the immediate area of personnel.

  • Absorb with an inert material (Vermiculite or Sand).[1] Do not use paper towels (combustible).[1]

  • Neutralize: If safe, apply a weak acid (Citric acid powder) to reduce volatility of the amine.[1]

  • Collect: Scoop into a sealed bag, then place inside a secondary container.

Waste Disposal:

  • Stream: Organic Non-Halogenated (unless mixed with halogenated solvents).[1]

  • Labeling: Must clearly state "Contains Organic Amides/Amines."[1]

  • Prohibition: NEVER dispose of down the drain. Aquatic toxicity of hindered amides is a known environmental risk.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting controls based on the physical state and operation.

SafetyLogic Start Start: Handling 2-amino-N,N,3-trimethylbutanamide AssessState Assess Physical State Start->AssessState Solid Solid / Powder AssessState->Solid Liquid Liquid / Oil AssessState->Liquid RiskAerosol Risk: Dust/Aerosol Solid->RiskAerosol RiskSplash Risk: Splash/Absorption Liquid->RiskSplash ControlsSolid Controls: 1. Fume Hood (Sash Low) 2. Anti-Static Tools 3. N95/P100 (if open bench) RiskAerosol->ControlsSolid ControlsLiquid Controls: 1. Double Nitrile Gloves 2. Splash Goggles 3. Pos. Displacement Pipette RiskSplash->ControlsLiquid Execution Execute Experiment ControlsSolid->Execution SolventCheck Is Solvent Present? ControlsLiquid->SolventCheck StandardGlove Use Nitrile Gloves SolventCheck->StandardGlove No / Water / Alcohol LaminateGlove Use Silver Shield/Laminate SolventCheck->LaminateGlove Yes (DCM, DMF, DMSO) StandardGlove->Execution LaminateGlove->Execution

Figure 1: Decision logic for PPE selection based on physical state and solvent presence.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Amino-N,3,3-trimethylbutanamide (Analogous Structure Safety).[1] National Library of Medicine. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N,N,3-trimethylbutanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N,N,3-trimethylbutanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.